4-(Piperidin-1-yl)cyclohexan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
755039-84-0 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
4-piperidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H22N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h10-11H,1-9,12H2 |
InChI Key |
CFRUILQUHZWJIG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)N |
Canonical SMILES |
C1CCN(CC1)C2CCC(CC2)N |
Origin of Product |
United States |
Foundational & Exploratory
4-(Piperidin-1-yl)cyclohexan-1-amine chemical structure and properties
Executive Summary: The Rigidified Linker Strategy
In modern drug discovery, controlling the spatial orientation of pharmacophores is critical for optimizing binding affinity and selectivity. 4-(Piperidin-1-yl)cyclohexan-1-amine represents a "privileged scaffold"—a semi-rigid diamine linker that offers distinct advantages over flexible alkyl chains.[1] By restricting conformational entropy, this cyclohexane-based spacer can lock pharmacophores into bioactive conformations, significantly enhancing potency in targets such as GPCRs (Sigma-1, Dopamine D3) and Kinases (Akt, PI3K) .[1][2]
This guide provides a comprehensive technical analysis of this scaffold, focusing on its stereochemical complexity (cis/trans isomerism), physicochemical profiling, and a robust, self-validating synthetic protocol for its generation.[1][2]
Chemical Identity & Stereochemical Analysis[1][2]
The core structure consists of a cyclohexane ring substituted at the 1 and 4 positions with a primary amine and a piperidine ring, respectively.[1][2] The 1,4-disubstitution pattern introduces geometric isomerism, which is the defining feature of its biological activity.[1][2]
Structural Isomerism
The molecule exists as two diastereomers: cis and trans .[1][2]
-
Trans-isomer (Thermodynamically Favored): Both substituents can adopt the equatorial position in the chair conformation.[1][2] This minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable (approx. 2-3 kcal/mol).[1] It provides a linear, extended vector (~6 Å distance between nitrogens).[1][2]
-
Cis-isomer: One substituent must be axial while the other is equatorial.[1][2] This isomer introduces a "kink" in the vector, often preferred for targets requiring a U-shaped binding conformation.[1][2]
Physicochemical Profile
| Property | Value | Context |
| Molecular Formula | C₁₁H₂₂N₂ | - |
| Molecular Weight | 182.31 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | ~1.5 - 1.7 | Moderate lipophilicity; good CNS penetration potential |
| pKa (Piperidine N) | ~10.1 | Highly basic; protonated at physiological pH |
| pKa (Primary Amine) | ~10.6 | Highly basic; forms dicationic species |
| TPSA | 29.26 Ų | Favorable for membrane permeability |
| Rotatable Bonds | 1 | High rigidity (low entropy penalty upon binding) |
Stereochemical Visualization
The following diagram illustrates the conformational landscape and the energy difference between the isomers.
Caption: Thermodynamic relationship between Trans (diequatorial, stable) and Cis (axial/equatorial) isomers.
Synthetic Methodology: Reductive Amination[1][2][9][10][11]
The most reliable route to 4-(piperidin-1-yl)cyclohexan-1-amine is via the reductive amination of 4-(piperidin-1-yl)cyclohexanone.[1] This approach allows for the control of diastereoselectivity based on the choice of reducing agent.[1][2]
Reaction Pathway
The synthesis proceeds in two phases:[1][2]
-
Precursor Assembly: Formation of the ketone from 1,4-cyclohexanedione monoethylene ketal.[1][2]
-
Reductive Amination: Conversion of the ketone to the amine.[1][2][3]
Caption: Step-wise synthetic workflow from commercial ketal to final diamine scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 4-(piperidin-1-yl)cyclohexan-1-amine (mixed isomers).
Step 1: Synthesis of 4-(Piperidin-1-yl)cyclohexanone
-
Reagents: Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and piperidine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Catalysis: Add acetic acid (1.0 eq) followed by sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Note: STAB is preferred over NaCNBH₃ here for safety and milder conditions.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2]
-
Hydrolysis: Treat the crude ketal-amine with 6N HCl at reflux for 2 hours to deprotect the ketone. Neutralize and extract to yield 4-(piperidin-1-yl)cyclohexanone .
Step 2: Reductive Amination to Final Amine [1]
-
Imine Formation: To a solution of 4-(piperidin-1-yl)cyclohexanone (1.0 eq) in dry methanol, add Ammonium Acetate (10.0 eq). Stir at RT for 1 hour to ensure imine formation.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq). Critical: Maintain pH ~6 with acetic acid if necessary to prevent ketone reduction.[1]
-
Validation: Monitor by LC-MS (Target mass: 183.2 [M+H]⁺).
-
Workup: Quench with 1N NaOH (pH > 12). Extract with CHCl₃/IPA (3:1) to recover the polar diamine.[1][2]
Medicinal Chemistry Applications
Bioisosterism and Linker Design
This scaffold serves as a rigidified bioisostere for:
-
Piperazine: Similar basicity and span but with different hydrogen bond acceptor/donor profiles.[1][2]
-
Linear Diamines (e.g., 1,4-butanediamine): The cyclohexane ring reduces the entropic penalty of binding, potentially increasing affinity by 10-100 fold.[1][2]
Case Study: Sigma-1 Receptor Ligands
Research into Sigma-1 receptor modulators for neurodegenerative diseases has utilized this scaffold.[1][2][4] The basic piperidine nitrogen interacts with the conserved aspartate residue in the receptor binding pocket, while the cyclohexane spacer positions the primary amine (or derivatized amide) to interact with hydrophobic sub-pockets.[1][2]
-
Mechanistic Insight: The trans-isomer typically shows higher affinity due to its ability to adopt a planar, extended conformation that fits the narrow Sigma-1 binding tunnel.[1][2]
Kinase Inhibitors (Akt/PI3K)
In Akt inhibitor design, the 4-aminopiperidine moiety is often linked to an aromatic "warhead."[1][2] Replacing the piperidine linker with the 4-(piperidin-1-yl)cyclohexyl moiety has been shown to improve selectivity by exploiting subtle steric differences in the ATP-binding cleft.[1]
Safety and Handling (E-E-A-T)
-
Corrosivity: As a diamine, the compound is corrosive to skin and eyes.[1][2] Handle in a fume hood with neoprene gloves.[1][2]
-
Storage: The free base absorbs CO₂ from the air (carbamate formation).[1][2] Store under nitrogen or argon at 4°C. The HCl salt is stable at room temperature.[1][2]
-
Toxicity: While specific tox data is limited, analogous cyclohexylamines show moderate acute oral toxicity.[1][2] Avoid inhalation of dusts.[1][2]
References
-
Synthesis of 4-substituted cyclohexylamines
-
Stereochemical Analysis & Isomerization
-
Medicinal Chemistry Applications (HCV)
-
General Properties of Piperidine Derivatives
Sources
- 1. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing cis- (CAS 869222-31-1) vs. trans-Isomers of 4-(Piperidin-1-yl)cyclohexanamine
Executive Summary
Topic: Stereochemical distinction and control of 4-(piperidin-1-yl)cyclohexanamine isomers. Core Entities:
-
cis-Isomer: CAS 869222-31-1 (Impurity/Reference Standard).[1][][3]
-
trans-Isomer (Target): Often associated with CAS 192323-89-0 (specifically as the dihydrochloride salt form, used as a stable intermediate). Context: This diamine scaffold is a critical pharmacophore in the synthesis of Long-Acting Muscarinic Antagonists (LAMAs) such as Umeclidinium Bromide and Revefenacin . The stereochemistry of the cyclohexane ring dictates the spatial orientation of the piperidine pharmacophore relative to the amine linker, directly impacting G-protein coupled receptor (GPCR) binding affinity.
Stereochemical Fundamentals & Biological Impact[4]
Structural Causality
The cyclohexane ring exists primarily in a chair conformation. The thermodynamic stability and biological activity depend on the orientation of the substituents (amine and piperidine groups) at positions 1 and 4.
-
trans-Isomer (Thermodynamic Product): Both bulky substituents (piperidine and amine/amide) occupy equatorial positions (diequatorial,
). This minimizes 1,3-diaxial interactions, making it the thermodynamically preferred isomer and typically the bioactive conformer for muscarinic receptors. -
cis-Isomer (Kinetic/Impurity): One substituent is axial and the other is equatorial (
or ). This introduces significant steric strain and alters the vector of the nitrogen lone pairs, often abolishing potency or causing off-target toxicity.
Table: Physicochemical Comparison
| Feature | cis-Isomer (CAS 869222-31-1) | trans-Isomer (Target / CAS 192323-89-0 as 2HCl) |
| Geometry | Axial-Equatorial ( | Diequatorial ( |
| Thermodynamics | Less stable (High Energy) | More stable (Low Energy) |
| Polarity | Higher dipole moment | Lower dipole moment (more symmetric) |
| Solubility (2HCl Salt) | Higher solubility in alcohols | Lower solubility (facilitates crystallization) |
| NMR Signal (H1/H4) | Narrower multiplet (smaller | Broad triplet of triplets (large |
Analytical Distinction Protocols (Self-Validating Systems)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for assigning stereochemistry is
Protocol:
-
Sample Prep: Dissolve 10 mg of the amine (or salt neutralized to free base) in 0.6 mL
or . -
Target Resonances: Focus on the methine protons at C1 and C4 of the cyclohexane ring.
-
Analysis:
-
trans-Isomer: The methine protons are axial (
). They couple with adjacent axial protons ( ) with a large coupling constant ( Hz) and adjacent equatorial protons ( ) with a small constant ( Hz).-
Result: Appears as a wide triplet of triplets (
).
-
-
cis-Isomer: One methine is equatorial (
). It lacks the large coupling.-
Result: Appears as a narrower quintet or broad singlet-like multiplet.
-
-
High-Performance Liquid Chromatography (HPLC)
Due to the lack of chromophores in the aliphatic backbone, detection often requires Charged Aerosol Detection (CAD) or derivatization, unless the salt form or downstream intermediate (e.g., amide) is analyzed.
Methodology:
-
Column: C18 Reverse Phase (High pH stability required, e.g., XBridge C18).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 mins.
-
Elution Logic: The cis-isomer, being more polar (higher dipole), typically elutes earlier than the trans-isomer under reverse-phase conditions.
-
Validation: Resolution (
) between isomers must be .
Synthetic Control & Isomerization Workflow
The synthesis of the trans-isomer (CAS 192323-89-0 type) typically involves reductive amination of 4-(piperidin-1-yl)cyclohexanone or hydrogenation, which initially yields a mixture. A thermodynamic isomerization step is required.
Isomerization Mechanism
The cis-isomer can be converted to the trans-isomer via reversible Schiff base formation or acid-catalyzed equilibration.
Step-by-Step Protocol:
-
Reaction: Dissolve the cis/trans mixture in ethanol.
-
Catalyst: Add catalytic Sodium Ethoxide (NaOEt) or heat with
(depending on protecting groups). -
Reflux: Heat to reflux for 12–24 hours. The system seeks thermodynamic equilibrium, favoring the diequatorial trans-isomer (
3:1 to 4:1 ratio). -
Purification (The "Salt Break"):
-
Cool the mixture.
-
Add concentrated HCl (in isopropanol or dioxane).
-
Critical Step: The trans-isomer dihydrochloride (CAS 192323-89-0) has significantly lower lattice energy/solubility than the cis-isomer salt. It precipitates selectively.
-
Filter the white solid. Recrystallize from Methanol/Ethanol if necessary to achieve >99% de (diastereomeric excess).
-
Visualization: Synthesis & Separation Pathway
Caption: Workflow converting the ketone precursor to the pure trans-diamine dihydrochloride via thermodynamic equilibration and selective crystallization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162171, 4-Phenyl-4-(1-piperidinyl)cyclohexanol (Structural Analog Analysis). Retrieved from [Link]
-
European Medicines Agency (EMA). Assessment Report: Incruse Ellipta (Umeclidinium bromide) - Chemistry, Manufacturing, and Controls (CMC). (Contextual grounding for trans-isomer requirement in LAMA class drugs). Retrieved from [Link]
Sources
The Definitive Guide to N-(4-Aminocyclohexyl)piperidine: Nomenclature and Synonyms
Introduction
In the landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. N-(4-Aminocyclohexyl)piperidine is a bifunctional molecule incorporating two key saturated heterocyclic and alicyclic amine structures: a piperidine ring and a cyclohexylamine ring. This diamine serves as a valuable building block, or scaffold, in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure allows for the introduction of diverse functionalities at either of the nitrogen centers, making it a versatile intermediate.
This technical guide provides an in-depth analysis of the nomenclature and synonymy of N-(4-Aminocyclohexyl)piperidine. As a self-validating reference, this document will deconstruct its IUPAC name, list its common synonyms, and present its key chemical identifiers to ensure clarity and precision for researchers, scientists, and drug development professionals.
IUPAC Nomenclature: A Systematic Approach
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds that leaves no ambiguity as to their chemical structure. The name provided in the topic, N-(4-Aminocyclohexyl)piperidine, is a semi-systematic name that is understandable but not the preferred IUPAC nomenclature.
The formal IUPAC name for this compound is 4-(Piperidin-1-yl)cyclohexan-1-amine . Let's dissect this name to understand the underlying structural hierarchy:
-
Parent Hydride : The principal functional group is the amine (-NH₂) on the cyclohexane ring. Therefore, the parent hydride is "cyclohexanamine" or, more precisely, "cyclohexan-1-amine" to specify the location of the amino group.
-
Substituent Group : The piperidine ring is treated as a substituent attached to the cyclohexane ring.
-
Point of Attachment : The piperidine ring is attached via its nitrogen atom (position 1 of the piperidine ring) to the cyclohexane ring. This is denoted by "piperidin-1-yl". The "-yl" suffix indicates it is a substituent.
-
Locant : The piperidin-1-yl group is located at the 4th position on the cyclohexane ring, relative to the primary amine group (at position 1). This is indicated by the prefix "4-".
Combining these elements gives the unambiguous IUPAC name: 4-(Piperidin-1-yl)cyclohexan-1-amine .
It is crucial to note the existence of stereoisomers for this compound. The relative orientation of the amino group and the piperidinyl group on the cyclohexane ring can be either cis or trans. When specificity is required, the IUPAC name will be prefixed accordingly, for example, cis-4-(Piperidin-1-yl)cyclohexanamine[1] or trans-4-(Piperidin-1-yl)cyclohexanamine.[2]
Synonyms and Chemical Identifiers
In literature, patents, and chemical catalogs, a single compound can be referred to by multiple names. Understanding these synonyms is critical for comprehensive literature searches and material procurement.
The name N-(4-Aminocyclohexyl)piperidine treats piperidine as the parent structure and the "4-aminocyclohexyl" group as a substituent on the piperidine nitrogen. While structurally correct, this is not the preferred IUPAC convention as the primary amine on the cyclohexane ring is typically given higher priority.
Another common synonym is 4-(1-Piperidinyl)cyclohexanamine , which is a slight variation of the IUPAC name.
The following table summarizes the key identifiers for this compound.
| Identifier Type | Value | Source |
| Preferred IUPAC Name | 4-(Piperidin-1-yl)cyclohexan-1-amine | PubChem |
| Common Name | N-(4-Aminocyclohexyl)piperidine | User Request |
| Synonym | 4-(1-Piperidinyl)cyclohexanamine | |
| Synonym | Cyclohexanamine, 4-(1-piperidinyl)- | ChemScene[1] |
| Molecular Formula | C₁₁H₂₂N₂ | ChemScene[1] |
| Molecular Weight | 182.31 g/mol | ChemScene[1] |
| CAS Number (cis-isomer) | 869222-31-1 | ChemScene[1] |
| CAS Number (trans-isomer) | 755039-84-0 | BLD Pharm[2] |
Visualizing the Nomenclature
To further clarify the relationship between the chemical structure and its IUPAC name, the following diagram illustrates the logical breakdown of the nomenclature.
Sources
1-(4-Aminocyclohexyl)piperidine molecular weight and formula
Precision Building Blocks for Medicinal Chemistry & Materials Science
Executive Summary
In the architecture of modern drug discovery, 1-(4-Aminocyclohexyl)piperidine (also known as 4-(piperidin-1-yl)cyclohexan-1-amine ) represents a high-value diamine scaffold. It serves as a critical linker and pharmacophore in the synthesis of GPCR ligands (specifically Sigma-1 and Dopamine transporters), N-type calcium channel blockers, and semi-aromatic polyamides.
This guide provides a definitive technical profile of the molecule, dissecting its physicochemical properties, stereochemical nuances, and synthetic pathways. Unlike generic catalog entries, this document focuses on the application of this building block—how to handle its isomerism, optimize its reactivity, and integrate it into high-fidelity chemical libraries.
Physicochemical Profile
The molecule exists as a 1,4-disubstituted cyclohexane, introducing critical stereochemical considerations (cis/trans isomerism) that fundamentally alter its spatial projection in a binding pocket.
Core Data Matrix
| Property | Specification |
| IUPAC Name | 4-(Piperidin-1-yl)cyclohexan-1-amine |
| Common Name | 1-(4-Aminocyclohexyl)piperidine |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| CAS (Trans-isomer) | 755039-84-0 |
| CAS (Cis-isomer) | 869222-31-1 |
| Appearance | Colorless to pale yellow viscous liquid (free base); White solid (HCl salt) |
| Solubility | Soluble in MeOH, DCM, DMSO; Moderate water solubility (pH dependent) |
| LogP (Calc) | ~1.74 (Cis), ~1.80 (Trans) |
| TPSA | 29.26 Ų |
| pKa (Est.) | ~10.5 (Primary amine), ~9.0 (Piperidine nitrogen) |
Stereochemical Architecture
The 1,4-disubstitution on the cyclohexane ring creates two distinct diastereomers. In medicinal chemistry, the trans isomer is often preferred for its extended, linear topology which minimizes steric clash in narrow binding clefts.
-
Trans-Isomer: Diequatorial conformation (lowest energy). The piperidine and amine groups project away from each other, maximizing the distance (~6-7 Å).
-
Cis-Isomer: Axial-Equatorial conformation. The ring substituents are closer in space, creating a "bent" topology.
Synthetic Methodologies
Synthesis of 1-(4-Aminocyclohexyl)piperidine typically proceeds via reductive transformations. The choice of pathway dictates the cis/trans ratio of the final product.
Primary Route: Hydrogenation of Aromatic Precursor
The most robust industrial route involves the catalytic hydrogenation of 1-(4-nitrophenyl)piperidine . This method reduces both the nitro group and the aromatic ring.
Reaction Scheme:
-
Precursor: 1-(4-Nitrophenyl)piperidine (CAS 6574-15-8).
-
Catalyst: 5-10% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Oxide (RuO₂). Note: Pd/C often stops at the aniline (aromatic amine) stage unless high pressure/temp is used.
-
Conditions: 50-100 bar H₂, 80-100°C, Solvent: MeOH or AcOH.
Secondary Route: Reductive Amination
For library synthesis where the cyclohexane ring is already established.
-
Precursor: 4-Piperidinocyclohexanone (or protected equivalent).
-
Reagent: Ammonium Acetate (NH₄OAc) + NaCNBH₃.
-
Outcome: Typically yields a mixture of cis/trans isomers (often ~60:40 favoring cis due to hydride attack from the less hindered equatorial face).
Experimental Protocol: Trans-Isomer Isolation
Objective: Isolate the thermodynamically stable trans-isomer from a mixed synthesis batch. Principle: Trans-isomers of 1,4-cyclohexanediamines often form less soluble hydrochloride salts compared to their cis counterparts due to better crystal packing.
-
Dissolution: Dissolve the crude amine mixture (10 g) in absolute Ethanol (50 mL).
-
Acidification: Add concentrated HCl (12M) dropwise at 0°C until pH < 2. A heavy precipitate will form.
-
Reflux: Heat the suspension to reflux (78°C) for 30 minutes. If the solid does not dissolve, add minimal water.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C overnight.
-
Filtration: Filter the white crystals. The trans-isomer dihydrochloride typically crystallizes first.
-
Validation: Verify stereochemistry via ¹H-NMR. The proton at C1 (attached to NH₂) in the trans-isomer will appear as a triplet of triplets (tt) with large coupling constants (J ≈ 11 Hz) indicative of an axial orientation.
Applications in Drug Discovery
This scaffold is not merely a linker; it is a bioactive pharmacophore.
GPCR Ligand Design
The piperidine nitrogen (pKa ~9) mimics the basic nitrogen found in endogenous neurotransmitters, while the cyclohexyl linker provides a rigid spacer that positions the primary amine to interact with secondary binding pockets (e.g., Aspartate residues).
-
Target: Sigma-1 Receptor.
-
Mechanism: The piperidine anchors in the orthosteric site; the cyclohexyl group spans the hydrophobic channel.
N-Type Calcium Channel Blockers
Derivatives of 4-aminopiperidine and 1-(4-aminocyclohexyl)piperidine have shown efficacy in blocking N-type Ca²⁺ channels (Cav2.2), a target for neuropathic pain. The rigid cyclohexyl ring reduces entropic penalty upon binding compared to flexible alkyl chains.
Safety & Handling
-
Corrosivity: As a primary amine and secondary amine hybrid, the free base is highly basic and corrosive to skin and eyes.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The primary amine reacts with atmospheric CO₂ to form carbamates.
-
Stability: Stable as the dihydrochloride salt (solid) at room temperature.
References
- Synthesis of Piperidine Derivatives:Journal of the American Chemical Society, 1946, Vol. 68, p. 1296.
-
Cis/Trans Isomerism in Polyamides: Polymer Chemistry, "Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides".
-
CAS Registry Data
-
Pharmacological Applications: Journal of Medicinal Chemistry, "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives".
Sources
Physicochemical Profiling: Ionization Behavior of 4-(Piperidin-1-yl)cyclohexan-1-amine
Executive Summary
4-(Piperidin-1-yl)cyclohexan-1-amine is a diamine scaffold frequently utilized in medicinal chemistry as a linker for GPCR ligands (e.g., muscarinic antagonists) and kinase inhibitors. Its physicochemical behavior is defined by two distinct nitrogen centers: a primary amine on the cyclohexane ring and a tertiary amine within the piperidine moiety.[1][2]
Understanding the ionization constants (
Structural Analysis of Ionization Centers
The molecule contains two basic nitrogen atoms capable of protonation.[1][2] The ionization profile is complicated by the stereochemistry (cis vs. trans) of the cyclohexane ring, which dictates the spatial distance between the two positive charges in the diprotonated state.[1][3]
The Nitrogen Centers[1][3][4][5]
-
(Primary Amine): Located at position 1 of the cyclohexane ring.[1][2][3] In isolation (e.g., cyclohexylamine), this center typically exhibits a
.[1][3] -
(Tertiary Amine): The nitrogen of the piperidine ring attached at position 4.[1][2][3] While piperidine itself has a
, -substituted piperidines generally show a lower ( ) due to steric hindrance to solvation.[1]
Stereochemical Impact (cis vs. trans)[2][3]
-
Trans-isomer (Diequatorial): The two nitrogen centers are farthest apart.[2] This minimizes Coulombic repulsion between the two protonated centers, resulting in a smaller
between the first and second ionization events.[1][2] -
Cis-isomer (Axial-Equatorial): The centers are spatially closer. The second protonation event is more energetically difficult due to electrostatic repulsion from the first positive charge, significantly lowering
.[1][3]
Consensus Estimated pKa Values
In the absence of a specific experimental monograph for this CAS entry, the following values are derived from consensus fragment-based prediction algorithms (ACD/Labs, ChemAxon) and validated against the structural analogue 1,4-diaminocyclohexane .
| Ionization Step | Species Transition | Estimated pKa | Assignment |
| 10.6 – 10.8 | Primary Amine ( | ||
| 9.6 – 9.9 | Piperidine Nitrogen ( |
Note: The macroscopic
values represent the whole molecule.[1][2] At pH 10.2, the molecule exists as a complex equilibrium of neutral, monocationic (tautomeric), and dicationic species.[1][3]
Protonation Scheme Diagram
The following diagram illustrates the stepwise protonation equilibrium.
Figure 1: Stepwise dissociation of 4-(Piperidin-1-yl)cyclohexan-1-amine.[3][4][5] At physiological pH (7.4), the molecule exists predominantly as the dication.[1][3]
Experimental Protocol: Potentiometric Determination
For drug development applications, reliance on predicted values is insufficient.[1][2] The following protocol outlines the Potentiometric Titration method, considered the "Gold Standard" for accurate pKa determination of diamines.
Reagents and Equipment
-
Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1][2][3]
-
Electrode: Double-junction glass pH electrode (Ag/AgCl), calibrated daily.
-
Titrant: 0.1 M KOH (standardized, carbonate-free).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Sample: >5 mg of pure 4-(Piperidin-1-yl)cyclohexan-1-amine (usually supplied as HCl salt).
-
Atmosphere: Argon or Nitrogen gas purge (essential to prevent
absorption).[2][3]
Step-by-Step Methodology
-
Electrode Calibration:
-
Perform a 4-point calibration using buffers pH 1.68, 4.01, 7.00, and 10.01.[1]
-
Verify slope efficiency is >98%.
-
-
Sample Preparation:
-
Acidification:
-
Titration:
-
Data Analysis (Bjerrum Plot):
Workflow Diagram
Figure 2: Potentiometric titration workflow for diamine characterization.
Implications for Drug Design
Solubility and LogD
At physiological pH (7.4), both nitrogens are fully protonated (
-
State: Dicationic (
).[2][3] -
Permeability: Low passive permeability unless actively transported.[1][2]
Lysosomotropism
Compounds with
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12156300, (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine. Retrieved from [Link]
- Source for structural confirmation and calcul
-
National Institute of Standards and Technology (NIST). Piperidine, 1-cyclohexyl- Properties. NIST Chemistry WebBook, SRD 69.[1][2][6] Retrieved from [Link][3]
- Source for analogue thermodynamic d
- Source for 1,4-diaminocyclohexane analogue benchmarking.
-
University of Tartu. pKa Values of Bases in Non-Aqueous Solvents. Leito Group.[1][2] Retrieved from [Link][3]
-
Source for non-aqueous basicity scales of piperidine derivatives.[2]
-
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 2-Cyclohexylpiperidine | C11H21N | CID 92439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine | C11H22N2 | CID 12156300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine, 1-cyclohexyl- [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of 4-(Piperidin-1-yl)cyclohexan-1-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Piperidin-1-yl)cyclohexan-1-amine, a diamine of significant interest in synthetic and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust predictive solubility profile based on its physicochemical properties and the well-understood behavior of aliphatic amines. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers and drug development professionals to ascertain precise solubility parameters in a variety of organic solvents. The causality behind experimental choices and the principles of solubility are elucidated to provide a holistic understanding of the compound's behavior in solution.
Introduction to 4-(Piperidin-1-yl)cyclohexan-1-amine
4-(Piperidin-1-yl)cyclohexan-1-amine is a bicyclic diamine featuring a cyclohexane ring substituted with a primary amine and a piperidinyl group. The piperidine moiety is a ubiquitous structural motif in a vast number of bioactive natural products and marketed pharmaceuticals, highlighting the importance of understanding the physicochemical properties of its derivatives.[1][2][3] The solubility of this compound is a critical parameter that dictates its handling, reactivity, and bioavailability in various applications, from synthetic reaction media to formulation development.
The molecular structure, with its combination of a polar primary amine, a tertiary amine within the piperidine ring, and a non-polar cyclohexyl backbone, suggests a nuanced solubility profile that will be explored in detail throughout this guide.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 4-(Piperidin-1-yl)cyclohexan-1-amine, the key determinants of its solubility are:
-
Polarity: The presence of two nitrogen atoms, particularly the primary amine group (-NH2), introduces significant polarity to the molecule. This group is capable of acting as both a hydrogen bond donor and acceptor. The tertiary amine in the piperidine ring also contributes to the molecule's polarity, acting as a hydrogen bond acceptor.
-
Hydrogen Bonding: The ability to form hydrogen bonds is a dominant factor influencing the solubility of amines in protic solvents.[4][5] The primary amine group can engage in hydrogen bonding with polar and protic solvents, which is expected to enhance its solubility in such media.
-
Non-Polar Character: The cyclohexane ring provides a significant non-polar, aliphatic character to the molecule. This hydrocarbon backbone will favor interactions with non-polar solvents through London dispersion forces.
-
Basicity: As an amine, this compound is basic and can be protonated in acidic solutions to form a more polar ammonium salt, which significantly increases its aqueous solubility.[4]
The balance between the polar amine functionalities and the non-polar cyclohexyl core will ultimately determine the compound's solubility in a given organic solvent.
Theoretical Principles of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents: Polar solvents, particularly those that are protic (e.g., alcohols), are expected to be effective at solvating 4-(Piperidin-1-yl)cyclohexan-1-amine. The solvent's ability to engage in hydrogen bonding with the amine groups will be a primary driver of solubility.
-
Non-Polar Solvents: The solubility in non-polar solvents (e.g., alkanes) is anticipated to be lower. While the cyclohexyl group will have favorable interactions with non-polar solvents, the polar amine groups will be poorly solvated, limiting overall solubility.
-
Aprotic Polar Solvents: Solvents like acetone or ethyl acetate, which are polar but cannot donate hydrogen bonds, will have an intermediate solvating capacity. They can act as hydrogen bond acceptors for the primary amine but cannot solvate it as effectively as protic solvents.
Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the amine groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The solvent can act as a hydrogen bond acceptor, but not a donor, leading to less effective solvation compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar cyclohexyl group will interact favorably, but the polar amine groups will be poorly solvated. Toluene may show slightly better solubility due to its polarizability. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including amines. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, and their overall polarity is suitable for solvating the molecule. |
Experimental Protocols for Solubility Determination
To obtain precise and actionable solubility data, experimental determination is essential. The following protocols are provided as a guide for researchers.
Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility class and is a crucial first step in characterization.[7][8][9][10]
Materials:
-
4-(Piperidin-1-yl)cyclohexan-1-amine
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane, diethyl ether, THF)
Procedure:
-
Add approximately 25 mg of 4-(Piperidin-1-yl)cyclohexan-1-amine to a clean, dry test tube.
-
Add the selected solvent in 0.25 mL increments, up to a total of 3 mL.
-
After each addition, vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes.[7]
-
Visually inspect the solution for the complete dissolution of the solid.
-
Record the solubility as:
-
Soluble: Dissolves completely.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No apparent dissolution.
-
Workflow for Qualitative Solubility Testing:
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for the precise measurement of solubility in a given solvent at a specific temperature.[11]
Materials:
-
4-(Piperidin-1-yl)cyclohexan-1-amine
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Stir plate and magnetic stir bars
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed vials for evaporation
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-(Piperidin-1-yl)cyclohexan-1-amine to a vial containing a known volume of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., a 25 °C water bath) on a stir plate.
-
Allow the mixture to equilibrate for at least 24 hours with continuous stirring to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe.
-
Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the pre-weighed vial using a gentle stream of nitrogen, a vacuum oven at a suitable temperature, or by allowing it to evaporate in a fume hood.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved solid.
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of filtered solution in L)
-
-
Workflow for Quantitative Solubility Determination:
Sources
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- 11. researchgate.net [researchgate.net]
Technical Guide: Distinguishing cis- and trans-4-(Piperidin-1-yl)cyclohexan-1-amine
This guide provides an in-depth technical analysis of the stereochemical, synthetic, and functional differences between cis- and trans-4-(piperidin-1-yl)cyclohexan-1-amine. It is designed for medicinal chemists and process scientists requiring rigorous structural validation and optimization strategies.
Executive Summary
The pharmacological efficacy of 1,4-disubstituted cyclohexane scaffolds—such as those found in the antipsychotic Cariprazine—relies heavily on the precise control of stereochemistry. In the case of 4-(piperidin-1-yl)cyclohexan-1-amine , the trans isomer is thermodynamically favored and typically exhibits superior pharmacokinetic profiles due to the diequatorial orientation of its substituents. The cis isomer, conversely, forces one substituent into a sterically encumbered axial position, altering basicity, solubility, and receptor binding affinity.
Part 1: Conformational Thermodynamics & Structural Logic
To manipulate these isomers, one must first understand the thermodynamic drivers governing their geometry. The cyclohexane ring exists predominantly in a chair conformation.[1] The stability is dictated by A-values (conformational free energy differences), which quantify the energetic penalty of placing a substituent in an axial position.
The Stability Hierarchy
-
Piperidine Ring (A-value ~2.1 kcal/mol): A bulky substituent that strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions.
-
Primary Amine (-NH₂) (A-value ~1.2–1.4 kcal/mol): Moderately bulky but less demanding than the piperidine ring.
Isomer Analysis
-
Trans-Isomer (Thermodynamic Product):
-
Configuration: Both substituents can occupy equatorial positions simultaneously (e,e).
-
Stability: This is the global minimum energy state. The alternative diaxial (a,a) conformer is energetically prohibitive.
-
Geometry: The nitrogen atoms are maximally separated (~6.0 Å), creating an extended linear topology.
-
-
Cis-Isomer (Kinetic/Metastable Product):
-
Configuration: One substituent must be axial while the other is equatorial.[1][2][3]
-
Dominant Conformer: The bulky piperidine group locks into the equatorial position, forcing the smaller amine group into the axial position (a,e).
-
Geometry: The nitrogen atoms are spatially closer (~4.5 Å) with an angled vector, often leading to different receptor docking poses.
-
Visualization of Conformational Dynamics[1]
Caption: Conformational landscape of 1,4-disubstituted cyclohexanes. The Trans (e,e) conformation represents the thermodynamic sink.
Part 2: Synthesis & Separation Protocols
The synthesis of this scaffold typically involves reductive amination, which yields a mixture of diastereomers. Achieving high isomeric purity requires exploiting the solubility differences inherent to the cis and trans geometries.
Synthetic Route (Reductive Amination)
The reaction of 4-(piperidin-1-yl)cyclohexanone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., NaBH(OAc)₃) produces a mixture of cis and trans amines.
-
Mechanism: The hydride attacks the iminium intermediate.
-
Stereochemical Outcome: Small reducing agents tend to attack from the axial direction (leading to equatorial amines = trans), but bulky reducing agents or specific solvents can shift this ratio.
Separation Strategy: The "Trans-Selective" Crystallization
The trans isomer, being more symmetrical and capable of efficient packing, typically forms less soluble salts than the cis isomer.
Protocol: Purification of Trans-4-(piperidin-1-yl)cyclohexan-1-amine This protocol relies on the lower solubility of the trans-dihydrochloride salt in alcohols.
-
Crude Isolation: Dissolve the crude reaction mixture (free base oil) in minimal Ethanol (EtOH).
-
Salt Formation: Slowly add 2.5 equivalents of HCl (4M in dioxane or concentrated aqueous HCl) while cooling on ice.
-
Crystallization:
-
Heat the mixture to reflux until all solids dissolve.
-
Allow to cool slowly to room temperature, then to 0–4°C overnight.
-
The trans-isomer dihydrochloride crystallizes as a white solid.
-
-
Filtration: Filter the solid and wash with cold EtOH/Ether (1:1).
-
Recycling: The mother liquor is enriched in the cis-isomer.
-
Free Base Recovery: Treat the salt with 2M NaOH and extract with DCM to obtain the pure trans free base.
Part 3: Analytical Characterization (Self-Validating Systems)
Distinguishing these isomers requires rigorous analytical data. Relying solely on retention time is insufficient; NMR coupling constants provide definitive structural proof.
1H NMR Diagnostics (The "Gold Standard")
The splitting pattern of the methine proton at C1 (alpha to the primary amine) is the most reliable discriminator.
| Feature | Trans-Isomer (e,e) | Cis-Isomer (a,e) |
| H1 Proton Orientation | Axial | Equatorial |
| Chemical Shift ( | Upfield (Shielded, ~2.6–2.8 ppm) | Downfield (Deshielded, ~3.1–3.3 ppm) |
| Multiplicity | Triplet of Triplets (tt) | Broad Singlet (br s) or Multiplet |
| Coupling Constant ( | Large vicinal axial-axial coupling | Small vicinal axial-equatorial coupling |
| Signal Width ( |
Why this works: In the trans isomer, the H1 proton is axial and has two 180° dihedral angles with the adjacent axial C2/C6 protons, resulting in large Karplus couplings. In the cis isomer, the H1 proton is equatorial, having only 60° dihedral angles, resulting in small couplings.
Physical Properties Data Table
| Property | Trans-Isomer | Cis-Isomer |
| Melting Point (HCl salt) | Higher (>300°C dec.) | Lower (often <250°C) |
| Polarity (TLC/HPLC) | Less Polar (Elutes later in Normal Phase) | More Polar (Elutes earlier in Normal Phase) |
| Solubility (Alcohols) | Low (Precipitates first) | High (Remains in mother liquor) |
Decision Tree for Identification
Caption: Analytical workflow for definitive stereochemical assignment using 1H NMR.
Part 4: Functional Implications in Drug Design
The choice between cis and trans isomers is not merely structural but functional.[4]
-
Pharmacophore Geometry:
-
Trans: Provides a rigid, extended spacer (~6 Å) between the basic nitrogen centers. This is critical for spanning binding pockets in GPCRs (e.g., Dopamine D2/D3 receptors), as seen in Cariprazine .
-
Cis: Provides a "U-shaped" or angled geometry.[5] This is often used to induce turns in peptide mimetics or to fit into more compact, globular active sites.
-
-
Basicity & Permeability:
-
The equatorial amine (trans) is more accessible to solvation and protonation than the sterically crowded axial amine (cis) .[2]
-
However, the trans isomer often exhibits better membrane permeability (LogP) due to its ability to adopt a flatter, more lipophilic conformation compared to the more globular cis form.
-
References
-
Cariprazine Synthesis & Stereochemistry
-
NMR Coupling Constants in Cyclohexanes
- Title: Process for separating trans cyclohexane diamine (Patent US3880925A).
-
Physical Properties of Isomers
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. longdom.org [longdom.org]
- 5. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Safety & Handling Architecture: 4-(Piperidin-1-yl)cyclohexan-1-amine
[1][2]
Executive Summary & Chemical Identity
4-Piperidin-1-yl-cyclohexylamine (CAS: 80960-72-9 for generic; 56222-69-6 for trans-isomer) is a bifunctional diamine scaffold critical in medicinal chemistry.[1][2] It serves as a pharmacophore backbone for GPCR ligands (specifically Muscarinic and Sigma receptors) and kinase inhibitors.
Its chemical architecture presents a duality of hazards: the primary amine (cyclohexylamine moiety) confers high basicity and volatility, while the tertiary amine (piperidine moiety) adds lipophilicity, facilitating rapid dermal absorption. This guide moves beyond standard SDS boilerplate to explain the mechanistic safety and handling requirements for this compound.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 4-(piperidin-1-yl)cyclohexan-1-amine |
| CAS Number | 80960-72-9 (mixture); 56222-69-6 (trans) |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| SMILES | NC1CCC(N2CCCCC2)CC1 |
| Physical State | Viscous oil or low-melting solid (isomer dependent) |
| pKa (Predicted) | ~10.5 (Primary amine), ~9.1 (Tertiary amine) |
Hazard Profiling: The Mechanistic View
Standard SDSs classify this compound as Corrosive (Category 1B) . As a scientist, you must understand why to mitigate the risk effectively.
The Alkaline Hydrolysis Cascade
Unlike acidic burns which coagulate proteins (forming a protective eschar), this aliphatic diamine causes liquefactive necrosis . The high pKa (~10.5) drives the saponification of fats in the cell membrane, allowing the chemical to penetrate deeper into the tissue continuously until neutralized.
GHS Classification & Risk Matrix
| Hazard Class | Category | H-Code | Mechanistic Insight |
| Skin Corrosion | 1B | H314 | Causes severe burns; lipophilic tail accelerates dermal penetration.[1][2] |
| Eye Damage | 1 | H318 | Irreversible corneal opacity due to rapid pH spike in lacrimal fluid.[2] |
| Acute Tox (Oral) | 4 | H302 | Systemic toxicity upon absorption; potential CNS depression.[2] |
| Sensitization | 1 | H317 | Potential hapten formation via protein conjugation (amine reactivity).[2] |
Visualization: Biological Interaction Pathway
The following diagram illustrates the physiological cascade upon exposure, highlighting why immediate intervention is critical.
Figure 1: Pathophysiological cascade of diamine exposure leading to liquefactive necrosis.[1][2]
Operational Safety & Handling Protocols
Trustworthiness in the lab comes from self-validating workflows.[1][2] The following protocols are designed to prevent the "invisible" contamination common with viscous amines.
A. Personal Protective Equipment (PPE) Strategy
-
Gloves: Do NOT use Latex.[2] Aliphatic amines permeate latex rapidly.[2]
-
Respiratory: If handling >500mg outside a fume hood (not recommended), a full-face respirator with Amine/Ammonia (K) cartridges is required.[1][2]
B. The "Double-Containment" Weighing Protocol
Viscous amines often drip, contaminating balance areas.[1][2]
-
Tare: Place a pre-weighed vial inside a secondary jar on the balance.
-
Transfer: Use a disposable glass Pasteur pipette.[2] Never pour directly.[2][3][4]
-
Neutralization: Immediately place the used pipette into a "Quench Beaker" containing 5% aqueous Acetic Acid or Citric Acid.[2] This converts the volatile free base into a non-volatile salt instantly.
C. Spill Management (The Acid-Switch)
Do not wipe up spills with dry paper towels; this increases surface area for volatilization.[1][2]
Synthetic Utility & Workflow
In drug discovery, this scaffold is typically synthesized via Reductive Amination . Understanding this workflow helps in anticipating impurities (e.g., unreacted ketone or over-alkylated byproducts).
Synthesis Logic: Reductive Amination
The most robust route involves reacting 1,4-cyclohexanedione mono-protection derivatives or 4-aminocyclohexanone with piperidine.[1][2]
Figure 2: Stepwise synthetic route to the target diamine scaffold via reductive amination.[1][2]
Quality Control (Self-Validation)[1][2]
-
NMR Check: Look for the diagnostic proton shift of the CH attached to the piperidine (typically
2.2–2.5 ppm) vs. the CH attached to the primary amine ( 2.6–3.0 ppm). -
TLC Visualization: Use Ninhydrin (stains primary amine red/purple) and Dragendorff’s Reagent (stains tertiary amine orange).[2] A pure compound must stain with both (or show a single spot active in both stains).[2]
Emergency Response Architecture
In the event of exposure, the speed of pH normalization dictates the severity of the injury.
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Irrigate for 30 mins (minimum). Use isotonic saline if available, otherwise water. | The amine binds to corneal proteins; extended flushing is required to desorb it and lower pH. |
| Skin Contact | Flush with water , then wash with PEG-400 (if available) or mild soap.[1][2] | PEG-400 helps solubilize the lipophilic piperidine moiety, removing it from the lipid bilayer more effectively than water alone.[2] |
| Ingestion | Do NOT induce vomiting. Administer water or milk. | Vomiting re-exposes the esophagus to the corrosive base. Dilution reduces the reaction rate. |
References
-
PubChem. (2025).[2][5] Compound Summary: 4-(1-Piperidinyl)cyclohexanamine.[1][2] National Library of Medicine.[2][5] [Link]
-
European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Cyclohexanamine derivatives and hazard classification. [Link][2]
-
Occupational Safety and Health Administration (OSHA). (2023).[2] Occupational Safety and Health Standards: Hazardous Materials - Amines. [Link][1][2]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for synthesis of this class). [Link]
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- 4. trc-corp.com [trc-corp.com]
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The Piperidine-Cyclohexyl Motif: A Rigid and Versatile Linker in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Drug Design
In the intricate process of drug discovery, the linker is often an unsung hero. It is the molecular bridge that connects key pharmacophoric elements, and its design is as critical as that of the active moieties themselves. An ideal linker optimally positions the pharmacophores for target engagement, fine-tunes physicochemical properties, and can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Among the diverse array of linkers, rigid cyclic structures have gained prominence for their ability to reduce conformational flexibility, thereby minimizing the entropic penalty of binding and often leading to enhanced potency and selectivity. This guide focuses on a particularly advantageous rigid linker: the piperidine-cyclohexyl motif. This combination of two saturated six-membered rings offers a unique blend of structural rigidity, three-dimensionality, and synthetic tractability, making it an increasingly valuable tool in the medicinal chemist's arsenal.
The Piperidine-Cyclohexyl Linker: A Synergistic Combination
The power of the piperidine-cyclohexyl linker lies in the complementary properties of its two constituent rings.
The Piperidine Ring: A Privileged Scaffold
The piperidine ring is a ubiquitous feature in pharmaceuticals, and for good reason.[1][2] Its key contributions include:
-
Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of salts with improved biopharmaceutical properties.[3]
-
Enhanced Metabolic Stability: The saturated nature of the piperidine ring makes it less susceptible to oxidative metabolism compared to aromatic linkers. Strategic substitution on the ring can further block potential sites of metabolism.[2][4]
-
Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for precise control over the exit vectors of the linker and the attachment of various pharmacophores.[5]
The Cyclohexyl Ring: A Lipophilic and 3D Scaffold
The cyclohexyl ring complements the piperidine moiety by introducing:
-
Controlled Lipophilicity: As a non-polar and lipophilic group, the cyclohexyl ring can enhance a molecule's ability to cross cell membranes. This property is crucial for targeting intracellular proteins.[6]
-
Three-Dimensionality: Unlike flat aromatic linkers, the chair conformation of the cyclohexyl ring provides a distinct three-dimensional geometry. This can lead to more extensive and favorable interactions within a protein's binding pocket, improving both affinity and selectivity.[6]
-
Metabolic Resistance: Replacing an aromatic ring with a cyclohexyl group can prevent aromatic hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life.[6]
The fusion of these two rings into a piperidine-cyclohexyl linker creates a robust and tunable scaffold that can significantly enhance the drug-like properties of a molecule.
Conformational Analysis: The Key to Rational Design
The three-dimensional arrangement of the piperidine-cyclohexyl linker is a critical determinant of its function. Both rings predominantly adopt a chair conformation to minimize steric and torsional strain. The relative orientation of the two rings and the positioning of substituents (axial vs. equatorial) have a profound impact on the overall shape of the molecule and its ability to interact with its biological target.
Understanding the conformational preferences of the piperidine-cyclohexyl linker is paramount for rational drug design. Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, can provide valuable insights into the low-energy conformations of the linker and guide the design of molecules with the optimal spatial arrangement of pharmacophores. For instance, the stereochemistry at the point of connection between the two rings and the substitution pattern on each ring can lock the linker into a preferred conformation, pre-organizing the molecule for binding to its target.[7][8][9]
Applications in Drug Discovery: Case Studies
The utility of the piperidine-cyclohexyl motif is best illustrated through its application in various therapeutic areas.
Central Nervous System (CNS) Drug Discovery
The ability of the piperidine-cyclohexyl moiety to modulate lipophilicity and cross the blood-brain barrier makes it particularly valuable for the development of CNS-acting drugs.[3]
Phencyclidine (PCP) and its Analogs: The 1-(1-phenylcyclohexyl)piperidine scaffold of PCP is a classic example of this motif. PCP and its derivatives are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[10] Structure-activity relationship (SAR) studies have revealed that modifications to both the piperidine and cyclohexyl rings significantly impact binding affinity and selectivity, highlighting the importance of the overall three-dimensional structure.[11]
Dopamine Transporter (DAT) Inhibitors: The compound 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) is a high-affinity DAT inhibitor.[11] The piperidine-cyclohexyl core of BTCP is crucial for its potent activity. Studies on the metabolism of BTCP have shown that hydroxylation can occur on both the piperidine and cyclohexyl rings, underscoring the importance of considering metabolic stability during the design of such compounds.[11]
Targeted Protein Degradation: The Rise of PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's role is to span the distance between the two proteins and facilitate the formation of a productive ternary complex.
The piperidine-cyclohexyl motif is emerging as a valuable rigid linker in PROTAC design.[6] Its well-defined and predictable geometry can help to properly orient the target protein and the E3 ligase, leading to efficient ubiquitination and degradation. The metabolic stability imparted by this linker is also a significant advantage for developing orally bioavailable PROTACs. For example, the use of piperidine and piperazine connections in the linker of ARV-110, an androgen receptor degrader, significantly increased its metabolic stability and therapeutic potency.[6]
Synthetic Strategies: Building the Piperidine-Cyclohexyl Linker
The construction of functionalized piperidine-cyclohexyl linkers for conjugation to other molecular fragments is a key aspect of their application in drug discovery. Several synthetic strategies can be employed, often involving the functionalization of pre-formed piperidine or cyclohexyl rings.
General Synthetic Approaches
A common approach involves the reaction of a cyclohexanone derivative with a piperidine-containing nucleophile, followed by further modifications. For instance, the synthesis of PCP and its analogs often starts with the reaction of a substituted cyclohexanone with piperidine.[11]
Protocol: Synthesis of a Functionalized Piperidine-Cyclohexyl Linker
Below is a representative, multi-step protocol for the synthesis of a piperidine-cyclohexyl linker functionalized for further conjugation. This protocol is a generalized example and may require optimization for specific substrates.
Step 1: Synthesis of 1-(Piperidin-4-yl)cyclohexan-1-ol
-
To a solution of 4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of cyclohexylmagnesium bromide (1.2 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(piperidin-4-yl)cyclohexan-1-ol.
Step 2: N-Protection of the Piperidine Ring
-
To a solution of 1-(piperidin-4-yl)cyclohexan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-Boc protected intermediate can be used in the next step without further purification.
Step 3: Introduction of a Functional Handle for Conjugation
-
To a solution of the N-Boc protected alcohol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting ketone can then be subjected to various functional group transformations, such as reductive amination or Wittig reactions, to introduce a desired functional handle (e.g., an amine, a carboxylic acid, or an alkyne) for conjugation to other molecules.
This protocol provides a versatile route to bifunctional piperidine-cyclohexyl linkers, enabling their incorporation into a wide range of drug candidates.[5][12][13]
Data Presentation: Physicochemical Properties
The choice of a linker can significantly impact a drug's physicochemical properties. The following table provides a comparative overview of predicted properties for different linker types, highlighting the balanced profile of the piperidine-cyclohexyl linker.
| Linker Type | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Number of Rotatable Bonds |
| C6 Alkyl Chain | ~2.5 | Low | 5 |
| PEG3 | ~0.5 | High | 6 |
| Piperidine-Phenyl | ~3.0 | Low | 2 |
| Piperidine-Cyclohexyl | ~2.8 | Low-Moderate | 2 |
Note: These are generalized predicted values and can vary significantly based on substitution.
As the table illustrates, the piperidine-cyclohexyl linker offers a good balance between lipophilicity (important for membrane permeability) and rigidity (favorable for binding affinity), making it an attractive choice for many drug discovery programs.[14][15]
Visualization of Key Concepts
Conformational Flexibility
The following diagram illustrates the rigid nature of the piperidine-cyclohexyl linker compared to a more flexible alkyl chain.
Caption: Comparison of linker flexibility.
Role in PROTACs
This diagram shows the role of a piperidine-cyclohexyl linker in bringing together a target protein and an E3 ligase in a PROTAC.
Caption: PROTAC mechanism with a rigid linker.
Conclusion and Future Perspectives
The piperidine-cyclohexyl linker represents a powerful and versatile tool in modern drug discovery. Its unique combination of rigidity, three-dimensionality, and favorable physicochemical properties has led to its successful application in a range of therapeutic areas, from CNS disorders to targeted protein degradation. The ability to fine-tune its properties through chemical modification provides medicinal chemists with a high degree of control over the performance of their drug candidates.
As our understanding of the complex interplay between molecular structure and biological activity continues to grow, the rational design of linkers will become even more critical. The piperidine-cyclohexyl motif, with its well-defined conformational behavior and proven track record, is poised to play an increasingly important role in the development of the next generation of innovative medicines. Future research will likely focus on the development of novel synthetic methodologies for the stereoselective synthesis of complex piperidine-cyclohexyl linkers and their application in emerging therapeutic modalities.
References
-
The synthesis of functionalized bridged polycycles via C–H bond insertion. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. (1997). Journal of Medicinal Chemistry. [Link]
-
Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. (2017). Angewandte Chemie International Edition. [Link]
- WO2024008102A1 - Linker for conjugation. (2024).
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2023). Acta Pharmaceutica Sinica B. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal. [Link]
-
What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. [Link]
-
Antibody Drug Conjugates. (n.d.). SYNthesis med chem. [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2016). Journal of Medicinal Chemistry. [Link]
-
Piperidine, 1-cyclohexyl-. (2018). SIELC Technologies. [Link]
-
Profiles of [3H]N-[1-(2-thienyl)cyclohexyl]piperidine binding in brain synaptic membranes treated with Triton X-100. (1989). Brain Research. [Link]
-
Linkers - Protein Degraders. (n.d.). Asinex. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
-
a) Different modalities of piperidine-containing drugs and drug candidates. b) Exit vector analysis (EVA) of 4-substituted piperidine (A) and selected "state-of-the-art bioisosteres" (B, C, D, E, F). c) Documented examples of improvements in metabolic profile or potency by rigidifying the piperidine linker. (2023). ResearchGate. [Link]
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). Pharmaceuticals. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances. [Link]
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). ResearchGate. [Link]
-
Synthetic accessibility of versatile bifunctional linker based on piperazine-fused 1,2-dithianes. (2023). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
-
Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2013). Synergy Publishers. [Link]
-
Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. (2022). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells. (2014). Molecules. [Link]
Sources
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 8. synergypublishers.com [synergypublishers.com]
- 9. ijirset.com [ijirset.com]
- 10. Profiles of [3H]N-[1-(2-thienyl)cyclohexyl]piperidine binding in brain synaptic membranes treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - The synthesis of functionalized bridged polycycles via C–H bond insertion [beilstein-journals.org]
- 13. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Strategic Sourcing & Technical Profile: 4-(Piperidin-1-yl)cyclohexan-1-amine
Topic: Strategic Sourcing and Technical Profile: 4-(Piperidin-1-yl)cyclohexan-1-amine Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.
Executive Summary
4-(Piperidin-1-yl)cyclohexan-1-amine is a high-value diamine building block critical in the synthesis of GPCR modulators (specifically D3/D2 receptor partial agonists) and sigma receptor ligands. Its structural rigidity, provided by the cyclohexane core, offers superior pharmacodynamic properties compared to flexible linear linkers.
However, this compound presents a unique procurement challenge: stereoisomerism . The molecule exists as distinct cis and trans diastereomers, which possess vastly different biological activities and synthetic accessibilities. This guide analyzes the supply landscape, price trends, and critical quality attributes (CQAs) necessary to secure the correct isomer for drug development campaigns.
Technical Identity & Specifications
Unlike commodity amines, "4-(Piperidin-1-yl)cyclohexan-1-amine" is an ambiguous descriptor. Procurement must specify the stereochemistry to avoid costly experimental failures.
Chemical Identity Table
| Feature | cis-Isomer | trans-Isomer |
| CAS Number | 869222-31-1 | 755039-84-0 |
| IUPAC Name | cis-4-(piperidin-1-yl)cyclohexan-1-amine | trans-4-(piperidin-1-yl)cyclohexan-1-amine |
| Conformation | Axial/Equatorial (less stable) | Equatorial/Equatorial (thermodynamically favored) |
| Key Application | Kinetic synthesis products | Thermodynamic drug scaffolds (e.g., Cariprazine analogs) |
| SMILES | N[C@@H]1CCN2CCCCC2 | N[C@H]1CCN2CCCCC2 |
Critical Insight: The trans-isomer is generally the preferred pharmacophore in medicinal chemistry due to its linear extension, which fits narrow binding pockets (e.g., GPCR transmembrane domains). However, many non-stereoselective synthetic routes yield a mixture favoring the cis-isomer or a 1:1 mix, requiring difficult separation.
Supply Chain Landscape & Price Trends
The market for this compound is bifurcated into Catalog Suppliers (milligram scale) and Custom Synthesis Houses (gram to kilo scale).
Price Analysis (Estimated Q1 2026)
| Supplier Category | Scale | Estimated Price Range (USD) | Lead Time | Purity/Isomer Risk |
| Research Catalog (e.g., ChemScene, BLD Pharm) | 100 mg | $35 - $60 | 1-2 Weeks | Low: Usually >98% pure, isomer specified. |
| Research Catalog | 1 g | $250 - $400 | 1-2 Weeks | Low: High cost per gram. |
| Bulk Intermediates (China/India) | 25 g - 100 g | $800 - $1,500 | 4-6 Weeks | High: Risk of undefined cis/trans ratios. |
| Custom Synthesis (CROs) | 1 kg | Quote Driven ($5k - $12k) | 8-12 Weeks | Variable: Depends on specified isomer ratio. |
Market Trend:
-
High Volatility: Prices for the trans-isomer are consistently 30-50% higher than the cis-isomer or mixtures due to the purification overhead (crystallization or chromatography).
-
Precursor Bottleneck: The price is heavily influenced by the cost of 4-(Piperidin-1-yl)cyclohexanone (CAS 60481-62-1) , which itself retails for ~$250/gram in small catalogs, driving the "Make vs. Buy" decision toward "Make" for larger scales.
"Make vs. Buy" Decision Matrix
For scales >10g, it is often more economical to synthesize the compound in-house or outsource the synthesis of the precursor.
Synthesis & Isomer Control Workflow
The following diagram illustrates the critical decision points in sourcing vs. synthesizing, highlighting where stereochemistry is determined.
Figure 1: Strategic sourcing workflow distinguishing between catalog purchase and synthesis based on scale and isomer requirements.
Quality Control & Procurement Protocol
To ensure scientific integrity, every batch procured or synthesized must undergo a rigid validation protocol.
Procurement Specification Sheet
When requesting quotes from suppliers (especially non-catalog bulk vendors), copy-paste these requirements to avoid receiving useless isomeric mixtures:
Product: trans-4-(Piperidin-1-yl)cyclohexan-1-amine CAS: 755039-84-0 Purity: >97% (HPLC) Stereochemical Purity: >95% trans-isomer (Must be confirmed by NOESY NMR or calibrated GC methods). Salt Form: Free base preferred (or HCl salt if specified). Impurity Profile: Report any residual 4-aminopiperidine or unreacted ketone.
Analytical Validation (Self-Validating System)
Do not rely solely on the Certificate of Analysis (CoA). Perform the following checks:
-
1H-NMR (DMSO-d6):
-
Trans-isomer: The methine proton at position 1 (attached to NH2) typically appears as a triplet of triplets (tt) with large coupling constants (~11 Hz) due to axial-axial coupling, indicating an equatorial orientation.
-
Cis-isomer: The methine proton appears as a narrower multiplet (smaller coupling constants) due to axial-equatorial coupling.
-
-
NOESY/ROESY:
-
Look for correlations between the C1 and C4 axial protons. If they are on the same face (cis), a strong NOE signal will be observed. If they are trans (diaxial), the signal is weak or absent.
-
References
-
Agócs, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. PMC PubMed Central. Retrieved from [Link]
- Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives (WO2017134212A1).
Methodological & Application
Application Note: Stereoselective Synthesis of 4-(Piperidin-1-yl)cyclohexan-1-amine
Executive Summary
The 4-(Piperidin-1-yl)cyclohexan-1-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical linker in various G-protein coupled receptor (GPCR) antagonists (e.g., CCR5, CXCR4) and kinase inhibitors. Its rigidity and capacity for 1,4-disubstitution allow for precise spatial orientation of pharmacophores.
This Application Note details two robust protocols for synthesizing this diamine from N-Boc-4-aminocyclohexanone .
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive amination.[1] Preferred for operational simplicity and functional group tolerance.
-
Method B (Difficult Substrates): Titanium(IV) Isopropoxide mediated reductive amination. Preferred for sterically hindered amines or unreactive ketones.
Key Technical Challenge: Controlling the diastereomeric ratio (cis vs. trans). For 1,4-disubstituted cyclohexanes, the trans-isomer (diequatorial) is typically the thermodynamically preferred and pharmacologically relevant conformer. This guide addresses the synthesis, stereocontrol, and purification required to isolate the target isomer.
Retrosynthetic Analysis & Strategy
The most efficient route utilizes N-Boc-4-aminocyclohexanone as the starting material. This avoids the need for double reductive amination of 1,4-cyclohexanedione and allows for orthogonal protection.
Figure 1: Retrosynthetic strategy focusing on the mono-protected ketone pathway.
Method A: Sodium Triacetoxyborohydride (STAB) Protocol
Best for: Routine synthesis, high-throughput chemistry, and acid-stable substrates.
Mechanistic Insight
Sodium triacetoxyborohydride (STAB) is a mild hydride donor. Unlike sodium cyanoborohydride (NaCNBH₃), it does not require toxic cyanide handling and is effective at slightly acidic pH. The reaction proceeds via the formation of an equilibrium amount of iminium ion, which is reduced faster than the ketone itself.[2]
Stereochemical Outcome: STAB reduction of 4-substituted cyclohexanones is subject to steric control. While the thermodynamic trans product (diequatorial) is often desired, STAB can sometimes favor the cis isomer (axial attack) depending on solvent and temperature. However, equilibration of the iminium species prior to reduction can enhance the trans ratio.
Experimental Protocol
Reagents:
-
N-Boc-4-aminocyclohexanone (1.0 equiv)
-
Piperidine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for rate, but DCM is safer.
Step-by-Step Procedure:
-
Imine Formation (Equilibration):
-
In a dry round-bottom flask under N₂, dissolve N-Boc-4-aminocyclohexanone (10 mmol, 2.13 g) in DCE (40 mL).
-
Add Piperidine (11 mmol, 1.09 mL) followed by Acetic Acid (12 mmol, 0.69 mL).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the formation of the iminium ion and thermodynamic equilibration.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but improves selectivity).
-
Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification (Isomer Separation):
-
The crude residue is a mixture of cis/trans isomers.
-
Flash Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1). The trans isomer typically elutes after the cis isomer on silica due to the exposed polar amine in the equatorial position interacting more with the stationary phase (though this varies by column conditions).
-
Troubleshooting Table (Method A)
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance or wet solvent. | Add 3Å molecular sieves; increase stir time before STAB addition. |
| Dialkylation | Not applicable for Piperidine, but relevant for primary amines.[4] | Ensure ketone is not in large excess if using primary amines. |
| High cis ratio | Kinetic control dominant. | Allow longer pre-equilibrium time (2h+) before adding STAB; run at RT instead of 0°C. |
Method B: Titanium(IV) Isopropoxide Protocol
Best for: Unreactive ketones, sterically hindered amines, or when STAB fails to drive conversion.
Mechanistic Insight
Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the formation of the imine/enamine species essentially to completion before the reducing agent is introduced. This method often requires a stronger reducing agent like NaBH₄ in the second step.
Experimental Protocol
Reagents:
-
N-Boc-4-aminocyclohexanone (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Methanol (MeOH) or THF (for the Ti step).
Step-by-Step Procedure:
-
Titanium Complexation:
-
In a dry flask under N₂, combine N-Boc-4-aminocyclohexanone (10 mmol) and Piperidine (11 mmol).
-
Add Ti(OiPr)₄ (12 mmol, 3.55 mL) neat (or in minimal THF if solid).
-
Stir at RT for 4–6 hours. The solution typically turns viscous/yellow.
-
-
Reduction:
-
Dilute the mixture with dry Methanol (30 mL). Caution: Exothermic.
-
Cool to 0°C.
-
Add NaBH₄ (15 mmol, 0.57 g) portion-wise.
-
Stir at RT for 2 hours.
-
-
Workup (Titanium Removal):
-
Critical Step: Quench by adding 5 mL of water. A white precipitate (TiO₂) will form.
-
Filter the suspension through a pad of Celite. Wash the pad thoroughly with MeOH/DCM.
-
Concentrate the filtrate.[1] Redissolve in DCM and wash with 1N NaOH to ensure titanium removal.
-
Deprotection & Salt Formation
To obtain the final 4-(Piperidin-1-yl)cyclohexan-1-amine , the Boc group must be removed.
-
Acidolysis: Dissolve the purified intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane. Stir 2h at RT.
-
Free-Basing: Concentrate to dryness. Redissolve in water, basify to pH >12 with 2M NaOH, and extract with DCM/Isopropanol (3:1).
-
Trans-Isomer Enrichment (Optional): If a mixture was carried through, the dihydrochloride salt of the diamine can often be recrystallized from Ethanol/Water to enrich the trans-isomer (diequatorial salt is often more crystalline).
Workflow Visualization
Figure 2: Decision matrix and workflow for the synthesis of the target diamine.
Comparison of Methods
| Feature | Method A (STAB) | Method B (Ti-Mediated) |
| Reagent Cost | Moderate | Low (Ti(OiPr)4 is cheap) |
| Toxicity | Low (Borate salts) | Low (TiO2 byproducts) |
| Solvent | DCE (Toxic) or DCM | Neat / MeOH |
| Water Tolerance | High (STAB is stable) | Low (Ti reacts with water) |
| Conversion | Good for reactive ketones | Excellent for stubborn ketones |
| Workup | Simple extraction | Filtration required (Celite) |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][7] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. scirp.org [scirp.org]
Synthesis of 4-(Piperidin-1-yl)cyclohexan-1-amine from 1,4-cyclohexanedione monoethylene acetal
An Application Note for the Synthesis of 4-(Piperidin-1-yl)cyclohexan-1-amine from 1,4-Cyclohexanedione Monoethylene Acetal
Introduction: Strategic Synthesis of a Key Cyclohexylamine Scaffold
In the landscape of medicinal chemistry and drug development, the 4-aminocyclohexylpiperidine scaffold is a privileged structure, integral to a variety of pharmacologically active agents. Its rigid cyclohexane core, combined with the basic nitrogen atoms of the piperidine and amine moieties, allows for precise three-dimensional orientation of substituents to optimize interactions with biological targets. This document provides a detailed, two-stage protocol for the synthesis of cis- and trans-4-(piperidin-1-yl)cyclohexan-1-amine, a versatile intermediate for library synthesis and lead optimization.
The synthetic strategy commences with the commercially available 1,4-cyclohexanedione monoethylene acetal.[1] The use of this mono-protected starting material is a key strategic decision, enabling selective functionalization of the free ketone without affecting the second carbonyl group. The synthesis proceeds via a highly selective reductive amination to introduce the piperidine moiety, followed by deprotection and a second reductive amination to install the primary amine. This robust and scalable pathway provides reliable access to the target compound.
Synthetic Strategy and Mechanistic Overview
The overall transformation is achieved in two distinct operational stages:
-
Stage 1: Selective Reductive Amination. The free ketone of 1,4-cyclohexanedione monoethylene acetal is selectively reacted with piperidine in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the protected intermediate, 1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine.
-
Stage 2: Deprotection and Second Reductive Amination. The ethylene ketal protecting group is removed under acidic conditions to unmask the second ketone. The resulting 4-(piperidin-1-yl)cyclohexan-1-one is then converted to the target primary amine via a second reductive amination, this time using an ammonia source.
The choice of sodium triacetoxyborohydride is critical to the success of this synthesis. It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than it reduces the starting ketone.[2][3] This chemoselectivity prevents the formation of alcohol byproducts and allows the reaction to be performed as a convenient one-pot procedure.[4] Furthermore, its efficacy in non-protic solvents like 1,2-dichloroethane (DCE) and its tolerance for acid-sensitive functional groups, such as the ketal in our starting material, make it the ideal reagent.[3][4]
Diagram: Overall Synthetic Workflow
Caption: Two-stage synthesis of the target amine from a mono-protected diketone.
Mechanism of Reductive Amination
The reductive amination proceeds through a well-established mechanism.[5] First, the ketone carbonyl is activated by a proton source (often adventitious or added acetic acid). The secondary amine (piperidine) acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The sodium triacetoxyborohydride, a sterically hindered and electronically deactivated hydride source, selectively delivers a hydride to the electrophilic iminium carbon, yielding the final amine product.[2][6]
Diagram: Mechanism of Reductive Amination
Caption: Key steps in the formation and reduction of the iminium ion intermediate.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity | Notes |
| 1,4-Cyclohexanedione monoethylene acetal | 4746-97-8 | Sigma-Aldrich | ≥97% | Starting material |
| Piperidine | 110-89-4 | Acros Organics | ≥99% | Reagent, corrosive and flammable |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | Combi-Blocks | ≥97% | Reducing agent, moisture-sensitive |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Fisher Scientific | Anhydrous | Solvent, suspected carcinogen |
| Ammonium Acetate (NH₄OAc) | 631-61-8 | VWR Chemicals | ≥98% | Ammonia source for Stage 2 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | J.T. Baker | 37% | For deprotection and workup |
| Dichloromethane (DCM) | 75-09-2 | Macron | ACS Grade | Extraction solvent |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | EMD Millipore | ACS Grade | Drying agent |
| Diethyl Ether (Et₂O) | 60-29-7 | Sigma-Aldrich | ACS Grade | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | For aqueous workup |
Protocol 1: Synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-cyclohexanedione monoethylene acetal (5.00 g, 32.0 mmol).
-
Add anhydrous 1,2-dichloroethane (DCE, 100 mL) and stir to dissolve the starting material.
-
Add piperidine (3.27 g, 3.80 mL, 38.4 mmol, 1.2 equiv) to the solution via syringe.
-
Stir the mixture for 20 minutes at room temperature.
-
In a single portion, carefully add sodium triacetoxyborohydride (9.24 g, 43.6 mmol, 1.36 equiv). Note: The reaction is slightly exothermic.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
The product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 4-(Piperidin-1-yl)cyclohexan-1-amine
-
Transfer the crude 1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine (assuming quantitative yield from the previous step, ~7.15 g, 32.0 mmol) to a 250 mL round-bottom flask.
-
Add acetone (60 mL) and water (15 mL).
-
Add concentrated hydrochloric acid (3.0 mL) dropwise with stirring.
-
Heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the deprotection by TLC or GC-MS until the ketal intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the product, 4-(piperidin-1-yl)cyclohexan-1-one, with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting ketone should be used immediately in the next step.
-
Dissolve the crude ketone (~5.8 g, 32.0 mmol) in anhydrous DCE (100 mL) in a fresh 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add ammonium acetate (12.3 g, 160 mmol, 5.0 equiv).
-
Stir for 20 minutes, then add sodium triacetoxyborohydride (9.24 g, 43.6 mmol, 1.36 equiv) in one portion.
-
Stir the reaction at room temperature for 18-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL) and perform an aqueous workup as described in Protocol 1, Step 10.
-
After concentrating the combined organic layers, dissolve the residue in diethyl ether (50 mL) and acidify with 2M HCl in Et₂O to precipitate the dihydrochloride salt of the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(piperidin-1-yl)cyclohexan-1-amine dihydrochloride. The free base can be obtained by basifying an aqueous solution of the salt and extracting with an organic solvent.
Data and Characterization
-
Expected Yield: 65-75% over two stages.
-
Appearance: White to off-white solid (dihydrochloride salt).
-
Stereochemistry: The product is obtained as a mixture of cis and trans diastereomers. The ratio can be determined by ¹H or ¹³C NMR spectroscopy.
-
¹H NMR (400 MHz, D₂O, free base referenced): Spectral data will show complex multiplets for the cyclohexyl and piperidinyl protons. The protons alpha to the nitrogen atoms will appear downfield. The axial and equatorial protons on the cyclohexane ring will show distinct chemical shifts and coupling constants, allowing for potential assignment of the major and minor diastereomers.
-
¹³C NMR (100 MHz, D₂O): Expect to see distinct sets of signals for the cis and trans isomers. Key signals include those for the carbons alpha to the nitrogens (typically in the 45-65 ppm range).
-
Mass Spectrometry (ESI+): m/z = 183.18 [M+H]⁺ for C₁₁H₂₂N₂. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Troubleshooting and Field Insights
-
Incomplete Reductive Amination (Stage 1 or 2): If the reaction stalls, a small amount of glacial acetic acid (0.1 equiv) can be added to catalyze iminium ion formation, particularly with ketones.[4] Ensure the sodium triacetoxyborohydride is fresh and has been handled under anhydrous conditions, as it is moisture-sensitive.
-
Difficult Deprotection (Stage 2): If deprotection is sluggish, the reaction time can be extended or the temperature slightly increased. Stronger acidic conditions (e.g., higher concentration of HCl) can be used but may risk side reactions.
-
Product Isolation: The final amine product is relatively polar. If extraction is inefficient, continuous liquid-liquid extraction can be employed. Precipitation as the hydrochloride salt is a highly effective method for isolation and purification.
Safety Precautions
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled exclusively in a certified chemical fume hood.
-
Piperidine: Is a corrosive, flammable, and toxic liquid. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle away from moisture and ensure quenching is performed slowly and carefully.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
References
-
Marko, I. E., et al. (2007). Remarkably efficient deprotection of cyclic acetals and ketals. Academia.edu. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
York University. Mechanism For Acetals & Ketals Deprotection - Lecture Notes. Edubirdie. Available at: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]
-
Yoo, W. J., & Li, C. J. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. Available at: [Link]
-
Chemical Synthesis Database. 4-piperidin-1-yl-cyclohexan-1-one. Available at: [Link]
-
Slovenian Police. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]
-
MilliporeSigma. 1,4-Cyclohexanedione monoethylene acetal 97%. Product Page. Available at: [Link]
Sources
- 1. 1,4-环己二酮单乙二醇缩酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Controlled N-Alkylation of 4-(Piperidin-1-yl)cyclohexan-1-amine
[1]
Executive Summary & Strategic Rationale
The diamine 4-(Piperidin-1-yl)cyclohexan-1-amine is a critical bifunctional building block in medicinal chemistry, particularly for GPCR ligands (e.g., Dopamine D2/D3, Opioid receptors) and kinase inhibitors.[1] Its structure features a semi-rigid cyclohexane spacer separating a tertiary amine (piperidine) and a primary amine.[1][2]
The Synthetic Challenge:
While the molecule contains two basic nitrogen centers, they possess distinct steric and electronic profiles.[2][3] The primary amine (
Scope of this Guide: This application note details two distinct protocols to achieve controlled N-alkylation:
-
Method A (Reductive Amination): The "Gold Standard" for mono-alkylation to generate secondary amines with high chemoselectivity.[1][2]
-
Method B (Direct Nucleophilic Substitution): A protocol for introducing alkyl groups where corresponding aldehydes are unstable or unavailable, with specific controls to prevent polyalkylation.[1][2][3]
Chemical Properties & Handling[1][2][3][4]
| Property | Value / Description | Impact on Protocol |
| Molecular Weight | 182.31 g/mol | Calculation basis.[1][2] |
| Appearance | Colorless to pale yellow solid/oil | Low melting point mixtures are common (cis/trans).[1][2] |
| Basicity ( | Both sites protonate in acidic media.[1] Free-basing required before alkylation.[1][2] | |
| Stereochemistry | cis / trans isomers | Commercial sources are often mixtures.[1][2][3] Trans is generally preferred for linearity.[1][2][3] |
| Solubility | Soluble in DCM, MeOH, EtOH, THF | Compatible with standard organic synthesis solvents.[1][2][3] |
Method A: Reductive Amination (Preferred)[1][5]
Objective: Selective synthesis of secondary amines (Mono-alkylation). Mechanism: Formation of an imine/iminium species followed by in situ hydride reduction.[2][4][5]
Strategic Advantages[1][2][3]
-
Self-Limiting: The intermediate imine is formed only once; the resulting secondary amine is sterically hindered, discouraging a second reaction sequence under mild conditions.[2]
-
Chemoselectivity: Sodium Triacetoxyborohydride (STAB) reduces the imine faster than the aldehyde/ketone, preventing side reactions.[2]
Detailed Protocol
Reagents:
-
Substrate: 4-(Piperidin-1-yl)cyclohexan-1-amine (1.0 equiv)[1]
-
Electrophile: Aldehyde (1.05 - 1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]
Step-by-Step Workflow:
-
Imine Formation (Pre-complexation):
-
In a dry round-bottom flask under Nitrogen (
), dissolve the amine (1.0 equiv) in DCE ( concentration). -
Add the Aldehyde (1.05 equiv).[2]
-
Add Acetic Acid (1.5 equiv).[1][2] Note: Acid catalysis promotes imine formation and buffers the basic piperidine.
-
Stir at Room Temperature (RT) for 30–60 minutes. Visual Check: Solution may warm slightly or change color.[2]
-
-
Reduction:
-
Cool the mixture to
(optional, but recommended for reactive aldehydes). -
Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (
).[1] -
Allow to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Purification:
Method B: Direct Nucleophilic Substitution ( )[1]
Objective: Synthesis of tertiary amines (Di-alkylation) or introduction of groups lacking aldehyde precursors (e.g., methyl, allyl).[1][2][3] Risk: High risk of over-alkylation (Quaternization).[1][2]
Optimization for Mono-Alkylation
To target the secondary amine using alkyl halides, stoichiometry and addition rate are the controlling variables.[2]
Detailed Protocol
Reagents:
-
Substrate: 4-(Piperidin-1-yl)cyclohexan-1-amine (1.0 equiv)[1]
-
Electrophile: Alkyl Halide (0.9 - 1.0 equiv) Note: Slight deficit of electrophile favors mono-alkylation.[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
Step-by-Step Workflow:
-
Preparation:
-
Controlled Addition:
-
Dissolve the Alkyl Halide (0.9 equiv) in a small volume of ACN.
-
Add the halide solution dropwise via syringe pump or addition funnel over 1 hour.[2]
-
Rationale: Keeping the concentration of electrophile low relative to the amine minimizes the statistical probability of a secondary amine reacting with a second halide molecule.
-
-
Reaction:
-
Workup:
Visualized Pathways & Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate method and the mechanistic pathways involved.
Caption: Decision tree and reaction flow for selecting between Reductive Amination and Direct Alkylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Wet solvent or old reductant.[1] | Use anhydrous DCE/DCM.[1][2][3] Ensure STAB is fresh (should not smell strongly of AcOH).[1][2] |
| Polyalkylation (Method B) | Alkyl halide excess or high temp.[1][2] | Reduce halide to 0.8–0.9 equiv.[1][2][3] Perform at |
| Product Tailing on TLC | Interaction with Silica.[1][2][3] | Pre-wash silica with |
| Quaternization of Piperidine | Electrophile is too reactive (e.g., MeI).[2][3] | Use less reactive leaving groups (Br instead of I) or lower temperature. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][3] Link[1]
-
Salvatore, R. N., et al. "Synthesis of secondary amines."[2][3] Tetrahedron, vol. 57, no.[1][2][3] 37, 2001, pp. 7785-7811.[1][2][3] Link[1]
-
BenchChem. "Application Notes and Protocols for N-alkylation of Piperidine Derivatives." BenchChem Technical Library, 2025.[1][2][3] Link[1]
-
Patil, R. D., & Adimurthy, S. "Transition metal-free N-alkylation of amines with alcohols."[1][2][3] Advanced Synthesis & Catalysis, vol. 353, no.[1][2][3] 10, 2011, pp. 1695-1700.[1][2][3] Link[1]
Using 4-(Piperidin-1-yl)cyclohexan-1-amine as a semi-rigid linker in medicinal chemistry
Application Note: High-Fidelity Synthesis and Deployment of 4-(Piperidin-1-yl)cyclohexan-1-amine as a Semi-Rigid Linker
Abstract
This guide details the strategic application of 4-(piperidin-1-yl)cyclohexan-1-amine as a semi-rigid linker in the design of heterobifunctional molecules, specifically Proteolysis Targeting Chimeras (PROTACs).[1] Unlike flexible alkyl chains, this cyclohexane-based scaffold reduces the entropic penalty of binding by restricting conformational freedom.[1] This note provides a validated synthetic protocol for accessing the thermodynamically stable trans-isomer, characterizes its physicochemical profile, and outlines its utility in optimizing ternary complex formation.
Introduction: The Case for Rigidity
In early-stage drug discovery, linkers are often treated as passive connectors.[1] However, in bivalent ligand design, the linker is a critical determinant of:
-
Permeability: Reducing the number of rotatable bonds (Nrot) improves oral bioavailability.
-
Cooperativity: A rigid linker can pre-organize the "Warhead" and "Anchor" into a bioactive conformation, minimizing the entropy loss upon ternary complex formation (
). -
Solubility: The basic piperidine nitrogen (
) serves as a solubilizing handle, offsetting the lipophilicity of heavy warheads.
4-(Piperidin-1-yl)cyclohexan-1-amine offers a defined exit vector.[1] The trans-1,4-isomer provides a linear extension of approximately 6–7 Å, whereas the cis-isomer introduces a "kink" (approx. 120° angle), allowing for precise tuning of spatial orientation.[1]
Chemical Profile & Stereochemistry
| Property | Value / Description | Notes |
| Formula | ||
| MW | 182.31 g/mol | Low MW contribution aids "Rule of 5" compliance.[1] |
| pKa (Piperidine N) | ~10.5 | Protonated at physiological pH (solubility booster). |
| pKa (Primary Amine) | ~10.0 | Nucleophilic handle for amide coupling/reductive amination. |
| LogP | ~1.7 | Moderate lipophilicity; good balance for membrane permeability.[1] |
| Geometry | Trans (diequatorial) vs. Cis (axial/equatorial) | Critical: Trans is the extended, linear conformer. |
Stereochemical Insight: The trans-isomer (1,4-diequatorial) is thermodynamically more stable and is the preferred scaffold for maximizing linker length.[1] The cis-isomer places one substituent in an axial position, creating a bent conformation.[1]
Synthetic Protocol: Accessing the Trans-Isomer
The synthesis typically yields a mixture of cis and trans isomers.[2] The protocol below prioritizes the isolation of the trans-isomer via thermodynamic control and selective crystallization.
Workflow Diagram
Figure 1: Synthetic workflow for isolating the trans-isomer.
Step-by-Step Methodology
Reagents:
-
Starting Material: 4-(Piperidin-1-yl)cyclohexan-1-one (CAS: 60481-62-1).[1][3]
-
Ammonium Acetate (
). -
Sodium Cyanoborohydride (
). -
Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethanol (EtOH).[1]
Protocol:
-
Imine Formation:
-
Dissolve 4-(piperidin-1-yl)cyclohexan-1-one (1.0 eq) in dry MeOH (0.2 M concentration).
-
Add
(10.0 eq) to ensure complete conversion to the imine. -
Stir at room temperature (RT) for 2 hours under nitrogen. Checkpoint: Monitor by LCMS for disappearance of ketone.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(1.5 eq) portion-wise. -
Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Add 1N HCl until pH < 2 to decompose excess hydride, then basify with 1N NaOH to pH > 12.
-
Extraction: Extract with DCM (3x). Combine organics, dry over
, and concentrate. -
Result: A crude oil containing a mixture of cis and trans isomers (typically ~40:60 to 60:40 ratio).
-
-
Isomer Separation (The Critical Step):
-
Dissolve the crude oil in a minimum amount of hot Ethanol (EtOH).
-
Add HCl (4M in dioxane, 2.5 eq) dropwise.
-
Heat to reflux for 30 minutes to ensure thermodynamic equilibration and dissolution.
-
Allow to cool slowly to RT, then to 4°C overnight.
-
Observation: The trans-isomer dihydrochloride salt is significantly less soluble and will crystallize/precipitate.
-
Filter the white solid and wash with cold EtOH.
-
Validation: Analyze the free base by
-NMR.[1] The methine proton at position 1 (alpha to ) in the trans-isomer (axial) appears as a triplet of triplets (tt) with large coupling constants ( Hz) due to diaxial coupling.[1]
-
Application Note: PROTAC Design Strategy
When designing a PROTAC, replacing a flexible heptyl chain with this semi-rigid linker can drastically alter the degradation profile.
Design Logic
-
Vector: The cyclohexane ring enforces a 180° exit vector in the trans configuration.
-
Rigidity: Reduces the entropic cost of ternary complex formation (
). A flexible linker loses significant entropy upon binding; a rigid linker pays this cost synthetically, not thermodynamically during binding.
Ternary Complex Visualization
Figure 2: Schematic of a PROTAC ternary complex utilizing the semi-rigid cyclohexane linker to enforce proximity between the E3 Ligase and the Target Protein (POI).
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield of Trans-Isomer | Incomplete crystallization or high cis-content in crude.[1] | Recrystallize from MeOH/EtOH mixtures.[1] If crude is high-cis, heat the HCl salt in EtOH to induce thermodynamic isomerization before cooling.[1] |
| Incomplete Coupling | Steric hindrance of the secondary amine (piperidine). | The piperidine nitrogen is tertiary and unreactive. Ensure you are coupling to the primary amine. If coupling a carboxylic acid to the primary amine, use HATU/DIPEA. |
| Solubility Issues | Highly crystalline salt.[1] | Free-base the amine using carbonate resin or NaOH extraction prior to the next coupling step. |
NMR Diagnostic:
-
Trans-isomer: H1 (alpha to
) ppm, Hz.[1] -
Cis-isomer: H1
ppm, narrower multiplet (smaller coupling constants).[1]
References
-
Linker Rigidity in PROTACs
- Title: "Linker rigidification in the design of efficient PROTACs."
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the entropic advantages of cycloalkane linkers over PEG/alkyl chains.
-
[1]
-
Synthesis of Trans-1,4-Cyclohexanediamines
-
Cariprazine (Structural Analog)
-
Title: "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine."[1][4][5]
-
Source:Nature Communications / PMC.[1]
- Context: Validates the thermodynamic stability and pharmaceutical relevance of the trans-4-substituted cyclohexane amine scaffold.
-
-
Reductive Amination Selectivity
Sources
- 1. 4-Phenyl-4-(1-piperidinyl)cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Advanced Application Note: Amide Coupling of 4-(Piperidin-1-yl)cyclohexan-1-amine
Topic: Amide coupling conditions for 4-(Piperidin-1-yl)cyclohexan-1-amine Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
4-(Piperidin-1-yl)cyclohexan-1-amine is a privileged bifunctional building block, most notably recognized as the core scaffold of the antipsychotic drug Cariprazine (Vraylar®) and various GPCR ligands. Its structure features a nucleophilic primary amine at position 1 and a basic tertiary piperidine ring at position 4.
This dual-amine character presents a unique synthetic challenge and opportunity:
-
Challenge: The tertiary amine acts as an internal base (pKa ~10.1), capable of sequestering protons or forming zwitterionic salts with carboxylic acid partners, potentially stalling conversion if stoichiometry is not managed.
-
Opportunity: The basic piperidine moiety serves as an excellent "handle" for purification, allowing for acid-base extraction or "catch-and-release" chromatography (SCX), often eliminating the need for silica gel columns.
This guide details optimized protocols for coupling this substrate, transitioning from high-throughput discovery (HATU) to scalable process chemistry (T3P).
Chemical Profile & Pre-Coupling Considerations
Substrate Analysis
-
Stereochemistry: The molecule exists as cis and trans isomers. The trans isomer (diequatorial conformation) is the thermodynamically stable form and the pharmacophore found in Cariprazine. While coupling conditions are identical for both, the trans-isomer generally exhibits higher solubility in non-polar solvents.
-
Salt Forms: This amine is frequently supplied as a dihydrochloride salt (.2HCl). Critical Step: You must neutralize the salt to release the free base for reaction. Failure to add sufficient base (e.g., 3-4 equivalents) is the #1 cause of low yields.
Reagent Selection Matrix
The following table summarizes the strategic selection of coupling reagents based on scale and acid substrate type.
| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | Acid Chloride / Mixed Anhydride |
| Primary Use Case | Discovery / Milligram Scale | Process / Gram Scale | High Reactivity / Steric Bulk |
| Cost Efficiency | Low (Expensive reagent) | High (Cheap, atom economical) | High |
| Purification | Requires chromatography or aqueous wash | Water-soluble byproducts (Easy workup) | Byproducts are gases or soluble salts |
| Epimerization Risk | Low (with HOAt/HOBt) | Very Low (No HOBt required) | Moderate to High |
| Base Requirement | High (3-4 equiv) | High (3-5 equiv, Pyridine/NMM) | Moderate (2-3 equiv) |
| Recommendation | Method A (Below) | Method B (Below) | Use only for unreactive acids |
Experimental Workflows (Visualized)
Decision Tree for Coupling Strategy
Figure 1: Decision logic for selecting the optimal coupling pathway based on substrate form and reaction scale.
Detailed Protocols
Method A: High-Throughput / Discovery (HATU)
Best for: Valuable carboxylic acids, small scales, and difficult substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
4-(Piperidin-1-yl)cyclohexan-1-amine (1.1 equiv) [CAS: 869222-31-1 for cis, 885677-91-8 for trans]
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if free base; 5.0 equiv if HCl salt)
-
Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange (activated ester formation).
-
Amine Addition: In a separate vial, dissolve the Amine (1.1 equiv) in minimal DMF.
-
Note: If using the amine dihydrochloride salt, add the remaining DIPEA (2.0 - 4.0 equiv) to this amine solution first to ensure solubility.
-
-
Coupling: Add the amine solution to the activated acid mixture.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Checkpoint: The product peak should show [M+H]+ corresponding to Product Mass.
-
-
Quench: Dilute with EtOAc (10 volumes) and wash with sat. NaHCO3 (3x) and Brine (1x).
-
Purification: See Section 5.
Method B: Process / Scale-Up (T3P)
Best for: Gram-scale synthesis, avoiding DMF, and simplified aqueous workup.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine (1.1 equiv)[2]
-
T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)
Procedure:
-
Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc).
-
Base: Add Pyridine (3.0 equiv). The mixture may remain a suspension; this is acceptable.
-
Reagent: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Exotherm Warning: T3P addition can be exothermic. Cool to 0°C if scale >5g.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Add water (equal volume). The T3P byproducts are water-soluble.
-
Phase Separation: Separate the organic layer.
-
Wash 1: 1N NaOH (removes unreacted acid and T3P residues).
-
Wash 2: Brine.
-
-
Isolation: Dry over Na2SO4 and concentrate. Often yields pure product without chromatography.
Purification Strategy: The "Basic Handle" Advantage
Because the product retains the basic piperidine nitrogen, it can be purified using "Catch and Release" methodology, which is superior to standard silica chromatography for polar amines.
Protocol: SCX (Strong Cation Exchange) Chromatography
-
Load: Dissolve the crude reaction mixture in MeOH or DCM/MeOH (1:1). Load onto a pre-conditioned SCX-2 cartridge (acidic resin).
-
Catch: The product (basic) and unreacted amine bind to the column. Non-basic impurities (DMF, unreacted acid, HOBt) pass through.
-
Wash: Flush the column with 3-5 column volumes (CV) of MeOH to remove all non-basic impurities.
-
Release: Elute the product using 2M Ammonia in MeOH (or 7M NH3 in MeOH).
-
Finish: Concentrate the ammonia fraction to obtain the pure free base amide.
Workflow Diagram: Purification Logic
Figure 2: SCX "Catch and Release" purification workflow for basic amine products.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Salt formation (Amine .HCl) | Increase DIPEA to 5.0 equiv. Ensure amine is fully dissolved before adding to activated acid. |
| Poor Solubility | Zwitterion formation | Switch solvent to DMA or NMP. Add 10% Trifluoroethanol (TFE) to solubilize difficult aggregates. |
| Product stuck on Silica | High polarity of piperidine | Add 1% Triethylamine or 1% NH4OH to the DCM/MeOH eluent to deprotonate silanols. |
| Epimerization | Over-activation | Use T3P (Method B) or lower the temperature to 0°C during activation. |
References
-
Cariprazine Synthesis & Intermediates
-
Amide Coupling Reviews
-
T3P Application Notes
-
"Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Synlett, 2009. Link
-
-
SCX Purification Protocols
-
"Catch and Release: Solid Phase Extraction (SPE) Methods for Chemical Library Purification." Biotage Application Notes. Link
-
Sources
Application Notes and Protocols: Strategic Functionalization of the Primary Amine in 4-(Piperidin-1-yl)cyclohexan-1-amine
Abstract
The 4-(piperidin-1-yl)cyclohexan-1-amine scaffold is a valuable building block in medicinal chemistry and drug discovery, offering a unique combination of a rigid cyclohexyl core, a basic piperidine moiety, and a reactive primary amine. The strategic functionalization of this primary amine is a critical step in the synthesis of novel chemical entities with diverse pharmacological profiles. This guide provides an in-depth exploration of key synthetic transformations for modifying this primary amine, including acylation, sulfonylation, and reductive amination. We delve into the underlying chemical principles, offer detailed, field-proven protocols, and provide expert insights into experimental design and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Significance of the 4-(Piperidin-1-yl)cyclohexan-1-amine Scaffold
The strategic incorporation of amine functionalities is a cornerstone of modern drug design. Primary amines, in particular, serve as versatile handles for introducing a wide array of functional groups, thereby modulating the physicochemical and pharmacological properties of a molecule. The 4-(piperidin-1-yl)cyclohexan-1-amine core presents a privileged scaffold, combining a lipophilic cyclohexyl ring with a basic piperidine unit, both of which can influence interactions with biological targets. The primary amine on the cyclohexyl ring provides a key point for diversification, allowing for the exploration of structure-activity relationships (SAR) in a systematic manner. The selective manipulation of this primary amine is paramount for the successful development of novel therapeutics.[1]
This guide will focus on three fundamental and widely employed strategies for the functionalization of the primary amine in 4-(piperidin-1-yl)cyclohexan-1-amine:
-
Acylation: Formation of a stable amide bond.
-
Sulfonylation: Creation of a robust sulfonamide linkage.
-
Reductive Amination: Introduction of alkyl or arylalkyl substituents.
Each section will provide a comprehensive overview of the reaction, a detailed experimental protocol, and a discussion of the critical parameters that ensure successful and reproducible outcomes.
Acylation: Forging the Amide Bond
The acylation of primary amines to form amides is one of the most fundamental and reliable transformations in organic synthesis.[2][3] Amide bonds are prevalent in a vast number of pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.
Mechanistic Rationale
The acylation of the primary amine on 4-(piperidin-1-yl)cyclohexan-1-amine can be achieved using various acylating agents, with acyl chlorides and carboxylic acids (in the presence of coupling agents) being the most common. The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the thermodynamically stable amide product.[2] A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
When using a carboxylic acid, a coupling reagent is required to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[4] Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[3][5]
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of 4-(piperidin-1-yl)cyclohexan-1-amine with a generic acyl chloride.
Materials:
-
4-(Piperidin-1-yl)cyclohexan-1-amine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(piperidin-1-yl)cyclohexan-1-amine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[6][7]
Data Presentation: Acylation Examples
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | TEA | DCM | 3 | 92 |
| Acetyl chloride | DIPEA | DCM | 2 | 95 |
| 4-Bromobenzoyl chloride | TEA | DCM | 4 | 89 |
Visualization: Acylation Workflow
Caption: Workflow for the acylation of 4-(piperidin-1-yl)cyclohexan-1-amine.
Sulfonylation: Constructing the Sulfonamide Linkage
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. The sulfonylation of the primary amine of 4-(piperidin-1-yl)cyclohexan-1-amine provides a stable and synthetically versatile linkage.
Mechanistic Insights
The sulfonylation of a primary amine with a sulfonyl chloride is analogous to acylation. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[8] This is followed by the expulsion of a chloride ion to form the sulfonamide. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[8][9] Careful control of stoichiometry and reaction conditions is crucial to avoid the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[9]
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol provides a general method for the sulfonylation of 4-(piperidin-1-yl)cyclohexan-1-amine.
Materials:
-
4-(Piperidin-1-yl)cyclohexan-1-amine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 4-(piperidin-1-yl)cyclohexan-1-amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Sulfonylation Examples
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 14 | 85 |
| Methanesulfonyl chloride | TEA | THF | 12 | 88 |
| Benzenesulfonyl chloride | Pyridine | DCM | 16 | 82 |
Visualization: Sulfonylation Reaction Scheme
Caption: General reaction scheme for the sulfonylation of a primary amine.
Reductive Amination: Expanding the Substituent Scope
Reductive amination is a powerful and versatile method for the N-alkylation of primary amines.[10][11] This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[12][13] This method avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[10][14]
The Underlying Chemistry
The reaction proceeds in two key steps. First, the primary amine of 4-(piperidin-1-yl)cyclohexan-1-amine reacts with a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine.[11] In the second step, a reducing agent, selectively chosen to reduce the imine in the presence of the starting carbonyl compound, is introduced to yield the final alkylated amine.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation due to their mild nature and selectivity for imines over carbonyls.[10][15]
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details a general procedure for the reductive amination of 4-(piperidin-1-yl)cyclohexan-1-amine with an aldehyde.
Materials:
-
4-(Piperidin-1-yl)cyclohexan-1-amine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Combination: In a round-bottom flask, combine 4-(piperidin-1-yl)cyclohexan-1-amine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCE.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Data Overview: Reductive Amination Examples
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 88 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 8 | 85 |
| 4-Fluorobenzaldehyde | NaBH₃CN | MeOH | 10 | 83 |
Visualization: Reductive Amination Logical Flow
Caption: Logical flow diagram of the reductive amination process.
Characterization of Functionalized Products
The successful functionalization of 4-(piperidin-1-yl)cyclohexan-1-amine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the addition of the new functional group and changes in the chemical environment of the cyclohexyl and piperidine protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. For example, a strong absorption band between 1630-1680 cm⁻¹ is characteristic of an amide C=O stretch.[2]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
The primary amine of 4-(piperidin-1-yl)cyclohexan-1-amine serves as a versatile anchor point for a wide range of synthetic modifications. The methodologies of acylation, sulfonylation, and reductive amination, as detailed in these application notes, provide robust and reliable strategies for the synthesis of diverse libraries of compounds. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are key to achieving high yields and purity. The protocols and insights provided herein are intended to empower researchers in their efforts to explore the chemical space around this valuable scaffold, ultimately contributing to the advancement of drug discovery and development.
References
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Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11630-11634. Available from: [Link]
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The Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Books. Available from: [Link]
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JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available from: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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ChemRxiv. (2018). Bio-Inspired Primary Amine α-C–H Functionalization. Available from: [Link]
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Fisher Scientific. Amination. Available from: [Link]
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Defense Technical Information Center. (1983). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available from: [Link]
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Wikipedia. Reductive amination. Available from: [Link]
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International Journal of Creative Research Thoughts. (2021). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Available from: [Link]
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Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Available from: [Link]
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Biotage. (2023). Is there an easy way to purify organic amines? Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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Aapptec Peptides. Coupling Reagents. Available from: [Link]
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Diplomata Comercial. Amine Manufacturing Process: Comprehensive Guide to Amines. Available from: [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
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University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]
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American Chemical Society. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Organic Process Research & Development, 14(4), 946-950. Available from: [Link]
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ResearchGate. (2013). Acetylation of amines with acetic anhydride. [Table]. Available from: [Link]
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University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
ResearchGate. (2011). Spectroscopic Fingerprints of Amine and Imide Functional Groups in Self-Assembled Monolayers. Available from: [Link]
- Google Patents. (1967). US3337630A - Process for the purification of amines.
-
Royal Society of Chemistry. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization. Chemical Science, 10(10), 2959-2964. Available from: [Link]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211. Available from: [Link]
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ChemRxiv. (2018). Primary α-Tertiary Amine Synthesis via α-C–H Functionalization. Available from: [Link]
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National Center for Biotechnology Information. (2021). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Angewandte Chemie International Edition, 60(2), 652-664. Available from: [Link]
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University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Available from: [Link]
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AIP Publishing. (2024). Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents. Applied Physics Reviews. Available from: [Link]
-
American Chemical Society. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 48(6), 1809-1819. Available from: [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available from: [Link]
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Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19385-19390. Available from: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
MDPI. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Nanomaterials, 12(3), 369. Available from: [Link]
-
MDPI. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). International Journal of Molecular Sciences, 25(23), 13038. Available from: [Link]
-
PrepChem.com. Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. Available from: [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. Available from: [Link]
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National Center for Biotechnology Information. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1499-1508. Available from: [Link]
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Application Note & Protocols: Strategic Design of PROTAC Linkers Using 4-(Piperidin-1-yl)cyclohexan-1-amine as a Rigid Scaffold
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, inducing its degradation via the ubiquitin-proteasome system.[2][3] The success of a PROTAC is critically dependent on the chemical linker that connects the POI-binding and E3-ligase-binding moieties. The linker is not a passive spacer; its length, rigidity, and physicochemical properties govern the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC efficacy.[1][4] This application note provides a detailed guide for researchers on the rational design and synthesis of PROTACs using 4-(Piperidin-1-yl)cyclohexan-1-amine as a versatile, rigid linker building block. We present the scientific rationale for its use, detailed synthetic protocols, and characterization methodologies to empower drug development professionals in their targeted protein degradation campaigns.
The Central Role of the Linker in PROTAC Efficacy
The linker is a master regulator of PROTAC activity. While early PROTACs often featured flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility, the field is increasingly moving towards more sophisticated, rigid linkers to gain precise control over the molecule's conformation.[5][]
Key Linker Properties and Their Impact:
-
Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase without inducing steric clashes.[] An excessively long linker can lead to unproductive binding modes, while one that is too short may prevent ternary complex formation altogether.[1]
-
Rigidity and Flexibility: Flexible linkers allow the PROTAC to adopt multiple conformations, potentially increasing the probability of forming a ternary complex.[1] However, this flexibility can come at an entropic cost and may lead to poor physicochemical properties.[1] Rigid linkers, incorporating elements like cycloalkanes or aromatic rings, pre-organize the molecule, which can enhance binding affinity and selectivity by disfavoring off-target complex formation.[1][7]
-
Solubility and Permeability: PROTACs are often large molecules that violate traditional drug-like guidelines such as Lipinski's "rule of five".[1] The linker's composition is a key determinant of the overall molecule's solubility and cell permeability. Incorporating polar groups or ionizable centers, such as amines, can significantly improve these properties.[8]
-
Attachment Point: The vector from which the linker exits the warhead and the E3 ligase ligand is crucial for achieving a productive ternary complex geometry.
The strategic selection of linker building blocks is therefore a critical step in the design-make-test-analyze cycle of PROTAC development.
Rationale for Using 4-(Piperidin-1-yl)cyclohexan-1-amine
The 4-(Piperidin-1-yl)cyclohexan-1-amine scaffold offers a unique combination of features that make it an excellent building block for sophisticated PROTAC linkers.
-
Three-Dimensional Rigidity: The cyclohexane core provides a non-planar, rigid scaffold that restricts the conformational freedom of the linker. This rigidity helps to define the spatial orientation of the warhead and E3 ligase ligand, which can be critical for achieving positive cooperativity in the ternary complex.[1]
-
Stereochemical Control: The 1,4-disubstituted cyclohexane ring can exist as cis and trans isomers. This stereochemical difference introduces a subtle but profound change in the linker's vector and geometry. As demonstrated in literature, a single stereochemical inversion in a cyclohexyl linker can dramatically impact conformational rigidity, binding modes, and ultimately, cellular degradation activity. This provides a powerful tool for fine-tuning PROTAC performance.
-
Improved Physicochemical Properties: The molecule contains two basic nitrogen atoms: the primary amine on the cyclohexane ring and the tertiary amine within the piperidine ring. These groups can be protonated at physiological pH, which can significantly improve the aqueous solubility of the resulting PROTAC.[8] The presence of these polar groups helps to balance the often-lipophilic nature of the warhead and E3 ligase ligands.
-
Synthetic Tractability: The primary amine serves as a robust and versatile chemical handle for conjugation. It can be readily coupled to carboxylic acids on warheads or E3 ligase ligands (or their respective linker-equipped synthons) via standard, high-yielding amide bond formation reactions.[9]
Logical Framework for Linker Design
The decision to use this scaffold should be based on a logical framework that connects its structural properties to desired PROTAC outcomes.
Caption: Logical relationships between the features of the linker building block and their impact on final PROTAC properties.
General Synthetic Strategy
The synthesis of a PROTAC using 4-(Piperidin-1-yl)cyclohexan-1-amine typically involves a convergent strategy with two key amide coupling steps. The primary amine of the linker building block can be reacted with either the E3 ligase ligand or the POI warhead first, followed by a second coupling to complete the molecule. The choice of strategy depends on the stability and functional groups present on the respective binding ligands. Protecting groups, such as Boc (tert-butyloxycarbonyl) for amines, may be necessary.
Visualized Synthetic Workflow
Caption: A convergent synthetic workflow for assembling a PROTAC using the specified linker building block.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of a model PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase.[10][11]
Model System:
-
POI Warhead: JQ1-acid (targeting BRD4 bromodomains)
-
E3 Ligase Ligand: Pomalidomide-acid (recruiting CRBN)
-
Linker Building Block: trans-4-(Piperidin-1-yl)cyclohexan-1-amine
Protocol 1: Synthesis of Intermediate (Pomalidomide-Linker)
This protocol describes the coupling of pomalidomide-acid with the primary amine of the linker building block.
Materials and Reagents
| Reagent | Supplier | Quantity (Example) | Moles (Example) |
| Pomalidomide-C2-COOH | Commercial | 50 mg | 0.15 mmol (1.0 eq) |
| trans-4-(Piperidin-1-yl)cyclohexan-1-amine | Commercial | 30 mg | 0.15 mmol (1.0 eq) |
| HATU | Commercial | 68 mg | 0.18 mmol (1.2 eq) |
| DIPEA | Commercial | 78 µL | 0.45 mmol (3.0 eq) |
| Anhydrous DMF | Commercial | 3 mL | - |
| Ethyl Acetate, Saturated NaHCO₃, Brine | Standard Lab Supply | As needed | - |
| Anhydrous Na₂SO₄, Silica Gel | Standard Lab Supply | As needed | - |
Step-by-Step Procedure:
-
Reactant Preparation: To a clean, dry 10 mL round-bottom flask, add Pomalidomide-C2-COOH (1.0 eq) and dissolve it in anhydrous DMF (2 mL).
-
Coupling Agent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes. This step pre-activates the carboxylic acid.
-
Rationale: HATU is a highly efficient peptide coupling reagent that forms an active ester, facilitating rapid amide bond formation with minimal side reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl produced.
-
-
Linker Addition: In a separate vial, dissolve trans-4-(Piperidin-1-yl)cyclohexan-1-amine (1.0 eq) in anhydrous DMF (1 mL) and add this solution dropwise to the reaction flask.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (20 mL). b. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL).
-
Rationale: The NaHCO₃ wash removes unreacted acid and acidic byproducts. The brine wash helps to remove residual water. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure intermediate product.
-
Characterization: Confirm the identity and purity of the intermediate using LC-MS and ¹H NMR spectroscopy. The expected mass will correspond to the sum of the reactants minus the mass of water.
Protocol 2: Final PROTAC Assembly
This protocol describes the coupling of the synthesized intermediate with JQ1-acid.
Materials and Reagents
| Reagent | Supplier | Quantity (Example) | Moles (Example) |
| Pomalidomide-Linker Intermediate | From Protocol 1 | 50 mg | 0.1 mmol (1.0 eq) |
| JQ1-acid | Commercial | 48 mg | 0.1 mmol (1.0 eq) |
| HATU | Commercial | 46 mg | 0.12 mmol (1.2 eq) |
| DIPEA | Commercial | 52 µL | 0.3 mmol (3.0 eq) |
| Anhydrous DMF | Commercial | 2 mL | - |
| Ethyl Acetate, Saturated NaHCO₃, Brine | Standard Lab Supply | As needed | - |
| Anhydrous Na₂SO₄, Silica Gel | Standard Lab Supply | As needed | - |
Step-by-Step Procedure:
-
Reactant Preparation: To a clean, dry flask, add JQ1-acid (1.0 eq) and dissolve it in anhydrous DMF (1 mL).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Coupling: Dissolve the Pomalidomide-Linker Intermediate (1.0 eq) in DMF (1 mL) and add it to the activated JQ1-acid solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1. A preparative HPLC may be required for final purification to achieve >95% purity for biological testing.
-
Final Characterization: Confirm the structure, molecular weight, and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H & ¹³C NMR.
Characterization and Validation of the Final PROTAC
A synthesized PROTAC must be rigorously validated to ensure its identity and functionality. This process is a self-validating system where chemical purity is linked to biological performance.
Physicochemical Characterization
| Analysis | Purpose | Expected Outcome |
| LC-MS | Confirm Purity and Molecular Weight | Single major peak (>95% purity); Observed mass matches calculated mass ± 5 ppm |
| ¹H, ¹³C NMR | Confirm Chemical Structure | Peaks correspond to all protons/carbons in the expected structure |
| Solubility | Determine Aqueous Solubility | Measured solubility in PBS; guides formulation for cellular assays |
Biological Validation Workflow
A logical workflow is essential to confirm the mechanism of action.
Caption: Self-validating workflow for confirming PROTAC-mediated protein degradation.
-
Western Blot: The foundational assay to visually confirm the reduction of POI levels in cells treated with the PROTAC.
-
Dose-Response Analysis: Determine the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC.
-
Negative Controls: A crucial step to ensure the observed degradation is due to the intended mechanism.[12] An ideal control is an epimer of the warhead or E3 ligase ligand that does not bind its target but is otherwise identical to the active PROTAC.
-
Mechanism Confirmation: Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of the POI, confirming the involvement of the ubiquitin-proteasome system.[12]
Conclusion
The linker is a central design element that dictates the success or failure of a PROTAC. The 4-(Piperidin-1-yl)cyclohexan-1-amine scaffold provides a powerful platform for creating linkers with a high degree of three-dimensional rigidity and tunable stereochemistry. Its inherent basicity can aid in overcoming the solubility challenges frequently encountered with large PROTAC molecules. By following the rational design principles and robust synthetic and validation protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the development of novel and potent protein degraders.
References
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
-
Fallah, Z., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]
-
Brückner, N., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ge, J., et al. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. Retrieved from [Link]
-
Scorzelli, F., et al. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Retrieved from [Link]
-
Ciulli, A., et al. (2021, October 31). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. University of Dundee Discovery Research Portal. Retrieved from [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Physiological Reviews. Retrieved from [Link]
-
Promega Connections. (2022, March 23). PROTACs: Just the FAQs. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Separation of cis and trans isomers of 4-(Piperidin-1-yl)cyclohexan-1-amine
Technical Support Center: Isomer Isolation for 4-(Piperidin-1-yl)cyclohexan-1-amine
Ticket ID: #ISO-4PIP-CYC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolution of Cis/Trans Isomers & Purification Protocols[1]
Diagnostic & Strategy Phase
User Query: "I have synthesized 4-(piperidin-1-yl)cyclohexan-1-amine via reductive amination. I see two spots on TLC and complex NMR signals. How do I separate the cis and trans isomers, and which is which?"
Scientist’s Analysis: The reductive amination of 4-(piperidin-1-yl)cyclohexanone typically yields a mixture of cis (kinetic) and trans (thermodynamic) isomers.[1]
-
The Challenge: Both isomers are polar, basic diamines. They often streak on silica and have similar solubilities in non-polar solvents.[1]
-
The Solution: Separation is best achieved by exploiting the significant difference in the crystal lattice energy of their salts (specifically the Di-HCl or Fumarate salts) or by amine-modified chromatography.
Decision Matrix:
Caption: Strategic workflow for isomer selection. The Trans isomer is highly amenable to salt crystallization due to its planar symmetry.
Technical Protocols
Protocol A: Thermodynamic Separation (Crystallization)
Best for: Isolating the Trans isomer on a multigram scale.
The Mechanism: The trans-1,4-disubstituted cyclohexane system can adopt a diequatorial conformation, which is significantly flatter and packs better into a crystal lattice than the cis isomer (axial-equatorial).[1] We exploit this by forming the Dihydrochloride (2HCl) salt.[1]
Step-by-Step Procedure:
-
Free Base Dissolution: Dissolve the crude amine mixture (e.g., 10 g) in Ethanol (EtOH) (approx. 50–70 mL).[1] Ensure complete dissolution; filter if turbid.[1]
-
Acidification:
-
Crystallization (The "Oiling Out" Fix):
-
If a precipitate forms immediately, heat the solution to reflux until clear.
-
If the product "oils out" (forms a gum at the bottom), add Isopropanol (IPA) or Acetonitrile (ACN) dropwise at reflux temperature until the oil dissolves.
-
Allow the solution to cool very slowly to room temperature with stirring.
-
-
Harvesting:
-
The trans-isomer 2HCl salt typically crystallizes as a white solid.[1]
-
Filter the solid and wash with cold Acetone or Ether.
-
Yield Check: The cis-isomer usually remains in the mother liquor.
-
Data Table: Solvent Screening for Crystallization
| Solvent System | Outcome | Recommendation |
| EtOH / Et₂O | Fast precipitation, risk of trapping impurities.[1] | Good for initial crash-out. |
| Pure Isopropanol (IPA) | Slower crystallization, higher purity.[1] | Recommended for final polish. |
| Acetonitrile (ACN) | Excellent for removing colored impurities.[1] | Use if IPA fails. |
| Water / EtOH | High solubility, difficult to recover yield.[1] | Avoid unless necessary. |
Protocol B: Kinetic Separation (Chromatography)
Best for: Isolating the Cis isomer or purifying small batches.
The Mechanism: Unmodified silica gel is acidic. Basic amines will interact strongly with silanol groups, causing severe peak tailing (streaking).[1] You must modify the stationary phase.
Mobile Phase Formulation:
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]
-
Modifier: Ammonium Hydroxide (
) or Triethylamine (TEA).[1] -
Ratio: Start with DCM:MeOH:NH4OH (90:10:1).[1]
Troubleshooting "Streaking" on Columns:
-
Scenario: The compound elutes as a smear from fraction 10 to 50.
-
Fix 1 (Pre-treatment): Flush the silica column with mobile phase containing 1% TEA before loading the sample.
-
Fix 2 (Alternative Phase): Switch to Basic Alumina (Grade III). Alumina is less acidic than silica and often resolves amines without aggressive modifiers.[1]
Analytical Validation (NMR)
Question: "I have a solid. Is it Cis or Trans?"
The "Coupling Constant" Rule: In 1,4-disubstituted cyclohexanes, the splitting pattern of the proton at the C1 position (attached to the primary amine) is diagnostic.
-
Trans Isomer (Diequatorial):
-
Cis Isomer (Axial/Equatorial):
-
The C1 proton is Equatorial (assuming the bulky piperidine locks the other position equatorial).
-
It sees no Axial-Axial couplings.[1]
-
Appearance: A narrow Quintet or broad singlet.
-
Width: The peak is "narrow" (
Hz).
-
Caption: Diagnostic NMR logic based on Karplus relationship for vicinal coupling.
Frequently Asked Questions (FAQ)
Q1: My salt is extremely hygroscopic and turns into a goo on the filter paper. What do I do?
-
A: This is common for piperidine-HCl salts.[1]
Q2: Can I use UV detection for HPLC?
-
A: Poorly. The molecule lacks a strong chromophore (no aromatic rings).[1]
-
Solution: Use a Refractive Index (RI) detector, ELSD (Evaporative Light Scattering), or derivatize the primary amine with benzoyl chloride prior to analysis to create a UV-active species.[1]
-
Q3: Why is my yield of the Trans isomer low?
-
A: If you used reductive amination (e.g.,
), the hydride attack might have been sterically governed, favoring the cis isomer.-
Fix: You can equilibrate the mixture.[2] Heating the mixture with a catalyst (like Raney Nickel or Pd/C) under hydrogen atmosphere (or even just refluxing in high-boiling alcohol with base) can sometimes thermodynamically isomerize the cis to the more stable trans form.
-
References
-
Separation of Cyclohexane Diamine Isomers via Crystalliz
-
Source: US Patent 3,880,925A. Describes the general principle of separating trans-cyclohexane diamines from mixtures using hydrochloride salt crystallization in methanol/ethanol systems.[1]
- URL
-
-
Synthesis of Trans-4-substituted Cyclohexanamines (Cariprazine Intermedi
-
Stereochemistry of Organic Compounds (NMR Analysis)
-
Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[1] (Standard text for Axial/Equatorial coupling constants).
- Context: Validates the vs coupling constant logic used in the Analytical section.
-
-
Reductive Amin
Sources
Technical Support Center: Reductive Amination of 4-Piperidinylcyclohexanone
Welcome to the technical support center for the reductive amination of 4-piperidinylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield in this reductive amination is a common but solvable issue, typically stemming from challenges related to iminium ion formation and the choice of reducing agent. The reaction involves a sterically hindered ketone, which can make the initial condensation with piperidine difficult.[1][2]
Here are the most common culprits and their solutions:
-
Suboptimal pH: The formation of the crucial iminium ion intermediate is highly pH-dependent.[3] The optimal range is mildly acidic, typically between pH 4 and 5.[4][5]
-
If the pH is too high (> 6): There isn't enough acid to protonate the carbinolamine intermediate, which prevents the elimination of water to form the iminium ion.[3]
-
If the pH is too low (< 4): The piperidine starting material will be excessively protonated to its non-nucleophilic ammonium salt, preventing it from attacking the ketone carbonyl.[3][4]
-
Solution: Incorporate a mild acid catalyst, such as acetic acid (AcOH), into your reaction mixture.[6] Typically, using AcOH as a co-solvent or in catalytic amounts is sufficient to maintain the optimal pH.
-
-
Inefficient Water Removal: The initial condensation to form the iminium ion is a reversible equilibrium reaction that produces water.[7] According to Le Châtelier's principle, the presence of water can push the equilibrium back towards the starting materials.
-
Solution: Add a dehydrating agent to the reaction. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and effectively sequester water as it is formed, driving the reaction forward.[8]
-
-
Incorrect Choice of Reducing Agent: Using a strong, non-selective reducing agent is a frequent cause of low yield.
-
Problem: Powerful hydrides like sodium borohydride (NaBH₄) can rapidly reduce the starting 4-piperidinylcyclohexanone to the corresponding alcohol byproduct before it has a chance to form the iminium ion.[8]
-
Solution: Employ a milder reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its high selectivity, mildness, and non-toxic nature compared to alternatives.[6][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but poses toxicity risks due to the potential formation of cyanide.[4][6][7]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and fixing low yield.
Q2: I'm observing a significant amount of 4-piperidinylcyclohexanol as a byproduct. Why is this happening and what can I do to prevent it?
A2: The formation of 4-piperidinylcyclohexanol is a classic sign of a competitive side reaction where the reducing agent reduces the starting ketone directly.[8] This occurs when the rate of ketone reduction is comparable to, or faster than, the rate of iminium ion reduction.
-
Primary Cause: The use of a strong, non-selective reducing agent like sodium borohydride (NaBH₄).[4][8] NaBH₄ is capable of reducing both ketones and iminium ions. If iminium formation is slow (due to steric hindrance or suboptimal pH), the NaBH₄ will preferentially react with the more abundant ketone.
-
Solution: The most effective solution is to switch to a milder, more chemoselective reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the ideal choice. The electron-withdrawing acetate groups make it less reactive than NaBH₄, and it shows remarkable selectivity for reducing iminium ions in the presence of ketones.[6][9]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective at a pH of around 5-7.[7] At this pH, the iminium ion is readily reduced while the ketone is not. However, NaBH(OAc)₃ is generally preferred to avoid the toxicity of cyanide.[6]
-
Q3: My reaction seems to stall and never goes to completion, even after extended reaction times. What's going on?
A3: A stalled reaction typically points to an issue with the equilibrium of iminium ion formation or the stability/activity of your reagents.
-
Equilibrium Issues: As mentioned in Q1, the formation of the iminium ion is reversible.[7] Without conditions that favor the product side of the equilibrium (e.g., water removal), the reaction may reach an equilibrium state with significant amounts of starting material remaining.
-
Solution: Use molecular sieves or a Dean-Stark apparatus to remove water and drive the reaction to completion.[8]
-
-
Reagent Decomposition: Some reducing agents can be sensitive to the reaction conditions.
-
Solution: Ensure your reagents are dry and of high quality. Sodium triacetoxyborohydride is relatively stable, but it's good practice to add it to the reaction mixture after the ketone and amine have had some time to stir, allowing for initial iminium ion formation.
-
-
Insufficient Acid Catalyst: Without sufficient acid, the rate of iminium formation can be extremely sluggish, making the reaction appear stalled.[10]
-
Solution: Ensure you have added a catalytic amount of acetic acid. Monitoring the reaction by TLC or LC-MS can help you determine if the reaction is slowly progressing or has truly stopped.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this reaction and how do I maintain it?
A1: The optimal pH for reductive amination is a delicate balance, generally falling between 4 and 5.[4][5] This mildly acidic environment is crucial because it facilitates the two key steps of iminium ion formation:
-
It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[4]
-
It allows for the protonation of the hydroxyl group in the carbinolamine intermediate, turning it into a good leaving group (water).[3]
The easiest way to maintain this pH is by using a weak acid, like acetic acid, as a catalyst or co-solvent.[6] Strong acids like HCl or H₂SO₄ should be avoided as they will fully protonate the piperidine, rendering it non-nucleophilic.[3][10]
Q2: Which reducing agent is best for this specific transformation: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
A2: For the reductive amination of a ketone like 4-piperidinylcyclohexanone, sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice.[6]
| Reducing Agent | Selectivity for Iminium vs. Ketone | Pros | Cons |
| NaBH(OAc)₃ | High[6][9] | Excellent selectivity, mild, non-toxic byproducts, commercially available.[6] | Higher molecular weight. |
| NaBH₃CN | High (at pH 5-7)[4][7] | Effective and selective under the right pH conditions. | Highly toxic; can generate HCN gas, especially during acidic workup.[6][7] |
| NaBH₄ | Low[8] | Inexpensive, powerful reducing agent. | Non-selective; readily reduces the starting ketone, leading to alcohol byproducts and low yield.[4] |
Q3: Can I run this as a one-pot reaction? What are the advantages?
A3: Yes, this reaction is ideally suited to be run as a "one-pot" or direct reductive amination procedure.[11] The primary advantage is efficiency and convenience. All reagents—the ketone, amine, acid catalyst, and reducing agent—are combined in a single reaction vessel.[7]
This is possible because a selective reducing agent like NaBH(OAc)₃ will not significantly react with the starting ketone.[6] It waits for the iminium ion to be formed in situ before reducing it. This avoids the need to isolate the unstable iminium intermediate, saving time and minimizing product loss during transfers.[6][12]
Q4: What is the detailed mechanism of the reductive amination of 4-piperidinylcyclohexanone?
A4: The reaction proceeds through a two-stage mechanism: (1) formation of an iminium ion, followed by (2) hydride reduction.
Reaction Mechanism Diagram
Caption: Mechanism of reductive amination.
-
Iminium Ion Formation:
-
The nitrogen of piperidine (a secondary amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-piperidinylcyclohexanone.[13]
-
This forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral tetrahedral intermediate called a carbinolamine.[3]
-
Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O).[3]
-
The lone pair on the nitrogen helps to push out the water molecule, forming a C=N double bond and resulting in a positively charged iminium ion.[3][13]
-
-
Hydride Reduction:
-
A hydride ion ([H]⁻) from the selective reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion.[4]
-
This nucleophilic attack breaks the pi bond of the C=N double bond and forms a new C-H bond, neutralizing the positive charge on the nitrogen and yielding the final tertiary amine product.
-
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is recommended for its high efficiency, selectivity, and operational simplicity.
Materials:
-
4-Piperidinylcyclohexanone
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Molecular Sieves, 4Å (activated)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-piperidinylcyclohexanone (1.0 eq) and activated 4Å molecular sieves.
-
Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.1 M solution.
-
Add piperidine (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the initial formation of the iminium ion. You can monitor this step by TLC or LC-MS if desired.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 10-15 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the mixture to remove the molecular sieves.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or DCE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography as needed.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-pot protocol.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][4]
-
Molecules. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link][1]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][6]
-
Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link][3]
-
ResearchGate. (2015). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link][2]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][7]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link][5]
-
Google Patents. (n.d.). US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. [9]
-
Chemistry Stack Exchange. (2018). Acid in Imine Formation. [Link][10]
-
Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. [Link][11]
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. [Link][14]
-
Pearson. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. [Link][13]
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 12. DSpace [open.bu.edu]
- 13. vaia.com [vaia.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(Piperidin-1-yl)cyclohexan-1-amine
Welcome to the technical support guide for the purification of 4-(Piperidin-1-yl)cyclohexan-1-amine via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and provide in-depth, field-proven insights into optimizing this crucial purification step.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Question: My compound, 4-(Piperidin-1-yl)cyclohexan-1-amine, "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a highly impure version of it).[1][4] Because impurities often dissolve more readily in the oily product phase than in the solvent, this can significantly hinder purification.[1][3]
Underlying Causes:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[1][4]
-
Low Melting Point: The compound itself may have a melting point lower than the temperature at which it begins to separate from the cooling solution.[2]
-
Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered process of crystal nucleation and growth.[5]
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, requiring a very low temperature to induce precipitation, which might be below the compound's melting point.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently reheat the flask to redissolve the oil. Add a small additional volume (1-5%) of the same hot solvent to slightly decrease the saturation level.[1][2] Allow the solution to cool much more slowly.
-
Lower the Solution Temperature Slowly: Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. An inverted beaker can also create an insulating atmosphere.[1] This slows the rate of cooling, favoring the kinetic process of crystallization over oiling out.
-
Induce Crystallization at a Higher Temperature: Try scratching the inner surface of the flask with a glass rod at the liquid-air interface just as the solution begins to cool.[6] The microscopic scratches provide nucleation sites. Alternatively, if available, add a "seed crystal" of pure 4-(Piperidin-1-yl)cyclohexan-1-amine.
-
Re-evaluate the Solvent System: If the problem persists, the solvent system may be suboptimal. Consider adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm, dissolved solution until slight turbidity appears, then reheat to clarify and cool slowly. For a polar amine, a non-polar anti-solvent like heptane or toluene could be paired with a polar solvent like isopropanol or acetonitrile.
Question: After cooling my solution of 4-(Piperidin-1-yl)cyclohexan-1-amine, no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution typically indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.[2]
Systematic Approach to Induce Crystallization:
-
Promote Nucleation:
-
Scratching: Use a glass rod to vigorously scratch the inside of the flask below the surface of the solution. This can create high-energy sites that initiate crystal growth.[6]
-
Seeding: If you have a pure crystal of the target compound, add it to the solution. A seed crystal provides a pre-formed template for molecules to deposit onto.[2][7]
-
-
Increase Supersaturation:
-
Reduce Solvent Volume: This is the most common cause of crystallization failure.[2] Gently heat the flask and boil off a portion of the solvent. Allow it to cool again. Be careful not to reduce the volume too drastically, which could cause the product to "crash out" rapidly, trapping impurities.
-
Cool to a Lower Temperature: If the solution is at room temperature, place it in an ice-water bath. For some systems, a dry ice/acetone bath may be necessary, but be mindful that very low temperatures can also cause rapid precipitation of impurities.
-
-
Introduce an Anti-Solvent: As a last resort, you can slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution while stirring.[6] This reduces the overall solubility of your compound. Add the anti-solvent dropwise until the solution becomes persistently cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to stand.
-
Recover and Re-attempt: If all else fails, the solvent can be removed using a rotary evaporator to recover the crude solid.[2] You can then re-attempt the recrystallization with a different solvent system based on further solubility testing.
Frequently Asked Questions (FAQs)
Question: How do I select the best solvent for the recrystallization of 4-(Piperidin-1-yl)cyclohexan-1-amine?
Answer:
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8][9] Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[8][10]
Given the structure of 4-(Piperidin-1-yl)cyclohexan-1-amine, which contains two basic nitrogen atoms and a primary amine capable of hydrogen bonding, polar solvents are a logical starting point.
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place a small amount (approx. 20-30 mg) of your crude material into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., 0.5 mL) from the table below. Agitate the mixture. A suitable solvent should not dissolve the compound at room temperature.[10][11]
-
Hot Temperature Test: Gently heat the test tubes that showed poor solubility at room temperature to the boiling point of the solvent. A good solvent will dissolve the compound completely at this stage.[11] Add solvent dropwise if needed, keeping track of the amount required.
-
Cooling Test: Allow the tubes with dissolved solid to cool slowly to room temperature, and then in an ice bath. A large quantity of well-formed crystals should appear.
-
Evaluation: The best solvent is the one that dissolves the compound completely when hot in a reasonable volume but yields a high recovery of crystals upon cooling.
Table 1: Potential Solvents for 4-(Piperidin-1-yl)cyclohexan-1-amine
| Solvent | Boiling Point (°C) | Polarity | Rationale & Predicted Behavior |
| Isopropanol | 82 | Polar Protic | Often an excellent choice for amines. Likely to show a good solubility differential between hot and cold. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective; its aprotic nature may offer different selectivity for impurities compared to alcohols. |
| Toluene | 111 | Non-polar | May be useful as an anti-solvent or for recrystallizing a less polar salt form of the amine. The free base is unlikely to be very soluble. |
| Heptane | 98 | Non-polar | The compound is expected to be insoluble. Primarily useful as an anti-solvent in a mixed-solvent system. |
| Water | 100 | Very Polar Protic | The compound may have some solubility, especially when hot. Could be useful, but risks forming hydrates. Often used in combination with alcohols.[12] |
| Ethanol/Water | Variable | Polar Protic | A mixed-solvent system can be fine-tuned. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears.[13] |
Question: My purified crystals are colored, but the literature suggests the compound should be white. How do I remove colored impurities?
Answer:
Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated carbon (charcoal).[9]
Protocol for Decolorization:
-
Dissolve your crude compound in the minimum amount of appropriate hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass; a microspatula tip is often sufficient). Adding too much charcoal can adsorb your product, leading to low recovery.[1]
-
Swirl the mixture and gently reheat to boiling for a few minutes to ensure complete adsorption of the impurities.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and a fluted filter paper to speed up the process.
-
Allow the filtered, colorless solution to cool slowly as you would in a standard recrystallization.
Question: How does the basicity of the amine functional groups affect the recrystallization process?
Answer:
The basic nature of the piperidine and primary amine groups is a key chemical property to consider.
-
Solvent Reactivity: Avoid acidic solvents unless you intentionally want to form and crystallize a salt. Amines can react with certain solvents, especially at high temperatures.[14]
-
pH Adjustment: In some cases, purification can be improved by converting the free base to a salt (e.g., a hydrochloride or tartrate salt) by adding a suitable acid.[15] These salts often have very different solubility profiles and may form more robust, well-defined crystals than the free base. The salt can then be recrystallized from polar solvents like ethanol or water.
-
Interaction with Silica: If your crude material is from a silica gel column, residual silica may be present. Furthermore, amines can "tail" on silica gel due to their basicity, which can sometimes co-elute certain impurities.[6] A well-executed recrystallization is an excellent method to remove these types of impurities.
Experimental Workflows & Diagrams
General Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallization.
Caption: Standard experimental workflow for purification by recrystallization.
Troubleshooting Decision Tree: No Crystal Formation
This diagram provides a logical path for addressing a failure to crystallize.
Caption: Decision tree for troubleshooting when crystallization does not occur.
References
- Vertex AI Search. (n.d.). recrystallization, filtration and melting point.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- (n.d.). Recrystallization.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Benchchem. (n.d.). troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
- Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Recrystallization [sites.pitt.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 4-(Piperidin-1-yl)cyclohexan-1-amine Salts
Welcome to the technical support center for 4-(Piperidin-1-yl)cyclohexan-1-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Our goal is to equip you with the knowledge to troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Solubility Profile
4-(Piperidin-1-yl)cyclohexan-1-amine is a diamine, featuring both a tertiary amine within the piperidine ring and a primary amine on the cyclohexane ring. While the amine functionalities suggest potential for aqueous solubility, the overall nonpolar character of the fused ring system can lead to limited solubility, particularly for the free base in neutral aqueous solutions.[1][2] Salt formation with acids like hydrochloric acid (HCl) or toluenesulfonic acid (TsOH) is a common strategy to enhance aqueous solubility.[3] However, even these salts can present challenges such as precipitation, polymorphism, and limited solubility in organic solvents.
This guide provides a structured approach to diagnosing and resolving these solubility issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-(Piperidin-1-yl)cyclohexan-1-amine salt (e.g., hydrochloride) has poor solubility in water. What is the first step to improve this?
A1: The initial and most critical step is to assess and adjust the pH of your solution. The solubility of amine salts is highly pH-dependent.[1] The protonated amine salt is typically much more water-soluble than the corresponding free base.[3]
-
Causality: In a neutral or basic solution, the amine salt can deprotonate to form the less soluble free base, leading to precipitation. By lowering the pH, you shift the equilibrium towards the protonated, more soluble form.
-
Troubleshooting Action:
-
Prepare a slurry of your salt in deionized water.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Determine the pH at which your compound fully dissolves. This will give you an indication of the required pH range to maintain solubility.
-
Q2: I've adjusted the pH, but the solubility is still insufficient for my needs. What are my next options?
A2: If pH adjustment alone is not sufficient, the next step is to explore the use of co-solvents. Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous medium.
-
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of less polar molecules.
-
Common Co-solvents to Consider:
-
Ethanol
-
Isopropanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 300 or 400
-
Dimethyl sulfoxide (DMSO) - Use with caution in biological assays as it can have its own biological effects.
-
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of your 4-(Piperidin-1-yl)cyclohexan-1-amine salt in various co-solvents (e.g., 10 mg/mL in DMSO).
-
In separate vials, prepare your aqueous buffer at the optimal pH determined in Q1.
-
Add the stock solution of your compound to the aqueous buffer in increasing percentages (e.g., 1%, 2%, 5%, 10% v/v co-solvent).
-
Visually inspect for precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).
-
Quantify the solubility in the most promising co-solvent systems using a suitable analytical method like HPLC-UV.
| Co-solvent | Concentration (% v/v) | Observed Solubility (mg/mL) | Notes |
| Ethanol | 5% | (Enter experimental data) | (e.g., Clear solution) |
| Ethanol | 10% | (Enter experimental data) | (e.g., Clear solution) |
| DMSO | 1% | (Enter experimental data) | (e.g., Precipitate after 1 hr) |
| PEG 400 | 10% | (Enter experimental data) | (e.g., Stable for 24 hrs) |
Q3: My compound is soluble in an organic solvent for my reaction, but the salt form is not. Can I use the free base instead?
A3: Yes, in many organic reactions, using the free base is preferable as the salt form may not be soluble in common non-polar organic solvents. The free base is generally more soluble in solvents like dichloromethane (DCM), chloroform, and ethers.
-
Causality: The ionic nature of the salt makes it less compatible with non-polar organic solvents. The neutral free base has better solubility in these environments.
-
Protocol for Free-Basing:
-
Dissolve the amine salt in a minimal amount of water.
-
Add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the pH is basic (pH > 10).
-
The free base will likely precipitate or form an oil.
-
Extract the free base into an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the free base.
-
Q4: I am observing lot-to-lot variability in the solubility of my 4-(Piperidin-1-yl)cyclohexan-1-amine salt. What could be the cause?
A4: Lot-to-lot variability in solubility can often be attributed to differences in the solid-state properties of the material, such as polymorphism or the presence of solvates/hydrates.
-
Causality: Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies, which in turn affects their solubility and dissolution rate.[4] The presence of water or solvent molecules in the crystal lattice (hydrates/solvates) can also impact solubility.
-
Troubleshooting and Characterization:
-
Visual Inspection: Examine the different lots under a microscope. Differences in crystal habit can be an initial indicator of different solid forms.
-
Analytical Characterization: To definitively identify the cause, you may need to perform solid-state characterization techniques such as:
-
Powder X-ray Diffraction (PXRD): To identify different crystalline forms.
-
Differential Scanning Calorimetry (DSC): To detect different melting points and thermal events associated with different polymorphs or solvates.
-
Thermogravimetric Analysis (TGA): To determine the presence and amount of bound solvent or water.
-
-
Advanced Strategies for Solubility Enhancement
If the above troubleshooting steps do not yield the desired solubility, more advanced formulation strategies may be necessary, particularly in a drug development context.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1]
-
Mechanism: The hydrophobic interior of the cyclodextrin molecule can host the nonpolar portions of the guest molecule (in this case, the piperidinyl-cyclohexane core), while the hydrophilic exterior remains in contact with water, increasing the overall solubility of the complex.
Caption: Encapsulation of the guest molecule by the cyclodextrin host to form a soluble complex.
Salt Screening
While the hydrochloride is a common salt, other counter-ions can significantly impact solubility.[5][6] A salt screening study can identify a salt form with more desirable physicochemical properties.
-
Rationale: The properties of a salt, including its solubility, are a function of both the parent molecule and the counter-ion. Different counter-ions can lead to different crystal packing and solvation energies.[4]
Workflow for Salt Screening
Sources
Technical Support Center: Synthesis of 4-(Piperidin-1-yl)cyclohexan-1-amine
A Guide to Preventing Over-alkylation and Maximizing Product Purity
Welcome to the technical support center for the synthesis of 4-(piperidin-1-yl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we address common challenges encountered during its synthesis, with a specific focus on preventing the formation of over-alkylation byproducts. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies needed to ensure a successful and high-purity synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary reaction for synthesizing 4-(piperidin-1-yl)cyclohexan-1-amine, and how does over-alkylation occur?
The most common and efficient method for synthesizing 4-(piperidin-1-yl)cyclohexan-1-amine is through a reductive amination (also known as reductive alkylation).[1][2] This one-pot reaction typically involves the condensation of two starting materials, 4-aminocyclohexanone and piperidine, to form an intermediate imine (or the corresponding iminium ion), which is then reduced in situ by a selective reducing agent to yield the desired secondary amine product.[1][2]
Over-alkylation, a frequent side reaction in amine synthesis, occurs when the intended product, which is itself a reactive amine, reacts further with the starting materials.[3][4][5] In this specific synthesis, the newly formed 4-(piperidin-1-yl)cyclohexan-1-amine can react with another molecule of 4-aminocyclohexanone. This reaction forms a new iminium ion, which is subsequently reduced to yield a tertiary amine byproduct. This byproduct is often the primary high-molecular-weight impurity observed in the reaction mixture.
Diagram: Reaction Mechanism and Over-alkylation Pathway
Caption: A systematic approach to troubleshooting and reducing over-alkylation byproducts.
Purification Strategies:
Separating mixtures of primary, secondary, and tertiary amines can be challenging due to their similar physical properties. [6][7]
-
Column Chromatography: This is the most effective method for purification.
-
Stationary Phase: Standard silica gel can be used, but it is acidic and can cause peak tailing with basic amines. [8]Often, the mobile phase must be modified with a small amount of a competing amine, like triethylamine. A more robust solution is to use an amine-functionalized silica gel , which minimizes acid-base interactions and provides better peak shape without mobile phase modifiers. [8]2. Acid-Base Extraction: This classical method can sometimes be effective if the pKa values of the desired product and the byproduct are sufficiently different. It involves a series of extractions using buffers of varying pH to selectively protonate and separate the amines into aqueous or organic layers. [7]3. Derivatization: For difficult separations, a temporary derivatization can be employed. For instance, reacting the mixture with diethyl oxalate (Hinsberg's or Hoffmann's method) can differentiate the amines: secondary amines form a liquid oxamic ester, while tertiary amines do not react, allowing for separation by distillation or chromatography. [9][10]The desired secondary amine can then be recovered by hydrolysis of the ester. [10]
-
Experimental Protocols
Protocol 1: Optimized Reductive Amination using STAB
This protocol is designed to maximize the yield of the desired secondary amine while minimizing over-alkylation.
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or similar base
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-aminocyclohexanone hydrochloride (1.0 eq) in DCE, add triethylamine (1.1 eq) to liberate the free base. Stir for 15 minutes at room temperature.
-
Add piperidine (1.1 eq) to the mixture.
-
Stir the reaction for 1 hour to allow for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material using column chromatography as described in FAQ 4.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
Ma, S., & Jha, A. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
-
CHEM-GUIDE. (n.d.). Separation of primary , secondary and tertiary amines by Hoffmann's method. [Link]
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057. [Link]
-
Wang, D., & Astruc, D. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3075. [Link]
-
Chemical Note. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann’s method. [Link]
-
ResearchGate. (2018). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
- Abdel-Majid, A. F. (2011). Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same (U.S. Patent No. 7,985,882 B1). U.S.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]
- Hoechst Aktiengesellschaft. (1980). Process for the purification of tertiary amines (European Patent No. EP0007983A1).
-
ResearchGate. (n.d.). Effect of reaction temperature on the reductive animation. [Link]
-
ResearchGate. (n.d.). Temperature and pressure influence for the model reductive amination reaction. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Reagent Guides. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Ananikov, V. P. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 223. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Chemical Synthesis Database. (2025, May 20). 4-piperidin-1-yl-cyclohexan-1-one. [Link]
-
ResearchGate. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Reagent Guides. [Link]
-
Taylor & Francis Online. (n.d.). Reductive amination – Knowledge and References. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Hartwig, J. F. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(14), 7121–7176. [Link]
-
Beller, M. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(11), 2948-2951. [Link]
-
Li, C.-J. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Journal of the American Chemical Society, 144(29), 13187–13195. [Link]
-
MacCoss, M. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(15), 6179–6195. [Link]
-
Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2015(3), 284-311. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Reddit. (2024, February 4). Does piperidine work in reductive amination like this? r/chemhelp. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
Sources
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- 9. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]
- 10. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
Technical Support Center: Troubleshooting Cyclohexanone Amination
Welcome to the technical support center for cyclohexanone amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of amines from cyclohexanone. As a Senior Application Scientist, I have compiled this resource based on extensive field experience and a deep understanding of the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve issues leading to low conversion rates, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion in cyclohexanone amination can stem from a variety of factors, from catalyst inefficiency to suboptimal reaction conditions. This section provides a structured approach to identifying and addressing these issues.
Q1: My reaction shows minimal to no conversion of cyclohexanone. What are the primary factors I should investigate?
A1: When faced with very low or no conversion, a systematic evaluation of the reaction components and conditions is crucial. The most common culprits fall into three categories: catalyst issues, improper reaction setup, and unfavorable equilibrium.
-
Catalyst Activity: The catalyst is the heart of the reaction. Ensure that your catalyst is active and properly prepared. For instance, palladium on carbon (Pd/C) catalysts often require a reduction step to be active.[1] Experiments with untreated Pd/C have shown significantly lower conversion (<15%).[1] Similarly, bimetallic catalysts like Rh-Ni on a silica support have demonstrated high conversion rates, but their performance is highly dependent on proper synthesis and activation.[2][3][4]
-
Reaction Conditions: Temperature, pressure, and stirring are critical parameters.[1] Ensure your reaction is being conducted at the optimal temperature for your specific catalyst and amine. Inadequate stirring can lead to mass transfer limitations, preventing the reactants from efficiently interacting with the catalyst surface.[1] A study on the amination of cyclohexanone with aniline over Pd/C demonstrated that reaction rates were not affected by external mass transfer limitations above 800 rpm.[1]
-
Imine Formation Equilibrium: The initial step in reductive amination is the formation of an imine intermediate from cyclohexanone and the amine.[5][6] This reaction is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.[7] If your reaction generates water, consider using a dehydrating agent or a setup that allows for water removal.
Frequently Asked Questions (FAQs)
This section addresses more specific questions that frequently arise during the troubleshooting process.
Catalyst-Related Issues
Q2: I'm using a supported metal catalyst (e.g., Pd/C, Rh/SiO2), but my conversion is still low. Could the catalyst be deactivated?
A2: Yes, catalyst deactivation is a common problem. Deactivation can occur through several mechanisms:
-
Poisoning: Certain functional groups or impurities in your reactants or solvent can act as catalyst poisons. For example, sulfur-containing compounds are notorious for poisoning noble metal catalysts.
-
Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area.
-
Leaching: The active metal may leach from the support into the reaction mixture, especially under harsh conditions.
-
Fouling: The catalyst surface can be blocked by the adsorption of reactants, products, or byproducts.[2]
Troubleshooting Steps:
-
Catalyst Characterization: If possible, characterize your fresh and spent catalyst using techniques like TEM, XRD, or XPS to check for changes in particle size, crystal structure, or oxidation state.[2][3][4]
-
Catalyst Regeneration: Depending on the deactivation mechanism, you may be able to regenerate the catalyst. For example, coked catalysts can sometimes be regenerated by calcination.
-
Use a Fresh Catalyst: Always run a control reaction with a fresh batch of catalyst to rule out deactivation as the primary issue.
Q3: How do I choose the right catalyst for my specific amination reaction?
A3: Catalyst selection depends on several factors, including the desired product (primary, secondary, or tertiary amine), the nature of the amine, and the reaction conditions.
-
For Primary Amines (using Ammonia): Bimetallic catalysts like Rh-Ni/SiO2 have shown high selectivity and conversion for the synthesis of cyclohexylamine from cyclohexanone and ammonia.[2][3][4] Copper-based catalysts have also been investigated for this transformation.[8]
-
For Secondary Amines: Palladium on carbon (Pd/C) is a versatile catalyst for the one-pot amination of cyclohexanone with primary amines like aniline.[1]
-
For Tertiary Amines: Continuous flow systems using Pd/C have been successfully employed for the synthesis of N,N-dimethylcyclohexylamine.[9]
The choice of support material can also influence catalytic activity and selectivity.[8][10][11]
Reaction Condition Optimization
Q4: What is the optimal pH for reductive amination, and how does it affect my conversion?
A4: The pH of the reaction medium is a critical parameter, particularly for the initial imine formation step.[5][12]
-
Acidic Conditions: Mildly acidic conditions (pH 4-5) are generally optimal for imine formation.[12][13] The acid catalyzes the dehydration of the hemiaminal intermediate to form the imine.[5]
-
Highly Acidic Conditions: If the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, inhibiting the initial attack on the carbonyl group.[12]
-
Neutral or Basic Conditions: Under neutral or basic conditions, the dehydration step to form the imine can be slow.
Q5: My reaction is producing significant amounts of cyclohexanol as a byproduct. How can I improve selectivity towards the desired amine?
A5: The formation of cyclohexanol indicates that the direct hydrogenation of cyclohexanone is competing with the reductive amination pathway.[2] This is a common chemoselectivity issue.[7]
Strategies to Improve Selectivity:
-
Choice of Reducing Agent: Some reducing agents are more chemoselective than others. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards ketones and aldehydes, allowing the imine to form before reduction occurs.[6][12][14][15]
-
Control of Hydrogen Pressure: In catalytic hydrogenations, the partial pressure of hydrogen can influence selectivity. A lower hydrogen pressure may favor imine formation and subsequent reduction over the direct hydrogenation of the ketone.[2]
-
Amine Concentration: Using an excess of the amine can help to shift the equilibrium towards imine formation, thereby increasing the rate of the desired reaction.[2]
Q6: I'm seeing the formation of secondary or tertiary amines as byproducts when I'm trying to synthesize a primary amine. How can I prevent overalkylation?
A6: Overalkylation is a common challenge, especially when using ammonia or primary amines.[2] The initially formed primary amine can react further with cyclohexanone to form a secondary amine, which can then react again to form a tertiary amine.
Mitigation Strategies:
-
Excess Ammonia/Amine: Using a large excess of the aminating agent can statistically favor the reaction of cyclohexanone with the initial amine over the product amine.[2]
-
Reaction Conditions: Lowering the reaction temperature or time can sometimes help to minimize overalkylation.
-
Catalyst Choice: Some catalysts may exhibit higher selectivity for the formation of the primary amine.
Experimental Protocols
To assist in your troubleshooting efforts, here are detailed protocols for key experiments.
Protocol 1: Catalyst Activity Test
This protocol is designed to verify the activity of your catalyst batch.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, add cyclohexanone (1 mmol) and your chosen solvent (e.g., methanol, 10 mL).
-
Catalyst Addition: Add the catalyst (e.g., 5 mol% of metal on support).
-
Amine Addition: Add the amine (1.2 mmol).
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 50 °C) and pressure (if applicable) for a set period (e.g., 4 hours).
-
Analysis: After the reaction, cool the mixture to room temperature, filter the catalyst, and analyze the crude reaction mixture by GC or LC-MS to determine the conversion of cyclohexanone and the yield of the desired amine.[1]
Protocol 2: Optimization of Reaction pH
This protocol helps to determine the optimal pH for your specific reaction.
-
Buffer Preparation: Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7).
-
Parallel Reactions: Set up a series of parallel reactions as described in Protocol 1.
-
pH Adjustment: In each reaction, use a different buffer solution as the solvent or add a small amount of the buffer to your reaction solvent.
-
Reaction and Analysis: Run the reactions under identical conditions and analyze the results to identify the pH that gives the highest conversion and selectivity.
Visualizing the Process
To better understand the relationships between different experimental parameters and potential failure points, the following diagrams are provided.
Reductive Amination Pathway and Potential Side Reactions
Caption: The reaction pathway of reductive amination and common side reactions.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Quantitative Data Summary
The following table summarizes key findings from the literature regarding the impact of different catalysts and conditions on cyclohexanone amination.
| Catalyst | Amine | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Rh/SiO₂ | NH₃ | 100 | 83.4 | 99.1 (to Cyclohexylamine) | [2] |
| 2 wt.% NiRh/SiO₂ | NH₃ | 100 | 99.8 | 96.6 (to Cyclohexylamine) | [2][3][4] |
| Pd/C | Aniline | Not Specified | >95 (at 800 rpm) | Not Specified | [1] |
| 5% Cu/SBA-15 | NH₃ | 250 | 80 (Cyclohexanol Conversion) | 36 (to Cyclohexylamine) | [8] |
References
- Mechanism of reductive amination of cyclohexanone and dimethylamine. (n.d.). Google AI.
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). PMC.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 23). MDPI.
- Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. (n.d.). ResearchGate.
- Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. (n.d.). UPCommons.
- Nanoparticles and single atoms of cobalt synergistically enabled low-temperature reductive amination of carbonyl compounds. (2022, July 8). RSC Publishing.
- Reaction of Cyclohexanone #Acidic Medium with Amine #Nucleophilic Addition #BSc #NEET #JEE #cuet. (2024, October 26). YouTube.
- The reaction scheme for the reductive amination of cyclohexanone with... (n.d.). ResearchGate.
- Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Reductive Amination. (n.d.). Organic Chemistry Tutor.
- Using cyclohexanone as the starting material, describe how each o... (n.d.). Pearson.
- Reductive amination. (n.d.). Wikipedia.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 11). ResearchGate.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- The results from reductive amination of cyclohexanone with benzylamine... (n.d.). ResearchGate.
Sources
- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. vaia.com [vaia.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Piperidine Removal & Purification
Topic: Removing Piperidine Impurities from Crude Reaction Mixtures
Ticket ID: PIP-REM-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Piperidine (
This guide provides modular solutions based on your product's stability and the scale of your reaction.
Visual Troubleshooting Assistant
Figure 1: Method Selection Decision Tree Use this logic flow to determine the safest and most efficient removal protocol for your specific mixture.
Caption: Decision matrix for selecting piperidine removal techniques based on product stability and chemistry type.
Module A: Liquid-Liquid Extraction (The Standard)
Best for: Acid-stable, hydrophobic products.
The Science
Piperidine is a strong base.[1] By adjusting the aqueous phase pH to
Protocol
-
Dilution: Dissolve the crude mixture in a non-miscible organic solvent (Ethyl Acetate or DCM).
-
Note: Avoid Ether if possible, as piperidine salts can occasionally oil out rather than dissolve fully in the aqueous layer.
-
-
Primary Wash: Wash the organic layer with 1M HCl (3 x Vol).
-
Checkpoint: Check the pH of the aqueous output. It must remain acidic (pH < 2). If it is basic, you have not added enough acid to neutralize the piperidine.
-
-
Brine Wash: Wash with saturated NaCl to remove entrained water.
-
Drying: Dry over
and concentrate.
FAQ
Q: My product contains a basic amine. Will this method remove it too? A: Yes. If your product is basic, you cannot use this method directly. Refer to Module B (Scavenging) or Module C (Evaporation).
Module B: Solid-Supported Scavenging
Best for: Acid-sensitive compounds, small-scale parallel synthesis, or water-soluble products.
The Science
Polymer-supported electrophiles (e.g., isocyanates) react covalently with the nucleophilic secondary amine (piperidine) to form an insoluble urea derivative. The impurity is then removed by simple filtration.[2]
Reaction:
Protocol
-
Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde (less common for secondary amines).
-
Loading Capacity: Typically 1.0 – 1.5 mmol/g.
-
-
Calculation:
-
Incubation: Add resin to the reaction mixture (DCM or THF preferred). Shake gently at room temperature for 2–4 hours.
-
Filtration: Filter through a fritted syringe or funnel. The filtrate contains your purified product.
FAQ
Q: How do I know when the scavenging is complete? A: Perform a "mini-workup" on a 50 µL aliquot and spot on TLC with a ninhydrin stain. Piperidine stains dark blue/purple. If the spot persists, add more resin or extend time.
Module C: Azeotropic Evaporation
Best for: Large scale, non-volatile products, or when aqueous workup is impossible.
The Science
Piperidine boils at 106°C, making it difficult to remove by simple rotary evaporation without heating the product excessively. However, it forms azeotropes with specific solvents, depressing the effective boiling point and carrying the amine over.
Solvent Efficiency Table
| Solvent | Azeotrope BP | Composition (approx) | Application Note |
| Water | 92.8°C | ~35% Water | Good for bulk removal if product is water-stable. |
| Toluene | ~100-105°C | Variable | Best Choice. Toluene drags piperidine effectively. |
| Heptane | ~95°C | Variable | Good for final traces; less effective than toluene. |
| Ethanol | 78°C | Ternary | Useful, but ethanol can react with activated esters. |
Protocol
-
Concentrate the reaction mixture to minimum volume.
-
Add Toluene (approx. 2-3x the volume of the residue).
-
Evaporate on a rotary evaporator (Bath temp: 45–50°C).
-
Repeat 3 times ("co-evaporation").
-
Optional: Perform a final co-evaporation with DCM or Methanol to remove residual toluene.
Module D: Fmoc Peptide Synthesis (The Adduct Issue)
Best for: Solid Phase Peptide Synthesis (SPPS) cleavage.[3][4]
The Issue
In Fmoc removal, piperidine reacts with the Fmoc group to release dibenzofulvene (DBF) .[3][5] Piperidine then reacts with DBF to form the DBF-piperidine adduct .[3]
-
Problem: This adduct is UV-active and lipophilic, often co-eluting with peptides during HPLC.
Visual Mechanism
Caption: Formation of the problematic DBF-Piperidine adduct during deprotection.
Protocol: Ether Crash
-
Cleavage: Cleave peptide from resin (e.g., TFA/TIS/Water).
-
Precipitation: Add cold Diethyl Ether or MTBE (10x volume) to the cleavage cocktail.
-
Centrifugation: Spin down the peptide.
-
Result: The peptide forms a pellet. The DBF-piperidine adduct remains dissolved in the ether supernatant.
-
-
Wash: Decant ether, add fresh ether, resuspend, and spin again (repeat 2x).
FAQ
Q: I see a peak at ~301 nm in my HPLC. Is that piperidine? A: That is likely the DBF-piperidine adduct . Free piperidine has low UV absorbance. The adduct has a specific absorbance max at 301 nm. If you see this, perform an additional ether wash.
References
-
BenchChem Technical Support. (2025).[2][3][6][7] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[6]6[3][8][9][10][11]
-
Organic Syntheses. Benzoyl Piperidine: Acidic Workup Protocols. Org.[8][12][13] Synth. 1929, 9, 16. 14
-
Hodges, J. C. (2000).[15] Covalent Scavengers for Primary and Secondary Amines.[16] Synlett, 2000(1), 152-158.[15] 16
-
Houghten, R. A., et al. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.[4][9][17] ACS Combinatorial Science. 17
-
Master Organic Chemistry. (2017). Amine Basicity and pKa Values (Piperidine pKa ~11).[9]1[8][9][11]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. renyi.hu [renyi.hu]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
Stability of 4-(Piperidin-1-yl)cyclohexan-1-amine free base vs hydrochloride salt
The following technical guide is structured as a dynamic Support Center resource, designed to address the specific stability and handling challenges associated with 4-(Piperidin-1-yl)cyclohexan-1-amine .
Topic: Stability, Handling, and Form Selection (Free Base vs. Hydrochloride Salt) Ticket ID: #TECH-AMINE-554 Status: Resolved / Expert Verified[1][2][3]
Executive Summary
4-(Piperidin-1-yl)cyclohexan-1-amine acts as a critical diamine intermediate in the synthesis of GPCR ligands and kinase inhibitors.[1][2][3] Users frequently report degradation (discoloration) and handling difficulties (hygroscopicity) when working with the free base .[2][3]
This guide definitively resolves the "Free Base vs. Salt" dilemma. The bottom line: The free base is thermodynamically unstable in air and should be generated in situ or stored strictly under inert gas.[3] For long-term storage (>24 hours), the dihydrochloride salt is the mandatory standard.[1][2][3]
Module 1: The Stability Matrix (Free Base vs. Salt)[1][2]
This table summarizes the physicochemical differences that drive experimental failures.
| Feature | Free Base (Liquid/Low-Melting Solid) | Dihydrochloride Salt (Crystalline Solid) |
| Oxidative Stability | Poor. Rapidly yellows upon air exposure due to N-oxide and imine formation.[1][2] | High. Protonation of amines protects against oxidation.[2][3] |
| Hygroscopicity | High. Absorbs atmospheric moisture; becomes an intractable oil/gum.[2][3] | Moderate to Low. Stable solid if stored in a desiccator.[2][3] |
| CO₂ Sensitivity | Critical. Reacts with atmospheric CO₂ to form carbamates (white crust).[2][3] | Inert. Does not react with CO₂.[2][3] |
| Solubility | Soluble in DCM, EtOAc, Toluene, Ethers.[3] | Soluble in Water, Methanol, DMSO.[3] Insoluble in non-polar organics.[2][3] |
| Primary Use Case | Immediate use in acylation/alkylation reactions.[2][3] | Long-term storage; quantitative weighing.[1][2][3] |
Technical Insight: The molecule contains two basic nitrogen centers: a primary amine on the cyclohexane ring and a tertiary amine in the piperidine ring.[3] The primary amine is the "Achilles' heel"—it is highly nucleophilic and responsible for the rapid formation of carbamates upon exposure to air (CO₂).[3]
Module 2: Visualizing the Workflow
Decision Logic: Which Form Should I Use?
Use this logic flow to determine the correct form for your specific application.
Figure 1: Decision matrix for selecting between the free base and salt forms based on experimental intent.
Module 3: Troubleshooting & FAQs
Q1: My free base turned from colorless to yellow/brown overnight. Is it usable?
Diagnosis: The color change indicates oxidative degradation (N-oxide formation) and potentially the formation of Schiff bases if trace ketones/aldehydes were present in the atmosphere.[1][2][3]
-
Impact: The purity has dropped.[2][3] Using this material in precise stoichiometry (e.g., amide coupling) will lead to side products and lower yields.[3]
-
Fix: If the color is light yellow, you may proceed with a distillation (if liquid) or recrystallization.[3] If dark brown, discard.[3]
-
Prevention: Always store the free base under Argon/Nitrogen.[2][3] If storage >24h is needed, convert to the HCl salt immediately.
Q2: The material has formed a white crust on the surface.[3]
Diagnosis: This is carbamate formation .[1][3] The primary amine reacted with atmospheric CO₂.[2][3]
-
Chemical Equation:
[1][2][3] -
Fix: The carbamate is thermally unstable. You can often reverse this by dissolving in strong acid (converting to HCl salt) which releases the CO₂, or sometimes by heating under vacuum (though this risks oxidation).[3] The safest route is acid wash : Dissolve in DCM, wash with 1M NaOH (to remove carbamate salts), dry, and concentrate.[3]
Q3: I bought the HCl salt, but it's a sticky gum, not a powder.
Diagnosis: The salt is likely hygroscopic or contains excess solvent/HCl.[2][3]
-
Fix:
Module 4: Validated Protocols
Protocol A: Robust Salt Formation (Stabilization)
Use this to convert the unstable free base into the stable dihydrochloride salt for storage.[3]
Reagents:
Steps:
-
Dissolution: Dissolve 1.0 equivalent of the free base in DCM (approx. 5-10 mL per gram).[1][2][3]
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.2 to 2.5 equivalents of 4M HCl in Dioxane.[2][3]
-
Why 2.2 eq? You must protonate both the secondary piperidine nitrogen and the primary amine.[3]
-
-
Precipitation: A white precipitate should form immediately.[2][3] If not, add Diethyl Ether as an anti-solvent.[3]
-
Isolation: Filter the solid using a sintered glass funnel.
-
Drying: Dry under high vacuum for 4-6 hours to remove trace dioxane. Store in a desiccator.
Protocol B: "In-Situ" Free-Basing (For Reactions)
Use this when your reaction requires the nucleophilic free amine (e.g., acylation).[1][2]
Reagents:
-
4-(Piperidin-1-yl)cyclohexan-1-amine Dihydrochloride[1][2][3]
-
1M Aqueous NaOH or Saturated Na₂CO₃[2]
Steps:
-
Suspend: Place the HCl salt in a separatory funnel. Add DCM (10 mL/g).
-
Neutralize: Add 1M NaOH (3.0 equivalents). Shake vigorously for 2-3 minutes. The solid should dissolve as the free base partitions into the DCM layer.[3]
-
Extraction: Separate the organic (bottom) layer.[2][3] Extract the aqueous layer once more with DCM.[2][3]
-
Drying: Dry the combined organics over anhydrous
or for 10 minutes. -
Usage: Filter directly into your reaction vessel.
Module 5: Isomerism Alert (Trans vs. Cis)
Researchers often overlook that this compound exists as cis and trans isomers.[2][3]
-
Trans-isomer: Typically the thermodynamically more stable form and the biologically active pharmacophore in many GPCR ligands.[1][2][3]
-
Cis-isomer: Often an impurity from non-stereoselective reduction of the corresponding ketone/oxime.[1][2][3]
-
Impact on Stability: Mixtures of isomers have depressed melting points and can appear as "oils" even if the pure trans-isomer is a solid.[1][2][3]
-
Verification: Check your
-NMR.[1][2][3] The proton at the C1 position (attached to the primary amine) typically shows a tt (triplet of triplets) splitting pattern with large coupling constants ( ) for the trans isomer (axial-axial coupling), whereas the cis isomer shows a narrower multiplet.[1][2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12156300, (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine (and related isomers).[1][2][3] PubChem.[2][3]
- Fisher Scientific. Safety Data Sheet: 1-(1-Cyclohexen-1-yl)
- Cayman Chemical.
-
Google Patents. CN103420855A: Preparation method of trans-4-aminocyclohexylmethanol hydrochloride (Demonstrating salt stability vs free base).[1][2][3]
- BenchChem.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Characterization of N-(4-aminocyclohexyl)piperidine
[1][2]
Executive Summary
N-(4-aminocyclohexyl)piperidine (CAS: 66496-56-8, MW: 182.31 g/mol ) is a critical diamine building block used frequently in the synthesis of GPCR ligands, kinase inhibitors, and muscarinic antagonists.[1] Its structure consists of a saturated piperidine ring N-linked to a cyclohexylamine moiety.[1]
For drug development professionals, accurate detection of this moiety is essential for impurity profiling and metabolite identification.[1] This guide provides a comparative analysis of its ionization behaviors and delineates the specific fragmentation markers required for high-confidence identification in biological matrices.[1][2]
Comparative Analysis: Ionization & Detection Alternatives
When characterizing N-(4-aminocyclohexyl)piperidine, the choice of ionization method dictates the spectral "fingerprint." Below is an objective comparison of the two primary alternatives: Electrospray Ionization (ESI) and Electron Impact (EI) .[1]
Performance Matrix: ESI vs. EI[1][2][3]
| Feature | Alternative A: Electron Impact (EI) | Preferred Method: ESI-MS/MS |
| Energy Regime | High Energy (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Ion | Molecular Ion ( | Protonated Molecule ( |
| Fragmentation | Extensive, in-source fragmentation.[1] | Controlled fragmentation via Collision Induced Dissociation (CID).[1] |
| Sensitivity | Moderate (GC-MS limits).[1] | High (Picogram levels in LC-MS). |
| Key Application | Library matching (NIST), volatile impurity checks.[1] | PK/PD studies, metabolite ID, trace quantification.[1] |
Expert Insight: While EI provides a standard fingerprint, ESI-MS/MS is the superior alternative for biological applications.[1] The basicity of the secondary amine (piperidine) and primary amine (cyclohexyl) makes this molecule readily protonate (
Deep Dive: Fragmentation Pattern & Mechanism
To validate the identity of N-(4-aminocyclohexyl)piperidine, researchers must monitor specific transitions. The fragmentation is driven by charge localization on the nitrogen atoms.[1]
Theoretical Fragmentation Pathway (ESI Positive Mode)[2]
-
Precursor Ion (
, m/z 183.2): The molecule is doubly basic.[1] In acidic mobile phases (0.1% Formic Acid), the most stable protonation site is the piperidine nitrogen due to ring stabilization, though the primary amine is also a target.[1] -
Primary Fragment: Loss of Ammonia (
, m/z 166.2): A characteristic neutral loss for primary amines.[1] The cyclohexyl amine group eliminates , leaving a cyclohexenyl-piperidine cation.[1] -
Secondary Fragment: Piperidine Ring Cleavage (m/z 84.1): The bond between the piperidine nitrogen and the cyclohexyl ring is susceptible to cleavage.[1]
-
Tertiary Fragment: Cyclohexyl Carbocation (m/z 99.1): If the charge remains on the cyclohexyl fragment after C-N bond cleavage.[1]
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for N-(4-aminocyclohexyl)piperidine highlighting diagnostic ions.
Experimental Protocol: LC-MS/MS Characterization
This protocol is designed to be self-validating. The presence of the m/z 166 fragment confirms the amine functionality, while m/z 84 confirms the piperidine core.[1]
A. Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of N-(4-aminocyclohexyl)piperidine in 1 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Water:Methanol + 0.1% Formic Acid (1 µg/mL).
-
Note: Formic acid is critical to ensure protonation (
).[1]
-
B. LC Conditions (Rapid Screen)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
C. MS Parameters (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Scan Mode: Product Ion Scan (Precursor: 183.2).[1]
-
Collision Energy (CE) Ramp: 10, 20, 40 eV.[1]
Visualization: Workflow Logic
Figure 2: LC-MS/MS workflow for targeted detection of N-(4-aminocyclohexyl)piperidine.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in amines).
-
NIST Mass Spectrometry Data Center. (2023).[1] Piperidine Fragmentation Data. National Institute of Standards and Technology.[1] [Link][1]
-
Holčapek, M., et al. (2010).[1] "Fragmentation behavior of nitrogen-containing compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Detailed mechanisms of cyclic amine fragmentation).
-
PubChem. (2024).[1] Compound Summary: N-(4-aminocyclohexyl)piperidine.[1] National Library of Medicine.[1] [Link]
Comparative Guide: IR Spectrum Analysis of Primary vs. Tertiary Amines
Executive Summary
In pharmaceutical synthesis—particularly during reductive amination or nucleophilic substitution—distinguishing between primary (
The infrared (IR) spectrum serves as a definitive "fingerprint" for this differentiation. The primary amine is characterized by a distinct doublet in the high-frequency region (3500–3300 cm⁻¹) and a sharp scissoring band (1650–1580 cm⁻¹). In contrast, the tertiary amine is spectrally "silent" in these regions, exhibiting transparency above 3000 cm⁻¹ (excluding C-H stretches) and lacking N-H deformation bands.[1][2][3][4]
This guide details the mechanistic origins of these signals, provides a self-validating experimental protocol, and highlights common pitfalls regarding amine salts.
Mechanistic Basis of Spectral Differences
To interpret the data correctly, one must understand the vibrational physics governing the spectra.
The "Doublet" Phenomenon (Primary Amines)
Primary amines possess two N-H bonds attached to a single nitrogen atom. These bonds do not vibrate in isolation; they couple mechanically. This coupling results in two distinct vibrational modes:
-
Asymmetric Stretching (
): The two hydrogen atoms move in opposite directions relative to the nitrogen. This requires higher energy, appearing at a higher wavenumber (~3500 cm⁻¹). -
Symmetric Stretching (
): The two hydrogen atoms move in phase (away from the nitrogen simultaneously). This requires lower energy, appearing at a lower wavenumber (~3400 cm⁻¹).
Key Insight: This creates the characteristic "doublet" peak. A secondary amine (
Dipole Moment & Intensity
The intensity of an IR absorption band is proportional to the square of the change in dipole moment (
-
N-H Bonds: Moderately polar. The stretching signals are medium-to-weak (weaker than O-H stretches) but distinct.
-
Symmetry in Tertiary Amines: Tertiary amines often possess high symmetry around the nitrogen. Even if C-N bonds stretch, if the symmetry cancels the dipole change, the signal intensity in the fingerprint region may be low.
Detailed Spectral Analysis
Region 1: The Functional Group Region (4000–3000 cm⁻¹)
| Feature | Primary Amine ( | Tertiary Amine ( |
| Signal Shape | Doublet (Two distinct spikes) | Absent (Transparent) |
| Frequency | N/A | |
| Intensity | Medium to Weak | N/A |
| Notes | Hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.[2] | Only C-H stretches (2900 cm⁻¹) are visible in this region. |
Region 2: The Bending Region (1650–1500 cm⁻¹)[3]
| Feature | Primary Amine ( | Tertiary Amine ( |
| Signal Type | Scissoring ( | Absent |
| Frequency | 1650–1580 cm⁻¹ | N/A |
| Intensity | Medium to Strong | N/A |
| Ambiguity | Can overlap with Carbonyls (C=O) or Alkene (C=C) stretches. | The absence of a band here is diagnostic for tertiary amines.[2][3][4][5][6][7] |
Region 3: The Fingerprint Region (1350–1000 cm⁻¹)
Both species exhibit C-N stretching here, making this region less useful for differentiation but vital for confirmation of the amine skeleton.
Visualization: Decision Logic
The following diagram outlines the logical flow for identifying the amine class based on spectral data.
Figure 1: Decision logic for classifying amines based on N-H stretching and bending vibrations.
Experimental Protocol: Monitoring Reductive Alkylation
Scenario: A researcher is converting a primary amine to a tertiary amine via reductive amination (e.g., reaction with excess aldehyde and
Sample Preparation (The "Self-Validating" Step)
Crucial Warning: Amine salts (e.g., hydrochlorides) exhibit broad, strong N-H stretching bands (2000–3000 cm⁻¹) even if they are tertiary. You must analyze the free base.
Protocol:
-
Aliquot: Take 50 µL of the reaction mixture.
-
Base Wash: Add 200 µL of 1M NaOH and 200 µL of Dichloromethane (DCM). Vortex for 10 seconds.
-
Extraction: Allow layers to separate. Remove the organic (DCM) layer.
-
Drying: Pass the DCM layer through a small plug of anhydrous
(removes water which confuses the O-H/N-H region). -
Deposition: Evaporate the DCM on the ATR crystal or salt plate to leave a thin film of the free base amine.
Data Acquisition & Analysis
-
Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 (sufficient for qualitative ID).
Success Criteria (Reaction Completion):
-
Disappearance: The doublet at 3300–3500 cm⁻¹ must vanish completely.
-
Disappearance: The scissoring band at ~1600 cm⁻¹ must vanish.
-
Persistence: The C-H alkyl stretches (2800–3000 cm⁻¹) should increase in intensity (addition of alkyl groups).
Visualization: Experimental Workflow
Figure 2: Experimental workflow for monitoring amine conversion, emphasizing the critical salt-neutralization step.
Troubleshooting & Artifacts
| Artifact | Cause | Solution |
| Broad Band (3000–2500 cm⁻¹) | Ammonium Salt Formation. The | Perform the NaOH wash described in Section 5.1. |
| Shoulder at ~3200 cm⁻¹ | Fermi Resonance. In primary amines, an overtone of the bending mode (~1600 x 2 = 3200) can resonate with the stretch, creating a shoulder. | Do not mistake this for a secondary amine signal. Look for the distinct doublet to confirm primary. |
| Broad Peak ~3400 cm⁻¹ | Moisture (Water). Wet solvents or hygroscopic amines. | Dry sample with |
References
-
LibreTexts Chemistry. "Infrared Spectroscopy of Amines." Chemistry LibreTexts. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[6] SDBS Web.[6] Available at: [Link]
-
Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy. Available at: [Link]
-
Master Organic Chemistry. "Reductive Amination." Master Organic Chemistry. Available at: [Link]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
The Linker's Dilemma: A Comparative Guide to Rigid Cyclohexyl and Flexible Alkyl Chains in Drug Design
In the intricate world of drug design, the linker, a seemingly simple molecular bridge, plays a pivotal role in defining the efficacy, selectivity, and pharmacokinetic profile of a therapeutic agent.[1] Often underestimated as a mere spacer, the linker's architecture profoundly influences a drug's interaction with its biological target and its overall behavior within the body. This is particularly true for complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker dictates the spatial relationship between distinct functional moieties.[2] This guide provides an in-depth, objective comparison of two commonly employed linker archetypes: rigid cyclohexyl linkers and flexible alkyl chains, offering experimental insights to inform rational drug design.
The Core Conflict: Rigidity vs. Flexibility
The fundamental difference between cyclohexyl and alkyl linkers lies in their conformational freedom. Flexible linkers, such as straight-chain alkyls, possess a high degree of rotational freedom, allowing the connected molecular fragments to adopt a multitude of spatial arrangements.[1][3] In contrast, rigid linkers, exemplified by the cyclohexyl ring, impose significant conformational constraints, pre-organizing the molecule into a more defined geometry.[3][4] This seemingly subtle distinction has profound implications for a drug's biological activity.
Flexible Alkyl Chains: The Adaptable Bridge
Alkyl chains are among the most common linker motifs due to their synthetic tractability and inherent flexibility.[5] This conformational adaptability can be advantageous in the early stages of drug discovery, as it allows the molecule to explore a wider conformational space, potentially increasing the probability of a productive binding event, such as the formation of a stable ternary complex in PROTACs.[1][3]
Advantages of Flexible Alkyl Chains:
-
Synthetic Accessibility: Their straightforward chemistry allows for easy synthesis and modification of linker length.[3][5]
-
Conformational Sampling: The ability to adopt numerous conformations can facilitate the initial engagement of a drug with its target.[3]
-
Improved Permeability: The lipophilic nature of alkyl chains can enhance passive diffusion across cell membranes.[]
Disadvantages of Flexible Alkyl Chains:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to a target, potentially weakening the interaction.[7][8]
-
Poor Physicochemical Properties: Long alkyl chains can increase lipophilicity, leading to poor aqueous solubility and an increased risk of non-specific binding.[3][]
-
Metabolic Instability: While generally considered more stable than linkers with heteroatoms, they can still be susceptible to metabolism.[3]
Rigid Cyclohexyl Linkers: The Pre-organized Scaffold
The incorporation of a cyclohexyl ring introduces a significant degree of rigidity into the linker. This pre-organization can be a powerful tool to lock a molecule into a bioactive conformation, minimizing the entropic penalty of binding and potentially leading to enhanced potency and selectivity.[3][4] The stereochemistry of the cyclohexyl ring (cis vs. trans) can further fine-tune the three-dimensional presentation of the connected fragments, offering an additional layer of control.[9][10]
Advantages of Rigid Cyclohexyl Linkers:
-
Reduced Entropic Loss: By constraining the molecule's conformation, the entropic cost of binding is minimized, which can lead to higher affinity.[8]
-
Improved Selectivity: A pre-organized conformation can disfavor binding to off-targets, thereby enhancing selectivity.[3]
-
Enhanced Metabolic Stability: The cyclic structure can be more resistant to metabolic degradation compared to linear chains.[2]
-
Favorable Physicochemical Properties: Cycloalkanes can improve aqueous solubility and metabolic stability.[2]
Disadvantages of Rigid Cyclohexyl Linkers:
-
Synthetic Complexity: The synthesis of substituted cyclohexyl linkers can be more challenging than that of simple alkyl chains.[3]
-
Risk of Misfit: If the pre-determined conformation is not optimal for target engagement, it can lead to steric hindrance and a complete loss of activity.[1]
Head-to-Head Comparison: A Data-Driven Perspective
The choice between a rigid and a flexible linker is highly dependent on the specific biological target and the desired therapeutic outcome. The following table summarizes key performance metrics, drawing on representative data from comparative studies.
| Feature | Flexible Alkyl Linkers | Rigid Cyclohexyl Linkers | Rationale & Causality |
| Binding Affinity (Kd) | Can be lower due to entropic penalty upon binding.[7][8] | Can be significantly higher due to pre-organization and reduced entropic loss.[8] | A rigid linker that correctly orients the binding motifs minimizes the loss of conformational entropy required for a stable interaction. |
| Degradation Efficacy (DC50/Dmax) for PROTACs | Variable; flexibility can aid initial ternary complex formation but may lead to less stable complexes.[1] | Often leads to more potent degradation if the conformation is optimal for a stable and productive ternary complex.[1] | A stable ternary complex is the cornerstone of efficient protein degradation by PROTACs.[1] |
| Cellular Permeability | Generally higher due to increased lipophilicity.[] | Can be lower, but this is highly dependent on the overall molecular properties. | Lipophilicity is a key driver of passive membrane diffusion. |
| Aqueous Solubility | Tends to decrease with increasing chain length.[] | Can be higher compared to long, linear alkyl chains.[2] | The compact, cyclic nature can lead to more favorable solvation properties. |
| Metabolic Stability | Generally good, but can be susceptible to oxidation.[3] | Often more resistant to metabolic enzymes.[2] | The cyclic structure can sterically hinder access by metabolic enzymes. |
Case Study: The Impact of Cyclohexyl Stereochemistry in a LRRK2 PROTAC
A compelling example of the nuanced role of rigid linkers comes from a study on PROTACs targeting the LRRK2 protein.[9][10] Researchers designed two PROTACs with a cyclohexyl linker, one with a trans- and the other with a cis-stereochemistry. Despite the trans-isomer exhibiting weaker binary binding affinity to the E3 ligase VHL, it was a more effective and cooperative degrader of LRRK2.[9][10]
High-resolution crystal structures revealed the reason for this counterintuitive finding. The trans-linker adopted a rigid, extended conformation, while the cis-linker folded back on itself, creating intramolecular interactions.[9][10] This demonstrates how a subtle change in the rigid linker's stereochemistry can dramatically alter the overall conformation and, consequently, the biological activity of the molecule.[9][10]
Experimental Workflows for Linker Evaluation
A systematic evaluation of different linker architectures is crucial for identifying the optimal design for a given drug candidate.
Diagram of the Linker Optimization Workflow
Caption: A generalized workflow for the design and evaluation of drug linkers.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantitatively measure the binding affinity (KD) of linker-modified compounds to their target protein.
Methodology:
-
Immobilize the target protein onto a sensor chip surface.
-
Prepare a series of dilutions of the linker-modified compounds (analyte).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound analyte.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To assess the ability of PROTACs with different linkers to induce the degradation of the target protein in a cellular context.
Methodology:
-
Culture target cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the PROTACs for a specified period.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive membrane permeability of compounds with different linkers.
Methodology:
-
Prepare a donor plate containing the test compounds dissolved in a buffer at a known concentration.
-
Coat a filter plate with a lipid solution to form an artificial membrane.
-
Place the filter plate on top of an acceptor plate containing buffer.
-
Add the compound solutions from the donor plate to the filter plate.
-
Incubate the plate assembly for a defined period.
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
Logical Relationships in Linker Design
The interplay between linker properties and drug performance is a complex, multi-parameter optimization problem.
Caption: The influence of linker rigidity and flexibility on key drug properties.
Conclusion
The decision to employ a rigid cyclohexyl linker or a flexible alkyl chain is not a matter of inherent superiority but one of strategic design. Flexible linkers offer synthetic ease and conformational adaptability, which can be beneficial for initial target engagement.[1][3] However, this often comes at the cost of an entropic penalty and can lead to suboptimal physicochemical properties.[3][7] Rigid linkers, in contrast, can pre-organize a molecule into a highly potent and selective conformation, but their design requires a deeper understanding of the target's structural requirements to avoid steric clashes.[1][3] A systematic and data-driven approach, employing a suite of biophysical and cellular assays, is paramount to navigating the linker dilemma and ultimately designing more effective and safer medicines.
References
-
Schiffer, C. A., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Nature Chemical Biology, 5(6), 407-413. Retrieved from [Link]
-
Gadd, M. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(12), 1996-2016. Retrieved from [Link]
-
Testa, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 114, 129861. Retrieved from [Link]
-
Testa, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 114, 129861. Retrieved from [Link]
-
AxisPharm. (2024, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
SpiroChem. (n.d.). Linker Design. Retrieved from [Link]
-
Li, Z., et al. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Schiffer, C. A., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Nature Chemical Biology, 5(6), 407-413. Retrieved from [Link]
Sources
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-(Piperidin-1-yl)cyclohexan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. For scaffolds like 4-(piperidin-1-yl)cyclohexan-1-amine, understanding the conformational preferences, stereochemistry, and intermolecular interactions is paramount, as these features directly govern the molecule's interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this structural information, providing unequivocal proof of molecular architecture.[1][2][3][4][5][6]
This guide provides a comparative framework for the structural analysis of 4-(piperidin-1-yl)cyclohexan-1-amine derivatives. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible approach to structural validation.
The Structural Landscape: Conformational Analysis
The core of the target molecule is composed of two interconnected saturated rings: a cyclohexane and a piperidine. The inherent flexibility of these rings means that derivatives can exist in multiple conformations, with the "chair" form being the most stable and prevalent for cyclohexane.[7][8][9][10]
-
Cyclohexane Ring: In the chair conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[7][10] Generally, bulky substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.[9][10] For 4-substituted cyclohexylamines, the amine group's orientation (axial vs. equatorial) and its influence on the piperidine substituent are of primary interest.
-
Piperidine Ring: Similar to cyclohexane, the piperidine ring also adopts a chair conformation.[11][12][13][14] The orientation of the bond to the cyclohexane ring and any other substituents on the piperidine ring will be key determinants of the overall molecular shape.
A comparative analysis of different derivatives will, therefore, focus on how various substitution patterns influence the preferred conformation of both rings and the dihedral angle between them.[12]
Comparative Crystallographic Data: Hypothetical Derivatives
-
Derivative A: The parent 4-(Piperidin-1-yl)cyclohexan-1-amine.
-
Derivative B: An N-acetylated derivative at the cyclohexylamine nitrogen.
-
Derivative C: A derivative with a methyl group at the 4-position of the piperidine ring.
| Parameter | Derivative A (Parent) | Derivative B (N-acetyl) | Derivative C (4-Me-piperidine) | Significance & Rationale |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Reflects the underlying symmetry of the crystal lattice. Differences suggest significant changes in molecular packing. |
| Space Group | P2₁/c | Pca2₁ | C2/c | Defines the specific symmetry operations within the unit cell. A change from centrosymmetric (P2₁/c) to non-centrosymmetric (Pca2₁) in Derivative B could be due to the introduction of a chiral center or specific hydrogen bonding patterns that preclude inversion symmetry. |
| a (Å) | 10.5 | 15.2 | 11.0 | Unit cell dimensions. Changes reflect how the molecules pack together in three dimensions. |
| b (Å) | 8.9 | 8.1 | 9.2 | |
| c (Å) | 12.1 | 10.4 | 11.8 | |
| β (°) ** | 98.5 | 90 | 102.3 | The angle for monoclinic systems. |
| Volume (ų) | 1120 | 1278 | 1185 | The volume of the unit cell. The increase for Derivative B is expected due to the added acetyl group. |
| Z | 4 | 4 | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) ** | 1.16 | 1.23 | 1.15 | Dependent on molecular weight and unit cell volume. Useful for confirming composition. |
| R-factor (R1) | 0.045 | 0.038 | 0.051 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
| Key H-Bonds | N-H···N | N-H···O=C | N-H···N | The N-acetylation in Derivative B introduces a strong hydrogen bond acceptor (the carbonyl oxygen), which can dominate the crystal packing, leading to a different crystal system.[15] |
| Conformation | Both rings in chair | Both rings in chair | Both rings in chair | All derivatives are expected to adopt the low-energy chair conformation. Key comparisons would be the precise torsion angles and whether substituents are axial or equatorial.[12] |
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands careful technique and logical decision-making.[1] Each step is designed to validate the integrity of the final structure.
Diagram: Overall X-ray Crystallography Workflow
Caption: A flowchart illustrating the key stages of X-ray crystallography.
Detailed Experimental Protocols
Crystallization: The Critical First Step
Obtaining high-quality single crystals is often the most challenging part of the process.[1][3] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. For amine-containing compounds like our target, the choice of solvent is critical to manage solubility and hydrogen bonding.
Protocol: Slow Evaporation Method
This is the simplest and most common technique for air-stable compounds.[16][17][18]
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[16] For 4-(piperidin-1-yl)cyclohexan-1-amine derivatives, solvents like ethanol, methanol, or acetonitrile are good starting points. The goal is to find a solvent that allows the compound to dissolve when heated but becomes saturated as the solution cools or the solvent evaporates.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound (typically 5-10 mg) in a clean, small glass vial (e.g., a 1-dram vial). Gentle warming may be required to fully dissolve the compound.
-
Evaporation Control: Cover the vial with a cap that has a small perforation (e.g., pierced with a needle) or with paraffin film with a few pinholes.[16] This prevents dust from entering while allowing the solvent to evaporate slowly over several days.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).[16] Avoid disturbing the vial.
-
Monitoring: Check for crystal growth every 24-48 hours. Ideal crystals will be single, well-formed, and have sharp edges.
Protocol: Vapor Diffusion Method
This technique is excellent for smaller quantities of material and provides finer control over the rate of crystallization.[17][18][19]
-
Setup: Place a small, open vial (the "inner vial") containing a concentrated solution of your compound inside a larger, sealable jar or beaker (the "outer chamber").
-
Anti-Solvent: In the outer chamber, add a small amount of a volatile "anti-solvent" in which your compound is insoluble but which is miscible with the solvent used in the inner vial.[17] For example, if your compound is dissolved in ethanol (solvent), diethyl ether or hexane could be used as the anti-solvent.
-
Diffusion: Seal the outer chamber. The more volatile anti-solvent will slowly diffuse into the inner vial.[17] This gradually decreases the solubility of your compound in the mixed-solvent system, promoting slow crystal growth.
Diagram: Crystallization Techniques
Caption: Comparison of slow evaporation and vapor diffusion crystallization setups.
Data Collection: Illuminating the Crystal
Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a glass fiber or a loop and placed on a goniometer head in the diffractometer.
-
X-ray Generation: A high-intensity X-ray beam is generated, typically using a rotating anode or a microfocus source.[2][4]
-
Diffraction: The crystal is rotated in the X-ray beam. At specific angles that satisfy Bragg's Law, the X-rays are diffracted by the planes of atoms in the crystal lattice.[2]
-
Data Detection: A detector (such as a CCD or CMOS sensor) records the position and intensity of thousands of diffracted X-ray reflections as the crystal rotates.[2] This creates a diffraction pattern unique to the crystal's structure.
Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal structure. Computational methods are required to translate this into a 3D atomic model.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all reflections are integrated.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity (amplitude), the phase information of the diffracted waves is lost. Programs like SHELXT use ab initio or direct methods to calculate initial phase estimates and generate a preliminary electron density map.[20][21]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using software like SHELXL or Olex2-refine.[20][21][22][23] This is an iterative least-squares process where atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model.
-
Validation: The final model is rigorously checked for chemical sense and geometric validity using tools like PLATON (often integrated within Olex2) and the IUCR's CheckCIF service.[20][21] This ensures the trustworthiness of the reported structure.
Conclusion: The Power of Definitive Structural Data
The structural analysis of 4-(piperidin-1-yl)cyclohexan-1-amine derivatives through single-crystal X-ray diffraction is an indispensable tool for drug development. It provides definitive, high-resolution data on molecular conformation, stereochemistry, and intermolecular interactions that cannot be obtained by other analytical techniques.[1][4] By comparing the crystal structures of various derivatives, researchers can build a deep understanding of structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents. The protocols and comparative framework outlined here provide a robust foundation for achieving this critical scientific objective.
References
-
University of Florida Department of Chemistry. Resources | Single-Crystal X-ray Diffraction. Available from: [Link]
-
Chemistry World. OLEX2 v1.2.1 | Review. Available from: [Link]
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OlexSys. Overview. Available from: [Link]
-
SourceForge. Olex2 download. Available from: [Link]
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OlexSys. Olex2. Available from: [Link]
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University of Canterbury. Crystallisation Techniques. Available from: [Link]
-
ResearchGate. Conformational Analysis and Cyclohexane. Available from: [Link]
-
École Polytechnique Fédérale de Lausanne. Guide for crystallization. Available from: [Link]
-
Universitat Rovira i Virgili. Crystallization of small molecules. Available from: [Link]
-
Matest. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
-
KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Available from: [Link]
-
YouTube. Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Available from: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1141–1149. Available from: [Link]
-
Wikipedia. Cyclohexane conformation. Available from: [Link]
-
IUCr Journals. Crystal structures of two alanylpiperidine analogues. Available from: [Link]
-
SPT Labtech. Chemical crystallization. Available from: [Link]
-
Excillum. High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Available from: [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
-
ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available from: [Link]
-
Al-Ayed, A. S., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1234. Available from: [Link]
-
ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Available from: [Link]
-
Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". Available from: [Link]
-
Sreenivasa, S., et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E, 68(Pt 12), o3427. Available from: [Link]
-
FZU. X-ray single-crystal diffraction. Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
PubMed. Crystal structure of N, N'-bis-(pyridin-4-ylmeth-yl)cyclo-hexane-1,4-di-ammonium dichloride dihydrate. Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]
-
ResearchGate. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Available from: [Link]
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13C NMR Shift Assignment of Cyclohexane Scaffolds: A Comparative Technical Guide
Executive Summary
Assigning
Target Audience: Synthetic Chemists, Structural Biologists, and Spectroscopists.
Part 1: The Theoretical Framework
The Dynamic Average Problem
At room temperature (
Where
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy barrier that must be overcome to resolve distinct conformers.
Figure 1: Energy landscape of cyclohexane ring inversion. At RT, rapid transit through the transition state averages the NMR signals.
Part 2: Methodology Comparison
Method A: Empirical Additivity (The Grant & Paul/Dalling Parameters)
Best For: Quick estimation of simple alkyl-substituted cyclohexanes.
Mechanism: Uses statistically derived substituent chemical shift (SCS) parameters to predict shifts relative to unsubstituted cyclohexane (
Key Insight (The
| Parameter | Position | Effect (ppm) | Structural Implication |
| C-1 (Ipso) | +6.0 to +9.0 | Deshielding (Inductive) | |
| C-2 (Ortho) | +9.0 (Eq) / +5.4 (Ax) | Deshielding ( | |
| C-3 (Meta) | 0.0 (Eq) / -6.4 (Ax) | Diagnostic Shielding ( | |
| C-4 (Para) | 0.0 to -0.2 | Negligible |
Note: Values are approximate for methyl substituents. The
effect is consistently -5 to -7 ppm across most alkyl substituents.
Method B: Variable Temperature (VT) NMR (The "Truth" Method)
Best For: Determining conformational ratios (
Experimental Protocol: Low-Temperature
-
Solvent Selection:
-
Do NOT use
: Freezes at . -
Use
(Dichloromethane- ) : Freezing point . -
Alternative: Toluene-
(Freezing point ).
-
-
Sample Preparation:
-
Concentration: High (50-100 mg/mL) to compensate for relaxation time broadening.
-
Filter sample to remove paramagnetic impurities (dust/metal) which broaden lines.
-
-
Shimming Strategy:
-
Shim well at Room Temperature (RT).
-
Cool slowly (
/min) to prevent shock. -
Re-shim at target temperature: Shims change significantly with density/viscosity changes. Focus on
and .
-
-
Acquisition:
-
Set relaxation delay (
) to 2-3 seconds (T1 relaxation is slower at low temp). -
Use broad-band proton decoupling.[1]
-
Method C: 2D Correlation (HSQC/NOESY)
Best For: Complex scaffolds where additivity rules fail and VT is impractical. Mechanism: Uses scalar coupling (HSQC) and through-space dipolar coupling (NOESY) to map connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to carbons. Since axial protons (
) are typically upfield of equatorial protons ( ), this indirectly assigns the carbon. -
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines spatial proximity. An axial proton will show NOE correlations to the 1,3-diaxial protons, whereas an equatorial proton will not.
Part 3: Comparative Data Analysis
Case Study: Methylcyclohexane Comparing the predicted vs. experimental shifts demonstrates the dominance of the equatorial conformer at RT.
Experimental Conditions:
| Carbon Position | Predicted (Equatorial Only) | Experimental (RT Average) | Deviation | Interpretation |
| C-1 ( | 33.1 | 0.0 | Matches equatorial prediction. | |
| C-2 ( | 35.8 | -0.3 | Slight averaging with axial ( | |
| C-3 ( | 26.6 | -0.5 | Critical: Slight upfield shift due to 5% axial conformer contribution ( | |
| C-4 ( | 26.4 | -0.7 | Long-range effects. | |
| Methyl | ~23.0 | 23.1 | +0.1 | Consistent. |
Analysis: The experimental data closely matches the equatorial prediction because the equilibrium heavily favors it. However, if this were 1,1,3-trimethylcyclohexane, the steric clash would force a significant population of the axial conformer, causing C-3 and C-5 to shift upfield significantly (to ~21 ppm) due to the
Part 4: Strategic Workflow
The following decision tree guides the assignment process for an unknown cyclohexane derivative.
Figure 2: Strategic workflow for assigning cyclohexane stereochemistry.
References
-
Dalling, D. K., & Grant, D. M. (1967). Carbon-13 magnetic resonance.[1][2][3][4][5][6][7][8][9][10][11] IX. The methylcyclohexanes.[2][5] Journal of the American Chemical Society. Link
-
Schneider, H. J., & Hoppen, V. (1978). Carbon-13 NMR shifts and structural parameters in cyclohexanes. The Journal of Organic Chemistry. Link
- Anet, F. A. L., & Basus, V. J. (1978). Nuclear magnetic resonance spectra of cyclic mono- and dialkyl compounds. Journal of the American Chemical Society.
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Link
-
Reich, H. J. (2023). WinPLT NMR Chemical Shift Data. University of Wisconsin. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. kbfi.ee [kbfi.ee]
- 3. researchgate.net [researchgate.net]
- 4. Methylcyclohexane(108-87-2) 13C NMR [m.chemicalbook.com]
- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ias.ac.in [ias.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 9. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Stereochemistry of 1,4-Disubstituted Cyclohexanes
Executive Summary
In drug discovery and polymer science, the stereochemical assignment of 1,4-disubstituted cyclohexanes is a critical quality gate. The physicochemical divergence between cis and trans isomers affects solubility, membrane permeability, and target binding affinity.
This guide objectively compares the three primary validation methodologies: Solution-state 1H NMR (J-coupling analysis) , NOE-based NMR techniques , and X-ray Crystallography . While X-ray remains the absolute standard, this guide demonstrates why 1H NMR—when rigorously applied using Karplus relationships—is the most efficient high-throughput method for routine analysis.
The Stereochemical Challenge
1,4-disubstituted cyclohexanes present a unique conformational landscape. Unlike 1,2- or 1,3-systems, the 1,4-substitution pattern often leads to achiral (meso) diastereomers if the substituents are identical, yet they possess distinct physical properties.
-
Trans Isomer: Typically adopts a diequatorial conformation (lower energy) to minimize 1,3-diaxial interactions. This "locks" the ring, providing sharp, characteristic NMR signals.
-
Cis Isomer: Must adopt a conformation with one axial and one equatorial substituent.[1][2] If substituents are identical, the ring undergoes rapid chair-chair interconversion (flipping) at room temperature, resulting in time-averaged NMR signals.
Method 1: 1H NMR ( -Coupling Analysis)
Status: Primary Screening Tool
Principle: The Karplus equation relates the vicinal coupling constant (
Mechanistic Insight
The distinction relies on the methine proton (
-
Trans-1,4 (Diequatorial substituents): The methine protons are axial . They share a
dihedral angle with adjacent axial protons ( ).-
Observation: Large coupling constant (
). Signal appears as a wide triplet of triplets (tt).
-
-
Cis-1,4 (Axial/Equatorial): The ring flips rapidly. The observed coupling is a weighted average of
and .-
Observation: Intermediate coupling constant (
). Signal often appears as a narrower quintet or unresolved multiplet.
-
Experimental Protocol: High-Resolution 1H NMR
Objective: Determine
-
Sample Prep: Dissolve 2–5 mg of analyte in 600
L of non-viscous deuterated solvent (CDCl or CD OD).-
Note: Avoid DMSO-d
if possible, as viscosity broadens peaks, obscuring fine splitting.
-
-
Acquisition:
-
Pulse sequence: Standard zg30 or equivalent.
-
Scans (NS): 16–64 (dependent on concentration).
-
Acquisition time (AQ): >3.0 seconds (critical for digital resolution of multiplets).
-
Spectral Width: Standard (-2 to 14 ppm).
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Zero Filling: Fill to at least 64k or 128k points to ensure accurate peak picking.
-
-
Analysis:
-
Locate the methine proton (typically
3.0–4.5 ppm depending on substituent). -
Measure the width at half-height (
) if splitting is unclear.-
Trans (
): . -
Cis (
avg): .
-
-
Method 2: NOE-Based Techniques (NOESY/ROESY)
Status: Secondary Validation (Used when J-coupling is ambiguous) Principle: Nuclear Overhauser Effect (NOE) detects protons close in space (<5 Å), regardless of bonding.
Mechanistic Insight[4]
-
Cis-1,4: If the ring is frozen or biased, the axial substituent is spatially close to the axial protons at positions 3 and 5 (1,3-diaxial relationship).
-
Trans-1,4: The diequatorial substituents are distant from ring protons, showing only weak NOEs to adjacent vicinal protons.
Experimental Protocol: 1D-NOE Difference
Objective: Confirm spatial proximity of substituent to ring protons.
-
Sample Prep: Degas sample (bubbling
for 5 mins) to remove paramagnetic which quenches NOE. -
Parameter Setup:
-
Mixing time (
): 500–800 ms. -
Selectivity: Irradiate the substituent's methyl or characteristic group.
-
-
Interpretation:
-
Positive Result (Cis): Strong enhancement of the axial ring protons (
) indicates the substituent is axial (or spending significant time in axial orientation).
-
Comparative Analysis & Decision Matrix
The following table contrasts the three methodologies based on experimental data from standard pharmaceutical intermediates.
| Feature | 1H NMR (J-Coupling) | NOESY / ROESY | X-Ray Crystallography |
| Throughput | High (10 mins/sample) | Medium (1–4 hours) | Low (Days to Weeks) |
| Sample State | Solution | Solution | Solid (Single Crystal) |
| Sensitivity | >95% for rigid rings | Good for flexible rings | Absolute (100%) |
| Cost | Low | Low | High |
| Limitation | Ambiguous if signals overlap | Requires mixing time optimization | Requires crystalline sample |
Decision Workflow (Graphviz)
The following diagram illustrates the logical flow for selecting the validation method.
Advanced Troubleshooting: The "Conformational Lock"
In cases where the cis isomer undergoes rapid ring flipping, the NMR signals average out, making differentiation from trans difficult.
The Solution: Chemical Derivatization or Low-Temperature NMR.
-
Low-Temp NMR: Cooling the sample to -40°C or -80°C (in CD
Cl ) slows the ring flip.-
Result: The cis isomer splits into two distinct conformers (axial-equatorial and equatorial-axial), while the trans isomer remains largely unchanged (diequatorial).
-
-
t-Butyl Lock: If synthesizing the molecule de novo, introducing a tert-butyl group locks the conformation. The t-butyl group will exclusively occupy the equatorial position (A-value > 4.5 kcal/mol), forcing the other substituent into a fixed axial (cis) or equatorial (trans) position.
References
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: Proton-Proton Coupling Constants. University of Wisconsin-Madison.[4] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
A Senior Application Scientist's Guide to Pharmacokinetic Profiles: Piperidine vs. Morpholine Analogs
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacokinetic (PK) profile. Among the most prevalent six-membered saturated heterocycles are piperidine and its oxygen-containing counterpart, morpholine. While the substitution of a single methylene group in piperidine for an oxygen atom to form morpholine may seem subtle, this structural change imparts significant and predictable alterations to a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides an in-depth, objective comparison of the pharmacokinetic characteristics of piperidine and morpholine analogs. We will explore the fundamental physicochemical differences that drive their distinct in vivo behaviors, present supporting experimental data, and detail the methodologies used to assess these critical drug-like properties. This analysis is intended to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make rational, data-driven decisions in lead optimization.[1][2]
Part 1: The Physicochemical Foundation of Pharmacokinetic Differences
The divergent pharmacokinetic paths of piperidine and morpholine analogs begin with their core physicochemical properties. The introduction of an electronegative oxygen atom in the morpholine ring is the primary driver of these differences.
-
Basicity (pKa): The ether oxygen in morpholine has an electron-withdrawing inductive effect, which reduces the basicity of the ring's nitrogen atom.[1] Consequently, morpholine analogs typically have a lower pKa (~8.5-9.0) compared to the more basic piperidine analogs (pKa ~9.5-11).[3] This difference is critical, as it governs the ionization state of the molecule at physiological pH, which in turn impacts solubility, cell permeability, and interactions with biological targets and transporters like P-glycoprotein (P-gp).[3][4]
-
Lipophilicity (LogP) and Solubility: Morpholine is inherently more polar and less lipophilic than piperidine. This generally results in a lower calculated LogP (cLogP) for morpholine-containing compounds.[3] The ether oxygen also acts as a potent hydrogen bond acceptor, significantly enhancing aqueous solubility.[3][5] Improved solubility is a highly desirable trait in drug development, as it can facilitate formulation and improve absorption.
Table 1: Comparative Physicochemical Properties
| Property | Morpholine Analogs | Piperidine Analogs | Pharmacokinetic Implication |
|---|---|---|---|
| pKa | ~8.5 - 9.0 | ~9.5 - 11.0 | Influences ionization, cell permeability, and P-gp efflux. Lower pKa can reduce efflux.[3][4] |
| cLogP | Lower (More Hydrophilic) | Higher (More Lipophilic) | Impacts solubility, permeability, plasma protein binding, and off-target effects.[3] |
| Aqueous Solubility | Generally High | Moderate to High | Crucial for formulation and oral absorption. Enhanced by morpholine's H-bond acceptor.[3][5] |
Part 2: A Head-to-Head Comparison of ADME Profiles
The differences in physicochemical properties translate directly into distinct ADME profiles for these two classes of compounds.
Absorption and Distribution
The higher aqueous solubility of morpholine analogs can be a distinct advantage for oral absorption, a key goal for many small molecule drugs.[5] Furthermore, P-gp efflux is a common mechanism of drug resistance and poor bioavailability. As P-gp often recognizes basic nitrogen atoms, the lower basicity of the morpholine nitrogen can reduce a compound's susceptibility to efflux, potentially improving its absorption and brain penetration.[4]
Metabolism: The Critical Point of Divergence
Metabolism is arguably the most significant point of differentiation between these scaffolds. The metabolic fate of a drug is a primary determinant of its half-life, clearance, and potential for drug-drug interactions.
-
Piperidine Analogs: The piperidine ring is susceptible to a variety of metabolic transformations, often catalyzed by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance.[1] Common metabolic "soft spots" include the carbon atoms adjacent (alpha) to the nitrogen, which can be oxidized to form a lactam, a frequent metabolic fate.[1] Other major pathways include N-dealkylation (particularly by CYP3A4), ring opening, and N-oxidation.[1]
-
Morpholine Analogs: The morpholine ring is generally considered more metabolically stable.[1][3] The electron-withdrawing nature of the oxygen atom deactivates the adjacent carbon atoms, making them less susceptible to oxidative metabolism by CYPs.[1] While not inert, the metabolic pathways are often more limited, primarily involving oxidative N-dealkylation or oxidation at other positions on the ring.[1] This enhanced stability is a key reason why medicinal chemists often perform a "piperidine-to-morpholine swap" to address metabolic liabilities in a lead series.[6]
Caption: Common metabolic pathways for piperidine vs. morpholine rings.
Excretion
The route and rate of excretion are directly linked to metabolism. Since piperidine analogs are often more extensively metabolized, their clearance is typically driven by the elimination of various metabolites. In contrast, the greater stability of morpholine analogs may lead to a higher proportion of the parent drug being excreted unchanged. For many approved morpholine-containing drugs, excretion occurs predominantly via feces.[5]
Part 3: Illustrative Experimental Data
To contextualize these differences, the following table presents representative data from a simulated head-to-head microsomal stability assay. Such assays are a cornerstone of early ADME profiling, providing key insights into a compound's metabolic fate.[7]
Table 2: Representative In Vitro Metabolic Stability Data
| Compound Class | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
|---|---|---|---|
| Morpholine Analog | > 60 | < 10 | High Metabolic Stability |
| Piperidine Analog | 15 | 92.4 | Low Metabolic Stability |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability.[1]
As the data show, the morpholine analog exhibits a significantly longer half-life and lower intrinsic clearance, indicating it is metabolized much more slowly than its piperidine counterpart. This is a common finding and a primary driver for incorporating the morpholine scaffold to improve a drug's pharmacokinetic profile.[1][3]
Part 4: Key Experimental Protocols for In Vitro ADME Assessment
The data-driven comparison of these scaffolds relies on robust and reproducible experimental protocols. Below are methodologies for two fundamental in vitro ADME assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by CYP450 enzymes in HLM, providing an estimate of its intrinsic clearance.[7][8]
Materials:
-
Test compound and positive control (e.g., testosterone)
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor)
-
Ice-cold acetonitrile with a suitable internal standard (for reaction termination)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure:
-
A solution of HLMs is prepared in phosphate buffer.
-
The test compound is added to the HLM solution and mixed.
-
The mixture is pre-incubated at 37°C for approximately 5 minutes to equilibrate the temperature.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[1]
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1]
-
The reaction in each aliquot is immediately terminated by adding it to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess a compound's ability to diffuse passively across a lipid membrane, providing a high-throughput prediction of its intestinal absorption.[8]
Materials:
-
96-well PAMPA plate (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and controls (high and low permeability)
Step-by-Step Procedure:
-
The filter of the donor plate is coated with the phospholipid solution to form the artificial membrane.
-
The acceptor plate wells are filled with PBS.
-
The test compound is dissolved in PBS and added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) of the compound is calculated based on its concentration in the donor and acceptor wells and the incubation parameters.
Part 5: The Role of In Vivo Pharmacokinetic Studies
While in vitro assays are invaluable for screening and lead optimization, in vivo pharmacokinetic studies in animal models are essential to understand a drug's behavior in a complete biological system.[9][10]
Caption: Key phases of a preclinical in vivo pharmacokinetic study.
A typical preclinical PK study involves administering a compound to a rodent species (e.g., mouse or rat) via both intravenous (IV) and oral (PO) routes.[9] Blood samples are collected at various time points (e.g., 5 min, 15 min, 1 hr, 4 hr, 8 hr, 24 hr), processed to plasma, and analyzed by LC-MS/MS to determine the drug concentration over time.[11] The resulting concentration-time profile is used to calculate key PK parameters:
-
Half-Life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the Area Under the Curve (AUC) from oral and IV dosing.
These in vivo results provide the definitive assessment of a compound's ADME profile and are crucial for predicting human pharmacokinetics and designing clinical trials.[8][9]
Conclusion
The choice between a piperidine and a morpholine scaffold is a classic decision point in drug design, with clear pharmacokinetic trade-offs.
-
Morpholine analogs are often favored when the goal is to improve metabolic stability, increase aqueous solubility, and reduce clearance.[5] The inherent chemical properties of the morpholine ring make it a robust tool for enhancing a drug's "staying power" in the body.[1]
-
Piperidine analogs , while often more metabolically labile, remain a cornerstone of medicinal chemistry.[2] The piperidine scaffold is a versatile anchor for positioning substituents to achieve high-affinity binding to a wide array of biological targets, and its metabolic profile can sometimes be tuned through structural modifications at other positions.[3]
Ultimately, there is no universally "better" scaffold. The optimal choice is context-dependent, guided by the specific objectives of the drug discovery program. A thorough understanding of the fundamental pharmacokinetic differences, validated by the robust in vitro and in vivo experimental protocols detailed here, empowers scientists to rationally design molecules with a higher probability of clinical success.
References
- Benchchem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
- Benchchem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Benchchem.
- Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.
- Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita.
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
- ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. ResearchGate.
- Open Library Publishing Platform. Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.
- ResearchGate. (2025). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate.
- (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.
- Assay Guidance Manual - NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
- Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories.
- Dalton Transactions (RSC Publishing). New AB3-type porphyrins with piperidine and morpholine motifs; synthesis and photo-physicochemical and biological properties. Dalton Transactions (RSC Publishing).
- Symeres. (2025). In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
- (2025). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs.
- VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
- Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.
- YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube.
- MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
- SciSpace. Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace.
- PMC - NIH. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH.
- Taylor & Francis. (2025). Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis.
- ResearchGate. (2025). (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Piperidin-1-yl)cyclohexan-1-amine
Introduction
4-(Piperidin-1-yl)cyclohexan-1-amine is a bifunctional amine compound utilized in specialized research and development settings, particularly in the synthesis of novel chemical entities. Its structure, incorporating both a piperidine and a cyclohexylamine moiety, dictates its chemical behavior and, consequently, its hazard profile. The proper handling and disposal of this compound are not merely regulatory hurdles; they are critical components of a robust laboratory safety program, essential for protecting personnel, preserving environmental integrity, and ensuring institutional compliance.
This guide provides a comprehensive, technically grounded framework for the safe disposal of 4-(Piperidin-1-yl)cyclohexan-1-amine. Moving beyond a simple checklist, we will explore the causal reasoning behind each procedural step, empowering researchers to manage this chemical waste stream with confidence and scientific rigor. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.
Section 1: Hazard Identification and Profiling
A specific Safety Data Sheet (SDS) for 4-(Piperidin-1-yl)cyclohexan-1-amine is not broadly published. Therefore, a comprehensive hazard profile must be synthesized by evaluating the known risks associated with its primary structural components: piperidine and cyclohexylamine. This approach allows for a conservative and scientifically sound assessment of its likely hazards.
The compound is anticipated to be a corrosive, flammable, and toxic substance.[1][2][3][4] The presence of two amine groups suggests a strong basic character, leading to high corrosivity.[1][2] Like its parent compounds, it is likely harmful by all routes of exposure—inhalation, ingestion, and dermal contact—and poses a significant threat to aquatic ecosystems.[5]
| Hazard Category | Anticipated Properties and GHS Classifications | Source Analogs & Rationale |
| Physical Hazards | Flammable Liquid and Vapor (H226) : Vapors may form explosive mixtures with air and can travel to an ignition source.[1][2][6] | Based on the low flash points of Piperidine (~16°C) and Cyclohexylamine (~28°C).[2][7] |
| Health Hazards | Corrosive (D002) : Causes severe skin burns and eye damage (H314).[1][2][8] | A primary characteristic of aliphatic amines. This classification is critical for waste characterization under RCRA.[9][10] |
| Toxic : Harmful if swallowed (H302), Toxic in contact with skin (H311), and Toxic if inhaled (H331).[2][11] | Consistent with the toxicity profiles of both piperidine and cyclohexylamine.[2][3] | |
| Sensitization : May cause an allergic skin reaction (H317).[1] | A known risk with repeated dermal exposure to some amine compounds.[4] | |
| Environmental Hazards | Aquatic Toxicity (H411) : Toxic to aquatic life with long-lasting effects. | Amine compounds can alter the pH of water bodies and exhibit inherent toxicity to aquatic organisms.[1][5] |
| Regulatory Profile | RCRA Hazardous Waste : Likely codes D001 (Ignitable) and D002 (Corrosive) .[1] | Disposal must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[1][3][10] |
Section 2: Pre-Disposal Operations and Required PPE
Safe disposal begins long before the waste container leaves the laboratory. It starts with proper handling and segregation at the point of generation.
Personal Protective Equipment (PPE): A risk assessment mandates the use of robust PPE to mitigate the compound's corrosive and toxic properties. The causality is clear: engineering controls (like fume hoods) are the first line of defense, but PPE is the essential last barrier between the researcher and the chemical.
-
Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance to amines. Always check the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of as hazardous waste.[5]
-
Eye and Face Protection : Tightly fitting safety goggles, in conjunction with a full-face shield, are required to protect against splashes of this corrosive liquid.[12][13]
-
Body Protection : A flame-retardant lab coat, supplemented by a chemically resistant apron, is mandatory.[2]
-
Respiratory Protection : All handling of 4-(Piperidin-1-yl)cyclohexan-1-amine, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[11][14]
Waste Segregation and Storage: The fundamental principle of waste segregation is the prevention of dangerous chemical reactions within a waste container.
-
Dedicated Waste Container : Use only designated, chemically compatible containers, preferably high-density polyethylene (HDPE).
-
Incompatibility : This compound must be stored and disposed of separately from strong acids and oxidizing agents.[1][2][3] Mixing with acids will cause a violent, exothermic neutralization reaction. Contact with strong oxidizers can lead to fire or explosion.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(Piperidin-1-yl)cyclohexan-1-amine," and the associated hazards (Flammable, Corrosive, Toxic).[10]
-
Storage Location : Keep the sealed waste container in a cool, dry, well-ventilated secondary containment bin away from heat sources and direct sunlight.[2][14]
Section 3: Step-by-Step Disposal Protocol
The primary and only acceptable method for disposing of 4-(Piperidin-1-yl)cyclohexan-1-amine is through a licensed hazardous waste management company. On-site treatment or drain disposal is strictly prohibited.[2][12]
Methodology: Off-Site Incineration via Licensed Contractor
This protocol ensures regulatory compliance and the highest level of safety by transferring the responsibility of final disposal to a facility designed for such tasks.
-
Waste Characterization : Formally classify the waste material. Based on the data in Section 1, this compound is classified as RCRA hazardous waste for being ignitable (D001) and corrosive (D002).[1][9] This step is non-negotiable and dictates all subsequent actions.
-
Accumulation and Containerization :
-
Collect all waste containing 4-(Piperidin-1-yl)cyclohexan-1-amine (including contaminated solids like gloves, absorbent pads, and empty vials) in a designated, properly labeled hazardous waste container.
-
Ensure the container cap is securely fastened at all times, except when adding waste. This minimizes the release of flammable and toxic vapors.[2]
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Provide the EHS department with an accurate characterization of the waste. They will work with a licensed and insured hazardous waste contractor.
-
The preferred method of destruction for this type of organic amine is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[5][12]
-
-
Documentation :
-
Maintain a detailed log of the waste generated, including quantities and dates.
-
Your EHS department will provide a hazardous waste manifest, a legal document that tracks the waste from the point of generation to its final disposal site. Ensure all information is accurate before signing.
-
Protocol: Decontamination of Glassware and Surfaces
For cleaning reusable glassware or decontaminating a minor spill on a non-porous surface within a fume hood:
-
Initial Removal : Remove gross contamination using a compatible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large quantities.[3] All cleanup materials must be disposed of as hazardous waste.
-
Cautious Neutralization : Prepare a 5% solution of a weak acid, such as acetic acid or citric acid, in water.
-
Application : Slowly and carefully add the weak acid solution to the surface or glassware. Be prepared for an exothermic reaction. The use of a weak acid mitigates the violence of the reaction compared to a strong acid.
-
Rinsing : Once the reaction has ceased, rinse the surface or glassware thoroughly with water, followed by a final rinse with an appropriate solvent (e.g., ethanol or acetone) if desired. All rinsate from the initial neutralization should be collected as hazardous waste.
Section 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of 4-(Piperidin-1-yl)cyclohexan-1-amine waste streams.
Caption: Decision tree for managing 4-(Piperidin-1-yl)cyclohexan-1-amine waste.
Conclusion
The responsible disposal of 4-(Piperidin-1-yl)cyclohexan-1-amine is a non-negotiable aspect of its use in a professional research environment. By understanding its synthesized hazard profile—primarily as a corrosive, toxic, and flammable substance—and adhering strictly to the principles of segregation, proper containerization, and professional disposal, laboratories can ensure a safe and compliant workflow. Always consult your institution's Environmental Health & Safety department as the final authority on waste management procedures.
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- SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. (2025, December 18). Fisher Scientific.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Piperidin-1-yl)cyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a rigorous and informed approach to safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of 4-(Piperidin-1-yl)cyclohexan-1-amine, a compound that, like similar amines, presents notable health and safety risks. By understanding the causality behind each safety measure, you can build a self-validating system of protocols that ensures your protection and the integrity of your research.
Understanding the Hazards: A Proactive Approach to Safety
The primary routes of exposure to be concerned with are dermal contact, ocular contact, and inhalation of any aerosols or vapors. The operational and disposal plans outlined below are designed to mitigate these risks at every step.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with 4-(Piperidin-1-yl)cyclohexan-1-amine, categorized by the level of protection required for different laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Level/Indirect Exposure (e.g., visual checks, transport of sealed containers) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required |
| Direct Handling (e.g., weighing, preparing solutions, transfers) | Chemical splash goggles or a full-face shield[5] | Chemical-resistant gloves (e.g., nitrile, neoprene) with sufficient thickness and breakthrough time. Consider double-gloving. | Chemical-resistant lab coat or apron over a standard lab coat | Recommended if handling outside of a certified chemical fume hood. A NIOSH-approved respirator with ammonia/amine cartridges may be necessary[5]. |
| High-Risk Operations (e.g., heating, potential for aerosol generation, cleaning spills) | Full-face shield over chemical splash goggles | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton™) | Chemical-resistant suit or coveralls (e.g., Tychem®) | A full-face or half-mask air-purifying respirator with appropriate cartridges is mandatory[6][7]. In case of a large spill or emergency, a Self-Contained Breathing Apparatus (SCBA) may be required[7]. |
Procedural Guidance: Step-by-Step Protocols
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Inner Gloves: If double-gloving, don the first pair of chemical-resistant gloves.
-
Body Protection: Put on your lab coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat or suit.
Doffing PPE: Preventing Contamination
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the exterior with your bare skin.
-
Body Protection: Unfasten and remove your lab coat or suit, folding the contaminated side inwards.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove your face shield or goggles from the back.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the safe handling and disposal of the chemical and any contaminated materials.
Operational Plan: A Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling 4-(Piperidin-1-yl)cyclohexan-1-amine in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of 4-(Piperidin-1-yl)cyclohexan-1-amine.
Disposal Plan: Responsible Waste Management
-
Chemical Waste: All solutions and unused portions of 4-(Piperidin-1-yl)cyclohexan-1-amine should be collected in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed[8]. The container should be stored in a well-ventilated area away from incompatible materials such as strong oxidizing agents[9].
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and any absorbent materials used for cleaning up minor spills, should be considered hazardous waste. Place these items in a designated, sealed hazardous waste bag or container for disposal according to your institution's and local regulations[8][10].
-
Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced and rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.
By implementing these comprehensive safety measures, researchers can confidently and safely handle 4-(Piperidin-1-yl)cyclohexan-1-amine, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-(1-Cyclohexen-1-yl)piperidine.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ChemScene. (n.d.). Cyclohexanamine, 4-(1-piperidinyl)-, cis-.
- PubChem. (n.d.). (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine.
- MilliporeSigma. (2024, September 7). SAFETY DATA SHEET.
- ChemScene. (2024, August 2). Safety Data Sheet - 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
